Palmitoyl Tetrapeptide-3
Description
Properties
CAS No. |
1228558-05-1 |
|---|---|
Molecular Formula |
C22H40N6O7.3(C2H4O2) |
Molecular Weight |
680.75 |
IUPAC Name |
L-Prolyl-L-lysyl-L-alpha-glutamyl-L-lysine |
Appearance |
Solid |
Purity |
95+% |
Synonyms |
Tetrapeptide-30; L-Prolyl-L-lysyl-L-alpha-glutamyl-L-lysine; Tego pep; Tetrapeptide-21/Tegopep; PALMITOYL TETRAPEPTIDE-3 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Solid-Phase Synthesis of Palmitoyl Tetrapeptide-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solid-phase synthesis protocol for Palmitoyl (B13399708) Tetrapeptide-3, a lipopeptide with significant applications in the cosmetics and pharmaceutical industries. The document details the experimental methodology, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and its associated signaling pathway.
Introduction
Palmitoyl Tetrapeptide-3, with the amino acid sequence Palmitoyl-Glycine-Glutamine-Proline-Arginine (Pal-GQPR), is a synthetic lipopeptide. The conjugation of palmitic acid to the N-terminus of the tetrapeptide enhances its lipophilicity, thereby improving its penetration through the skin barrier and increasing its stability.[1] In cosmetic and therapeutic applications, it is known to modulate inflammatory responses, particularly by reducing the secretion of interleukin-6 (IL-6).[1][2][3] This anti-inflammatory action helps in preserving the extracellular matrix, making it a valuable ingredient in anti-aging formulations.[1][4]
Solid-Phase Synthesis Protocol
The following protocol is based on the widely utilized Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.
Materials and Reagents
Table 1: List of Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| 2-Chlorotrityl chloride (2-CTC) Resin | Peptide Synthesis Grade | Solid support |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Piperidine (B6355638) | Reagent Grade | Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Coupling additive |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Base |
| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | Protected amino acid |
| Fmoc-Pro-OH | Peptide Synthesis Grade | Protected amino acid |
| Fmoc-Gln(Trt)-OH | Peptide Synthesis Grade | Protected amino acid |
| Fmoc-Gly-OH | Peptide Synthesis Grade | Protected amino acid |
| Palmitoyl Chloride | Reagent Grade | N-terminal modification |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage reagent |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| Water | Deionized | Scavenger |
| Diethyl ether | Anhydrous | Peptide precipitation |
Experimental Procedure
The solid-phase synthesis of this compound involves a cyclical process of deprotection and coupling of amino acids to a solid resin, followed by N-terminal palmitoylation and final cleavage from the resin.
The 2-CTC resin is first swelled in a suitable solvent like DCM to ensure optimal reaction kinetics. The C-terminal amino acid, Fmoc-Arg(Pbf)-OH, is then attached to the resin in the presence of a base such as DIEA.
The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of piperidine in DMF. This exposes the free amine for the next coupling reaction.
The subsequent protected amino acids (Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, and Fmoc-Gly-OH) are sequentially coupled to the growing peptide chain. Each coupling step is mediated by a coupling agent like DIC and an additive such as HOBt to facilitate amide bond formation.
After the final amino acid (Glycine) is coupled and its Fmoc group is removed, palmitoyl chloride is introduced to acylate the N-terminus of the tetrapeptide.
The final lipopeptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically a mixture of TFA, TIS, and water.
The crude peptide is precipitated in cold diethyl ether and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following table summarizes the quantitative parameters for the synthesis of this compound.
Table 2: Quantitative Parameters for this compound Synthesis
| Step | Parameter | Value | Unit |
| Resin Preparation | Resin Type | 2-CTC | - |
| Resin Swelling Time | 30 | minutes | |
| Amino Acid Coupling | Fmoc-Amino Acid Excess | 2-4 | equivalents |
| Coupling Agent (DIC) Excess | 2-4 | equivalents | |
| Coupling Additive (HOBt) Excess | 2-4 | equivalents | |
| Coupling Reaction Time | 1-2 | hours | |
| Fmoc Deprotection | Piperidine Concentration in DMF | 20 | % (v/v) |
| Deprotection Time | 5 + 15 | minutes | |
| Palmitoylation | Palmitoyl Chloride Excess | 1.5-2 | equivalents |
| Palmitoylation Reaction Time | 2 | hours | |
| Cleavage | Cleavage Cocktail Composition | TFA/TIS/H₂O (95:2.5:2.5) | v/v/v |
| Cleavage Time | 2-3 | hours | |
| Overall | Typical Crude Yield | >70 | % |
| Final Purity (after HPLC) | >95 | % |
Experimental Workflow and Signaling Pathway
Solid-Phase Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of this compound.
Signaling Pathway of this compound
This compound is known to exert its anti-inflammatory effects by modulating cytokine signaling. Specifically, it has been shown to reduce the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine.[1][2][3] Elevated levels of IL-6 are associated with an increased breakdown of the extracellular matrix (ECM) through the stimulation of matrix metalloproteinases (MMPs). By inhibiting IL-6, this compound helps to preserve the integrity of the ECM.
Conclusion
This technical guide outlines a robust and reproducible solid-phase synthesis protocol for this compound. The use of Fmoc chemistry on a 2-CTC resin allows for the efficient assembly of the peptide chain, followed by successful N-terminal lipidation. The provided quantitative data serves as a valuable resource for process optimization and scale-up. Furthermore, the elucidation of its signaling pathway highlights the molecular basis for its anti-inflammatory and anti-aging properties, providing a strong rationale for its use in advanced skincare and dermatological formulations. This comprehensive guide is intended to support researchers and professionals in the successful synthesis and application of this important bioactive peptide.
References
Palmitoyl Tetrapeptide-3 purification by reverse-phase HPLC
An In-depth Technical Guide to the Purification of Palmitoyl (B13399708) Tetrapeptide-3 by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Tetrapeptide-3, a synthetic lipopeptide with the sequence Palmitoyl-Glycyl-Glutaminyl-Prolyl-Arginine (Pal-GQPR), is a key active ingredient in advanced anti-aging cosmetic formulations.[1] Its efficacy is intrinsically linked to its purity, as contaminants from solid-phase peptide synthesis (SPPS) can reduce activity and introduce safety concerns.[2][3] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard technique for the purification of synthetic peptides, offering high resolution and compatibility with volatile mobile phases ideal for subsequent lyophilization.[2][4][5] This guide provides a comprehensive overview of the principles and a detailed protocol for the purification of this compound, addressing the specific challenges posed by its hydrophobic palmitoyl moiety.
Introduction to this compound
This compound is a signaling peptide designed to mimic a fragment of human immunoglobulin G.[6] Its primary biological function involves the modulation of inflammatory responses. Specifically, it has been shown to reduce the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, in keratinocytes, particularly after exposure to stressors like UVB radiation.[7][8] By suppressing this inflammatory cascade, the peptide helps to preserve the integrity of the extracellular matrix, promoting the production of elastic fibers and reducing the appearance of wrinkles.[7][8] The amino acid sequence is Pal-Gly-Gln-Pro-Arg.[1][8] Given its direct biological action, achieving high purity (>95%) is critical for its use in research and product development.[1][3]
Principles of Reverse-Phase HPLC for Lipopeptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[4][9] The system consists of a non-polar stationary phase (typically silica (B1680970) particles chemically modified with C8 or C18 alkyl chains) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[4][9]
For lipopeptides such as this compound, the separation is governed by the reversible hydrophobic interactions between the peptide's amino acid side chains and its lipid tail with the stationary phase.[5]
-
Loading : The crude peptide mixture is loaded onto the column in a mobile phase with a low concentration of organic solvent. Under these highly polar conditions, the hydrophobic peptide binds strongly to the stationary phase.[5]
-
Elution : A gradient of increasing organic solvent concentration is applied.[5][10] This progressively reduces the polarity of the mobile phase, weakening the hydrophobic interactions and causing the bound components to elute. More hydrophobic molecules, like the target this compound, are retained longer and elute at higher ACN concentrations.[4]
-
Ion-Pairing Reagents : Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a concentration of ~0.1%.[2][11][12] TFA acts as an ion-pairing agent, forming a neutral complex with the charged residues of the peptide, which improves peak shape and resolution.
The general workflow for peptide purification is a multi-step process beginning with the crude synthetic product and ending with a highly pure, lyophilized powder.
Experimental Protocols
The following protocols provide a framework for the analytical and preparative purification of this compound. Optimization is often necessary based on the specific impurity profile of the crude product.[13][14]
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is used to determine the purity of the crude peptide and the collected fractions from preparative runs.
Methodology:
-
Sample Preparation : Dissolve the peptide sample to a concentration of approximately 1 mg/mL in a solvent mixture such as 50:50 water/acetonitrile containing 0.1% TFA.[12] Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[12]
-
System Equilibration : Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection : Inject 10-20 µL of the filtered sample onto the column.[15]
-
Chromatographic Separation : Run a linear gradient of increasing Mobile Phase B to elute the peptide and its impurities.
-
Data Analysis : Monitor the elution profile at 214 nm or 220 nm, which are the characteristic absorbance wavelengths for peptide bonds.[2][5] Integrate the peak areas to calculate the percentage purity of the main peptide peak relative to the total area of all peaks.[12]
| Parameter | Typical Value |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or 220 nm |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Gradient Program | 5% to 95% B over 20-30 minutes |
| Table 1: Typical Analytical RP-HPLC Parameters. These parameters serve as a starting point and may require optimization.[12] |
Protocol 2: Preparative RP-HPLC Purification
This protocol scales up the analytical separation to isolate larger quantities of the pure peptide.
Methodology:
-
Sample Preparation : Dissolve the crude lipopeptide in a minimal volume of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) if necessary, then dilute with Mobile Phase A to a suitable injection concentration (e.g., 5-20 mg/mL). Ensure the final solution is clear and filter it through a 0.45 µm syringe filter before injection.[12]
-
System Equilibration : Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.
-
Injection : Inject the filtered sample onto the column. The loading amount depends on the column dimensions and capacity, typically in the range of 1-2 mg per mL of packed column volume.[16]
-
Gradient Elution : Run a linear gradient of increasing Mobile Phase B. The gradient should be optimized to maximize the resolution between the target peptide and its closest eluting impurities. A shallower gradient often provides better separation.[14]
-
Fraction Collection : Collect fractions of the eluent as the peaks are detected by the UV detector.
-
Post-Purification Processing : Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1). Pool the fractions containing the target peptide at the desired purity level (e.g., >95%).
-
Lyophilization : Freeze the pooled fractions and lyophilize (freeze-dry) to remove the mobile phase solvents, yielding the pure peptide as a white, fluffy powder.
| Parameter | Typical Value |
| Column | C18 Reversed-Phase, 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN) |
| Flow Rate | 15-25 mL/min |
| Detection | UV at 214 nm or 220 nm |
| Column Temperature | Ambient or slightly elevated (e.g., 30°C) |
| Gradient Program | Optimized based on analytical run; e.g., 30% to 80% B over 40-60 minutes |
| Table 2: Typical Preparative RP-HPLC Parameters. The flow rate and gradient are scaled from the analytical method.[12] |
Data Presentation and Quality Control
The success of the purification is quantified by the purity of the final product. A typical result for a successful purification campaign is presented below.
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Crude Pal-Tetrapeptide-3 | 18.52 | 6,540,800 | 68.2% |
| Purified Pal-Tetrapeptide-3 | 18.55 | 9,795,100 | 98.8% |
| Table 3: Example Purity Analysis Data Before and After Preparative RP-HPLC. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. |
Biological Signaling Pathway
Understanding the mechanism of action is crucial for drug development professionals. This compound exerts its anti-aging effects by suppressing inflammation. Inflammatory stimuli, such as UVB radiation, trigger cells like keratinocytes to produce IL-6, which contributes to the degradation of the skin's structural proteins. This compound intervenes in this pathway to reduce IL-6 levels.
References
- 1. guidechem.com [guidechem.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 14. hplc.eu [hplc.eu]
- 15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
- 16. pharmtech.com [pharmtech.com]
Palmitoyl Tetrapeptide-3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction and Nomenclature
Palmitoyl Tetrapeptide-7, a synthetic lipopeptide, has garnered significant attention in dermatological and cosmetic research for its anti-inflammatory and skin-rejuvenating properties. This guide provides a comprehensive technical overview of its chemical structure, physicochemical and biological properties, and the experimental methodologies used to evaluate its efficacy.
Historically, the nomenclature for this peptide has been inconsistent, with the term "Palmitoyl Tetrapeptide-3" previously used in some contexts. However, the current and accepted nomenclature under the International Nomenclature of Cosmetic Ingredients (INCI) is Palmitoyl Tetrapeptide-7. This peptide is a key component of the well-known anti-aging ingredient Matrixyl™ 3000, where it is combined with Palmitoyl Tripeptide-1 to work synergistically in repairing the skin's extracellular matrix.
Chemical Structure and Physicochemical Properties
Palmitoyl Tetrapeptide-7 is a conjugate of the fatty acid palmitic acid and a tetrapeptide with the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR). The palmitoylation enhances its lipophilicity, which in turn improves its stability and penetration through the stratum corneum.
Chemical Structure
-
Amino Acid Sequence: Gly-Gln-Pro-Arg
-
Lipid Moiety: Palmitic Acid (Hexadecanoic Acid)
-
Chemical Name: N-palmitoyl-glycyl-L-glutaminyl-L-prolyl-L-arginine[1]
The palmitic acid is attached to the N-terminus of the peptide chain via an amide bond.
Physicochemical Properties
The physicochemical properties of Palmitoyl Tetrapeptide-7 are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C34H62N8O7 | [2][3] |
| Molecular Weight | 694.9 g/mol | [2][3] |
| CAS Number | 221227-05-0 | [1][2][4][5][6] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) (approx. 5 mg/ml), DMSO (approx. 15 mg/ml), and dimethylformamide (approx. 20 mg/ml). Also described as water-soluble in formulations. | [5][7] |
| Stability | Stable for at least 4 years when stored at -20°C as a solid. The palmitoylation enhances its stability in formulations. | [7] |
| Purity | Commercially available with purity ≥98% | [7] |
Biological Properties and Mechanism of Action
Palmitoyl Tetrapeptide-7 is classified as a "matrikine," a type of signaling peptide that can regulate cell activities by interacting with specific receptors. Its primary mechanism of action is the modulation of inflammatory responses, particularly by reducing the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Inhibition of Interleukin-6 (IL-6)
Chronic inflammation is a key contributor to the degradation of the extracellular matrix (ECM) and the visible signs of skin aging. IL-6 is a central mediator in this inflammatory cascade. Palmitoyl Tetrapeptide-7 has been shown to suppress the basal and UV-induced secretion of IL-6 by keratinocytes and fibroblasts.[8] By reducing IL-6 levels, the peptide helps to mitigate the inflammatory processes that lead to the breakdown of collagen and other essential proteins in the skin.[5][8][9]
Protection and Regeneration of the Extracellular Matrix
By inhibiting IL-6, Palmitoyl Tetrapeptide-7 indirectly reduces the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of ECM components. This protective action is complemented by its ability to stimulate the synthesis of key ECM proteins.[6] Studies have indicated that Palmitoyl Tetrapeptide-7 promotes the production of:
This dual action of protecting existing ECM components and stimulating new synthesis contributes to improved skin firmness, elasticity, and a reduction in the appearance of wrinkles.
Signaling Pathway
The primary signaling pathway influenced by Palmitoyl Tetrapeptide-7 involves the downregulation of IL-6. While the precise receptor interactions are still under investigation, it is theorized that the peptide interferes with signaling cascades such as NF-κB, a key transcription factor for pro-inflammatory cytokines.[7]
Synthesis and Purification
Synthesis
Palmitoyl Tetrapeptide-7 is synthesized using Solid-Phase Peptide Synthesis (SPPS), a widely used method for producing peptides. The general workflow is as follows:
A more detailed protocol would involve the use of Fmoc-protected amino acids and a suitable resin, such as a Wang or Rink Amide resin. Coupling is typically achieved using activating agents like HBTU/HOBt or DIC/HOBt. The final palmitoylation step is performed on the N-terminal glycine (B1666218) after the removal of its Fmoc protecting group.[11]
Purification
The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A common method involves a C18 column with a gradient of acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.[4]
Example HPLC Purification Parameters:
-
Column: Polystyrene divinylbenzene (B73037) matrix (e.g., PS10-300), 50mm x 250mm[4]
-
Mobile Phase A: 0.1% TFA in water[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile[4]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the peptide.[4]
-
Detection: 214 nm[4]
Experimental Protocols
The following sections outline common experimental protocols used to assess the efficacy of Palmitoyl Tetrapeptide-7.
In Vitro Studies
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed HDFs in multi-well plates and allow them to adhere and reach a desired confluency.
-
Treatment: Treat the cells with varying concentrations of Palmitoyl Tetrapeptide-7 for a specified period (e.g., 24-48 hours). In some studies, an inflammatory stimulus such as UV radiation or lipopolysaccharide (LPS) is applied.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the IL-6 levels in treated cells to untreated controls.
-
Cell Seeding and Treatment: Culture HDFs as described above and treat with Palmitoyl Tetrapeptide-7 for an extended period (e.g., 72 hours).[1]
-
Quantification Method 1 (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted pro-collagen type I using a specific ELISA kit.
-
-
Quantification Method 2 (Sirius Red Staining):
-
Fix the cell layer.
-
Stain with Sirius Red dye, which specifically binds to collagen.
-
Elute the bound dye and measure its absorbance to quantify the amount of collagen.
-
In Vivo Studies
-
Study Design: Typically, a double-blind, placebo-controlled, split-face study is conducted.
-
Participants: Volunteers with clinical signs of photoaging (e.g., wrinkles).
-
Treatment: A formulation containing a specific concentration of Palmitoyl Tetrapeptide-7 (often as part of Matrixyl™ 3000) is applied to one side of the face, while a placebo is applied to the other side, twice daily for a period of several weeks (e.g., 56 days).[5]
-
Efficacy Assessment: Wrinkle depth and volume are measured at baseline and at specified intervals using non-invasive techniques such as profilometry and digital image analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Palmitoyl Tetrapeptide-7 and formulations containing it, such as Matrixyl™ 3000.
Table 6.1: In Vitro Efficacy
| Assay | Cell Type | Treatment | Duration | Result | Reference(s) |
| IL-6 Production | Keratinocytes | Palmitoyl Tetrapeptide-7 | - | Up to 40% reduction in basal IL-6 secretion. | [8] |
| IL-6 Production (post-UV) | Keratinocytes | Palmitoyl Tetrapeptide-7 | - | 86% reduction in UV-induced IL-6 secretion. | [8] |
| Collagen I Synthesis | Fibroblasts | Matrixyl™ 3000 (1-5%) | 72 hours | Dose-dependent increase in collagen I synthesis. | [1][5] |
| Fibronectin Synthesis | Fibroblasts | Matrixyl™ 3000 (1-5%) | 72 hours | Dose-dependent increase in fibronectin synthesis. | [1][5] |
| Hyaluronic Acid Synthesis | Fibroblasts | Matrixyl™ 3000 (1-5%) | 72 hours | Dose-dependent increase in hyaluronic acid synthesis. | [1][5] |
Table 6.2: In Vivo Efficacy (Matrixyl™ 3000)
| Parameter | Study Population | Treatment | Duration | Result (% Change vs. Placebo/Baseline) | Reference(s) |
| Deep Wrinkle Surface Area | 39 male volunteers | 4% Matrixyl™ 3000 | 56 days | -29.4% | [5] |
| Main Wrinkle Density | 39 male volunteers | 4% Matrixyl™ 3000 | 56 days | -30.4% | [5] |
| Mean Wrinkle Depth | 24 male volunteers | 4% Matrixyl™ 3000 | 56 days | -10.2% | [12] |
| Mean Wrinkle Volume | 24 male volunteers | 4% Matrixyl™ 3000 | 56 days | -17.1% | [12] |
| Skin Hydration | - | Eye cream with active complex | 12 weeks | +28.12% | [13] |
| Skin Elasticity | - | Eye cream with active complex | 12 weeks | +18.81% | [13] |
| Collagen Production | - | Eye cream with active complex | 12 weeks | +54.99% | [13] |
Conclusion
Palmitoyl Tetrapeptide-7 is a well-characterized lipopeptide with a clear mechanism of action centered on the reduction of inflammation through the inhibition of IL-6. This activity, combined with its ability to stimulate the synthesis of key extracellular matrix components, provides a strong scientific basis for its use in anti-aging and skin-rejuvenating applications. The data from both in vitro and in vivo studies consistently demonstrate its efficacy in improving skin structure and reducing the visible signs of aging. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the key properties and methodologies associated with this potent bioactive peptide.
References
- 1. cellbone.com [cellbone.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrixyl Peptide and Aging Research Studies | Sponsored | smdailyjournal.com [smdailyjournal.com]
- 4. CN109748948A - A kind of purification process of palmityl tetrapeptide -7 - Google Patents [patents.google.com]
- 5. alfaspa.ua [alfaspa.ua]
- 6. rawamino.com [rawamino.com]
- 7. neherald.com [neherald.com]
- 8. avenalab.com [avenalab.com]
- 9. green-river.eu [green-river.eu]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Clinical study claims improved wrinkle reduction [cosmeticsbusiness.com]
- 13. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoyl Tetrapeptide-3 (Palmitoyl Tetrapeptide-7): A Technical Guide to its Mechanism of Action in Dermal Fibroblasts
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
This technical guide provides an in-depth analysis of the molecular mechanisms of Palmitoyl Tetrapeptide-3, now formally known as Palmitoyl Tetrapeptide-7, within human dermal fibroblasts. This synthetic lipopeptide, a key component of the cosmetic ingredient Matrixyl 3000, acts as a matrikine—a messenger peptide that mimics fragments of the extracellular matrix (ECM). Its primary, well-documented function is the modulation of inflammatory responses, particularly the suppression of interleukin-6 (IL-6). By mitigating chronic inflammation ("inflammaging"), Palmitoyl Tetrapeptide-7 indirectly prevents the degradation of crucial ECM proteins. Furthermore, it contributes to the synthesis of essential dermal components, including fibronectin and hyaluronic acid, thereby preserving the structural integrity and viscoelasticity of the skin. This document details the underlying signaling pathways, summarizes key quantitative data from in vitro and in vivo studies, and provides standardized experimental protocols for investigating its bioactivity.
Nomenclature and Structure
This compound is an earlier designation for the peptide now identified by the International Nomenclature of Cosmetic Ingredients (INCI) as Palmitoyl Tetrapeptide-7 .[1][2] It is a synthetic compound engineered for enhanced skin penetration and stability.
-
Peptide Sequence: Glycine-Glutamine-Proline-Arginine (GQPR).[1][2][3][4]
-
Lipidation: The GQPR sequence is conjugated to Palmitic Acid, a 16-carbon saturated fatty acid. This lipophilic moiety significantly improves the peptide's ability to traverse the stratum corneum and interact with cell membranes.[1][2][4]
-
Commercial Formulation: It is famously combined with Palmitoyl Tripeptide-1 (Pal-GHK) in the anti-aging complex known as Matrixyl 3000.[1][6][7]
Core Mechanism of Action in Dermal Fibroblasts
The primary mechanism of Palmitoyl Tetrapeptide-7 is the regulation of cellular signaling to reduce inflammation and prevent the subsequent degradation of the extracellular matrix. This action is complemented by its role in promoting the synthesis of key dermal components.
Anti-Inflammatory Regulation via Interleukin-6 (IL-6) Suppression
The most robustly supported mechanism is the peptide's ability to downregulate the production of the pro-inflammatory cytokine IL-6 in dermal fibroblasts and keratinocytes.[1][2][8][9] Chronic elevation of IL-6 is a hallmark of "inflammaging" and contributes significantly to the aging phenotype by creating a degradative dermal environment.[1]
The proposed signaling cascade is as follows:
-
Initiation: External stressors, such as UV radiation, induce an inflammatory response in dermal fibroblasts.[2]
-
Peptide Intervention: Palmitoyl Tetrapeptide-7 acts as a biological regulator, suppressing the signaling cascade that leads to IL-6 synthesis and release.[10]
-
MMP Inhibition: Elevated IL-6 levels stimulate the expression and activity of Matrix Metalloproteinases (MMPs), particularly MMP-1 (collagenase).[1][11] By reducing IL-6, the peptide indirectly inhibits MMP activity.
-
ECM Preservation: The reduction in MMP activity leads to decreased degradation of collagen and elastin (B1584352), preserving the skin's structural framework and preventing the formation of wrinkles and sagging.[1][12]
Downstream signaling pathways, such as NF-κB and JAK/STAT, which are involved in the transcription of inflammatory mediators, may be indirectly moderated by the attenuation of the IL-6 signal.[4][8]
Promotion of Extracellular Matrix (ECM) Synthesis
Palmitoyl Tetrapeptide-7 stimulates dermal fibroblasts to produce foundational components of the ECM, contributing to improved skin hydration and structure.[1] Studies have demonstrated its ability to promote the synthesis of:
-
Fibronectin: An essential glycoprotein (B1211001) that plays a critical role in cell adhesion and tissue repair.[1][8]
-
Hyaluronic Acid: A key glycosaminoglycan responsible for skin hydration, volume, and nutrient transport.[1][13]
-
Collagen and Laminins: While often studied as part of the Matrixyl 3000 complex, Palmitoyl Tetrapeptide-7 has been shown to stimulate the production of Laminin IV and V, as well as Collagen VII, which are crucial for the integrity of the dermal-epidermal junction.[8][14]
Some research suggests that the broader effects on collagen (Types I, III, IV) and elastin are significantly enhanced by the synergistic action with Palmitoyl Tripeptide-1, which more directly activates the TGF-β pathway.[6][15][16][17]
Quantitative Data Presentation
The following tables summarize key quantitative findings from relevant studies.
Table 1: In Vitro Efficacy of Palmitoyl Tetrapeptide-7
| Parameter Measured | Cell Type | Condition | Result | Reference |
|---|---|---|---|---|
| IL-6 Production | Human Fibroblasts | Dose-response study | Up to 40% reduction | [2] |
| IL-6 Production | Human Keratinocytes | UV Radiation Exposure | 86% reduction post-treatment | [2] |
| ECM Synthesis | Human Fibroblasts | Dose-response study | Increased synthesis of Collagen-1, Fibronectin, and Hyaluronic Acid |[13] |
Table 2: In Vivo Efficacy of Matrixyl 3000 (Palmitoyl Tetrapeptide-7 + Palmitoyl Tripeptide-1)
| Parameter Measured | Study Duration | Result | Reference |
|---|---|---|---|
| Wrinkle Depth | 2 Months | Up to 45% reduction | [6] |
| Skin Elasticity | 2 Months | ~20% improvement |[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the mechanism of action of Palmitoyl Tetrapeptide-7.
Protocol: In Vitro IL-6 Suppression Assay in Human Dermal Fibroblasts
Objective: To quantify the effect of Palmitoyl Tetrapeptide-7 on IL-6 production by human dermal fibroblasts (HDFs), with or without UV-induced stress.
Methodology:
-
Cell Culture:
-
Culture primary HDFs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Seed 1 x 10⁵ cells per well in 24-well plates and allow them to adhere for 24 hours.
-
-
Peptide Preparation:
-
Prepare a stock solution of Palmitoyl Tetrapeptide-7 in sterile, deionized water or a suitable vehicle.
-
Create serial dilutions to achieve final test concentrations (e.g., 1, 5, 10 ppm).
-
-
Treatment and Stress Induction:
-
Replace the culture medium with a serum-free medium.
-
For UV Stress Group: Expose the cells to a sub-lethal dose of UVB radiation.
-
Immediately after exposure, add the prepared peptide dilutions to the respective wells. Include a vehicle-only control group.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Quantification of IL-6:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of IL-6 using a commercially available Human IL-6 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize IL-6 concentrations to the total protein content or cell number in each well.
-
Calculate the percentage reduction in IL-6 production compared to the control group.
-
Protocol: Fibroblast-Mediated Collagen Contraction Assay
Objective: To assess the effect of Palmitoyl Tetrapeptide-7 on the ability of fibroblasts to remodel and contract an extracellular matrix, an indicator of cellular vitality and ECM interaction.
Methodology:
-
Cell Preparation:
-
Culture HDFs to ~80% confluency.
-
Trypsinize and resuspend the cells in a serum-free medium to a concentration of 2 x 10⁶ cells/mL.
-
-
Collagen Gel Preparation:
-
On ice, mix Type I collagen solution with a neutralizing buffer and concentrated culture medium.
-
Add the HDF cell suspension to the collagen mixture.
-
Quickly pipette the final mixture into 24-well plates. The gel will polymerize at 37°C.
-
-
Treatment:
-
After gel polymerization, add culture medium containing various concentrations of Palmitoyl Tetrapeptide-7 (and a vehicle control) on top of the gels.
-
-
Contraction Measurement:
-
Incubate the plates at 37°C.
-
At specified time points (e.g., 24, 48, 72 hours), photograph each well.
-
Use image analysis software to measure the diameter or area of the collagen gel.
-
-
Data Analysis:
Protocol: Gene Expression Analysis via Real-Time PCR
Objective: To measure changes in the mRNA expression of genes related to ECM synthesis (e.g., COL1A1, FN1, HAS1) in HDFs following treatment with Palmitoyl Tetrapeptide-7.
Methodology:
-
Cell Culture and Treatment:
-
Seed HDFs in 6-well plates and grow to ~70% confluency.
-
Treat cells with Palmitoyl Tetrapeptide-7 at desired concentrations for a specified duration (e.g., 72 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
Real-Time PCR (qPCR):
-
Prepare qPCR reaction mixtures containing cDNA, gene-specific primers (for target genes like COL1A1 and a housekeeping gene like GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the fold change in gene expression in treated samples relative to untreated controls.[20]
-
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. avenalab.com [avenalab.com]
- 3. specialchem.com [specialchem.com]
- 4. Palmitoyl Tetrapeptide-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 5. genscript.com [genscript.com]
- 6. Matrixyl – High-Tech Peptides for True Skin Regeneration [dermasr.com]
- 7. plulaboratories.com [plulaboratories.com]
- 8. eagle.co.ug [eagle.co.ug]
- 9. skinarsenal.com [skinarsenal.com]
- 10. nbinno.com [nbinno.com]
- 11. Palmitoyl Tetrapeptide-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 12. nbinno.com [nbinno.com]
- 13. omizzur.com [omizzur.com]
- 14. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. skintypesolutions.com [skintypesolutions.com]
- 16. article.sciencepg.com [article.sciencepg.com]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. LA-peptide Hydrogel—Regulation of macrophage and fibroblast fates and their crosstalk via attenuating TGF-β to promote scarless wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Cellular Interactions of Palmitoyl Tetrapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7 or Rigin, is a synthetic lipopeptide comprised of the amino acid sequence Glycine-Glutamine-Proline-Arginine conjugated to palmitic acid. This modification enhances its bioavailability and skin penetration. While a direct cell surface receptor has not been definitively identified in publicly available research, the primary mechanism of action of Palmitoyl Tetrapeptide-3 is understood to be the modulation of intracellular signaling pathways, leading to a reduction in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This whitepaper provides a comprehensive overview of the current understanding of this compound's interaction with skin cells, its downstream effects on the extracellular matrix, and detailed experimental protocols for its study.
Molecular Profile and Mechanism of Action
This compound is a synthetic peptide fragment derived from immunoglobulin G.[1][2] The addition of a palmitoyl group increases its lipophilicity, facilitating its penetration through the stratum corneum to the deeper layers of the skin.[3]
The principal biological activity of this compound is the dose-dependent reduction of Interleukin-6 (IL-6) secretion by keratinocytes and fibroblasts.[4] IL-6 is a key mediator of inflammation, and its chronic elevation in the skin is associated with accelerated degradation of the extracellular matrix (ECM) through the upregulation of matrix metalloproteinases (MMPs). By suppressing IL-6, this compound helps to preserve the integrity of the ECM, thereby reducing the appearance of wrinkles and improving skin firmness.[3][5] The peptide is theorized to interfere with signaling cascades such as NF-κB, a key transcription factor for pro-inflammatory cytokines.[6]
Quantitative Data on Biological Effects
The following tables summarize the quantitative data available on the effects of this compound on skin cells.
| Parameter | Cell Type | Treatment Concentration | Result | Citation |
| Baseline IL-6 Secretion | Keratinocytes | 10 ppm | Up to 40% reduction | [4] |
| UV-Induced IL-6 Secretion | Keratinocytes | Not specified | Up to 86% reduction | [4] |
| Collagen I mRNA Expression | Human Dermal Fibroblasts | Not specified | 1.8-fold increase (as part of an active complex) | [7] |
| Collagen III mRNA Expression | Human Dermal Fibroblasts | Not specified | 2.5-fold increase (as part of an active complex) | [7] |
| Elastin mRNA Expression | Human Dermal Fibroblasts | Not specified | 5.0-fold increase (as part of an active complex) | [7] |
Table 1: Summary of Quantitative Effects of this compound
Signaling Pathways
While the initial receptor binding event remains to be fully elucidated, the downstream signaling pathway is believed to involve the modulation of the NF-κB pathway, leading to a decrease in IL-6 gene transcription.
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
In Vitro Assay for IL-6 Secretion in Human Keratinocytes
This protocol describes a method to quantify the effect of this compound on IL-6 secretion from human epidermal keratinocytes (HEK) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Growth Medium (KGM)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture HEKs in KGM at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Seeding: Seed HEKs into 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
-
Treatment: Replace the medium with fresh KGM containing various concentrations of this compound (e.g., 1, 5, 10 ppm) and a vehicle control. For studies involving UV radiation, irradiate the cells with a controlled dose of UVB before adding the treatment medium.
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Supernatant Collection: Collect the culture supernatant from each well.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of IL-6 in each sample based on the standard curve.
Caption: Experimental workflow for IL-6 secretion assay.
Quantitative PCR for Collagen Gene Expression in Human Dermal Fibroblasts
This protocol details the methodology for assessing the impact of this compound on the gene expression of collagen types I and III in human dermal fibroblasts (HDFs) using quantitative real-time PCR (qPCR).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (FGM)
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for COL1A1, COL3A1, and a reference gene (e.g., GAPDH)
-
6-well cell culture plates
-
Real-time PCR system
Protocol:
-
Cell Culture: Maintain HDFs in FGM at 37°C and 5% CO2.
-
Seeding: Plate HDFs in 6-well plates at a density of 1 x 10^5 cells/well and allow to attach for 24 hours.
-
Treatment: Replace the medium with fresh FGM containing this compound at desired concentrations and a vehicle control.
-
Incubation: Incubate for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for COL1A1, COL3A1, and the reference gene, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.
Caption: Experimental workflow for qPCR analysis of collagen gene expression.
Conclusion
This compound is a well-documented cosmetic peptide that exerts its primary anti-aging effects by downregulating IL-6 production in skin cells, thereby mitigating inflammation and protecting the extracellular matrix from degradation. While its direct interaction with a specific cell surface receptor is yet to be fully elucidated, the understanding of its downstream signaling provides a solid foundation for its application in skincare and for further research into its precise molecular mechanisms. The provided protocols offer a framework for the quantitative assessment of its biological activities in a laboratory setting. Further investigation into its potential receptor interactions could open new avenues for the development of more targeted and efficacious dermatological treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eagle.co.ug [eagle.co.ug]
- 5. Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neherald.com [neherald.com]
- 7. Progesterone - Wikipedia [en.wikipedia.org]
The Genesis and Scientific Evolution of Palmitoyl Tetrapeptide-3: A Technical Guide
An In-depth Exploration of the Discovery, Mechanism, and Application of a Pioneering Anti-Aging Peptide
Abstract
Palmitoyl Tetrapeptide-3, now predominantly known in the scientific and cosmetic communities as Palmitoyl Tetrapeptide-7, stands as a landmark discovery in the field of cosmetic science. This synthetic lipopeptide, born from foundational research into the mechanisms of wound healing, has carved a significant niche in the development of efficacious anti-aging skincare. Its ability to modulate inflammatory responses and protect the integrity of the extracellular matrix has been substantiated by a growing body of scientific evidence. This technical guide provides a comprehensive overview of the discovery and development history of Palmitoyl Tetrapeptide-7, its detailed mechanism of action, a compilation of key quantitative data from in-vitro and in-vivo studies, and a breakdown of the experimental protocols used to validate its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal cosmetic ingredient.
Discovery and Development: From Wound Healing to Wrinkle Reduction
The journey of Palmitoyl Tetrapeptide-7 is intrinsically linked to the pioneering work on "matrikines" by the French cosmetic active ingredient supplier, Sederma. Matrikines are small, endogenous peptides derived from the proteolysis of extracellular matrix (ECM) proteins, which act as cellular messengers capable of regulating the complex processes of skin repair.[1]
Key Milestones:
-
Late 1990s: Sederma, under the scientific leadership of Dr. Karl Lintner, began exploring the potential of synthetic peptides that could mimic the action of natural matrikines to stimulate skin's regenerative processes.[2][3][4][5] This research was rooted in the understanding of wound healing, where fragments of degraded collagen and other ECM components signal to fibroblasts to synthesize new matrix proteins.[6]
-
Early 2000s: The research team at Sederma identified a specific tetrapeptide sequence, Glycine-Glutamine-Proline-Arginine (GQPR), which is a fragment of the immunoglobulin G (IgG) protein.[7] This fragment was observed to possess significant immunomodulatory properties.
-
2003: Sederma launched Matrixyl™ 3000 , a revolutionary anti-wrinkle ingredient that combined Palmitoyl Tetrapeptide-7 with another matrikine, Palmitoyl Tripeptide-1 (formerly known as Palmitoyl Oligopeptide).[8] This synergistic combination was designed to provide a more comprehensive approach to skin repair and rejuvenation.
-
Nomenclature Evolution: The peptide was initially known as this compound. However, to standardize cosmetic ingredient nomenclature, its name was officially changed to Palmitoyl Tetrapeptide-7 .[7]
The innovation of attaching a palmitic acid moiety to the GQPR peptide sequence was a critical step in its development. This lipidation significantly enhances the peptide's oil solubility and stability, allowing for improved penetration through the stratum corneum to reach its target cells in the epidermis and dermis.[9]
Molecular Profile and Mechanism of Action
Molecular Structure: Palmitoyl Tetrapeptide-7 INCI Name: Palmitoyl Tetrapeptide-7 Sequence: Pal-Gly-Gln-Pro-Arg (Pal-GQPR)
The primary mechanism of action of Palmitoyl Tetrapeptide-7 is the downregulation of the pro-inflammatory cytokine, Interleukin-6 (IL-6).[7][10] Chronic, low-grade inflammation, often termed "inflammaging," is a key contributor to the aging process. Elevated levels of IL-6 in the skin lead to an increased expression of Matrix Metalloproteinases (MMPs), such as MMP-1 (collagenase) and MMP-9 (gelatinase), which are enzymes responsible for the degradation of collagen, elastin, and other vital components of the extracellular matrix.[11][12][13]
By inhibiting the production of IL-6, Palmitoyl Tetrapeptide-7 effectively reduces the inflammatory cascade, thereby protecting the ECM from enzymatic degradation. This preservation of the skin's structural integrity leads to a reduction in the appearance of wrinkles, improved firmness, and enhanced elasticity.
Furthermore, by mitigating inflammation, Palmitoyl Tetrapeptide-7 supports the skin's natural repair and regeneration processes, contributing to a healthier and more youthful appearance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro and in-vivo studies on Palmitoyl Tetrapeptide-7 and its combination in Matrixyl™ 3000.
Table 1: In-Vitro Efficacy of Palmitoyl Tetrapeptide-7
| Parameter Measured | Cell Type | Treatment | Result | Citation |
| IL-6 Production | Keratinocytes & Fibroblasts | Palmitoyl Tetrapeptide-7 (dose-dependent) | Up to 40% reduction | [3] |
| IL-6 Production (post-UV exposure) | Keratinocytes & Fibroblasts | Palmitoyl Tetrapeptide-7 | 86% reduction | [3] |
| IL-1β & IL-6 Expression (post-PM10 exposure) | Hairless Mouse Skin | 5% Palmitoyl Tetrapeptide-7 Gel | Statistically significant decrease | [14] |
Table 2: In-Vitro Efficacy of Matrixyl™ 3000 (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7)
| Parameter Measured | Cell Type | Treatment Duration | Result (Stimulation vs. Control) | Citation |
| Collagen I Synthesis | Fibroblasts | 72 hours | +117% | [8] |
| Fibronectin Synthesis | Fibroblasts | 72 hours | Data indicates increase | [10] |
| Hyaluronic Acid Synthesis | Fibroblasts | 72 hours | Data indicates increase | [10] |
Table 3: In-Vivo Efficacy of Matrixyl™ 3000 (3% in cream)
| Parameter Measured | Number of Subjects | Treatment Duration | Result (vs. Placebo) | Citation |
| Deep Wrinkle Surface Area | 23 | 56 days | -68% | [8] |
| Wrinkle Density | 23 | 56 days | -46% | [8] |
| Main Wrinkle Depth (Male Subjects) | 24 | 56 days | -10.2% | [1] |
| Main Wrinkle Volume (Male Subjects) | 24 | 56 days | -17.1% | [1] |
Experimental Protocols
Synthesis of Palmitoyl Tetrapeptide-7 (Pal-GQPR)
The synthesis of Palmitoyl Tetrapeptide-7 is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[15]
Methodology:
-
Resin Preparation: Swell a Rink Amide resin in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, and Fmoc-Gly-OH) to the resin. Each coupling step is mediated by a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).
-
Fmoc Deprotection: After each coupling, remove the N-terminal Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.
-
Palmitoylation: Following the final Fmoc deprotection of the Glycine residue, couple palmitic acid to the N-terminus of the peptide chain.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).
-
Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[16][17]
In-Vitro IL-6 Inhibition Assay
This assay quantifies the ability of Palmitoyl Tetrapeptide-7 to reduce IL-6 secretion from human keratinocytes or fibroblasts, often after stimulation with an inflammatory agent like UV radiation or lipopolysaccharide (LPS).[18][19]
Methodology:
-
Cell Culture: Plate human epidermal keratinocytes or dermal fibroblasts in 96-well plates and culture until they reach approximately 80% confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of Palmitoyl Tetrapeptide-7. Include a vehicle control (medium without the peptide).
-
Inflammatory Stimulation (Optional): Expose the cells to a controlled dose of UV radiation or add an inflammatory agent like LPS to the culture medium to induce IL-6 production.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for IL-6 secretion into the medium.
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of IL-6 in the collected supernatants using a commercially available human IL-6 ELISA kit, following the manufacturer's protocol. This typically involves:
-
Adding the supernatant to wells pre-coated with an IL-6 capture antibody.
-
Incubating to allow IL-6 to bind.
-
Washing away unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-6 in each sample based on a standard curve. Determine the percentage inhibition of IL-6 production by Palmitoyl Tetrapeptide-7 compared to the stimulated control.[20][21]
In-Vitro Collagen Synthesis Assay
This assay measures the effect of Palmitoyl Tetrapeptide-7 on the production of collagen by human dermal fibroblasts using the Sirius Red staining method.[2][11][22][23][24]
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in multi-well plates in a serum-free medium supplemented with ascorbic acid (to promote collagen synthesis).
-
Treatment: Treat the cells with different concentrations of Palmitoyl Tetrapeptide-7 for a defined period (e.g., 72 hours).
-
Sample Collection:
-
Supernatant: Collect the culture medium to measure secreted collagen.
-
Cell Layer: Wash the cells with PBS and lyse them to measure cell-associated collagen.
-
-
Sirius Red Staining:
-
Add Sirius Red dye solution (in picric acid) to the samples. The dye specifically binds to collagen fibers.
-
Incubate to allow the dye to bind.
-
Centrifuge to pellet the collagen-dye complex and wash to remove unbound dye.
-
-
Elution and Quantification:
-
Elute the bound dye from the collagen using a basic solution (e.g., 0.5M NaOH).
-
Measure the absorbance of the eluted dye at a specific wavelength (typically around 540 nm) using a microplate reader.
-
-
Data Analysis: Quantify the amount of collagen in each sample by comparing the absorbance values to a standard curve generated with known concentrations of collagen.
In-Vivo Anti-Wrinkle Efficacy Assessment
The clinical efficacy of topical formulations containing Palmitoyl Tetrapeptide-7 is often assessed by measuring changes in skin topography using non-invasive methods like profilometry.[1][25][26][27][28]
Methodology:
-
Subject Recruitment: Recruit a panel of volunteers with visible signs of facial aging (e.g., crow's feet wrinkles).
-
Study Design: Conduct a double-blind, placebo-controlled study where subjects apply a cream containing Palmitoyl Tetrapeptide-7 (or Matrixyl™ 3000) to one side of their face and a placebo cream to the other side, twice daily for a specified duration (e.g., 56 days).
-
Skin Surface Replicas: At baseline and at the end of the study period, take negative replicas of the skin surface in the target area (e.g., crow's feet) using a silicone-based material.
-
Profilometric Analysis:
-
Analyze the replicas using a 3D optical profilometry system.
-
The system projects a light pattern onto the replica and captures the distorted image with a camera.
-
Software then reconstructs a 3D model of the skin surface.
-
-
Data Analysis: From the 3D model, quantify various wrinkle parameters, such as:
-
Ra (Average Roughness): The arithmetic average of the absolute values of the profile heights over the evaluation length.
-
Rz (Mean Roughness Depth): The average distance between the highest peak and lowest valley in five consecutive sampling lengths.
-
Wrinkle Depth and Volume: Direct measurements of the depth and volume of the wrinkles.
-
Surface Area Occupied by Wrinkles: The percentage of the analyzed area that is classified as a wrinkle.
-
Compare the changes in these parameters from baseline to the end of the study between the active and placebo-treated sides to determine the statistical significance of the anti-wrinkle effect.
-
Conclusion
Palmitoyl Tetrapeptide-7 has established itself as a cornerstone of evidence-based cosmetic science. Its development from the principles of wound healing to a targeted anti-inflammatory and ECM-protective agent exemplifies the progress in the field of cosmetic peptides. The robust body of in-vitro and in-vivo data supporting its efficacy, coupled with a well-understood mechanism of action, solidifies its position as a valuable tool for researchers and formulators in the ongoing endeavor to mitigate the visible signs of skin aging. Further research may continue to explore its synergistic potential with other active ingredients and its application in addressing a broader range of skin concerns rooted in chronic inflammation.
References
- 1. The wrinkle and its measurement--a skin surface Profilometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. avenalab.com [avenalab.com]
- 4. youtube.com [youtube.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Karl Lintner: The history of Matrixyl - peptides are here to stay: COSSMA [cossma.com]
- 7. Palmitoyl Tetrapeptide-7 | Rigin™ former this compound | Cosmetic Ingredients Guide [ci.guide]
- 8. Matrixyl™ 3000 | Cosmetic Ingredients Guide [ci.guide]
- 9. specialchem.com [specialchem.com]
- 10. green-river.eu [green-river.eu]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Interleukin-6 Released from Fibroblasts Is Essential for Up-regulation of Matrix Metalloproteinase-1 Expression by U937 Macrophages in Coculture: CROSS-TALKING BETWEEN FIBROBLASTS AND U937 MACROPHAGES EXPOSED TO HIGH GLUCOSE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. krishgen.com [krishgen.com]
- 19. denovobiolabs.com [denovobiolabs.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. ldn.de [ldn.de]
- 22. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Anti-wrinkle activity through skin profilometry – Abich: l’eccellenza nelle analisi chimiche e microbiologiche [abich.it]
- 28. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
In Vitro Biological Activity of Palmitoyl Tetrapeptide-3: A Technical Guide
Introduction: Palmitoyl Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7 or by its peptide sequence Pal-GQPR (Palmitoyl-Glycine-Glutamine-Proline-Arginine), is a synthetic lipopeptide that has become a cornerstone in cosmetic science and dermatological research. Its design, featuring a palmitic acid moiety attached to a four-amino-acid peptide, enhances skin penetration and stability. In vitro studies have established its primary functions as a potent anti-inflammatory agent and a modulator of the extracellular matrix (ECM). This technical guide provides a detailed overview of its mechanisms of action, quantitative biological effects, and the experimental protocols used for its evaluation.
Primary Mechanism of Action: Anti-Inflammatory Effects
The most well-documented in vitro activity of this compound is the downregulation of pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).[1][2] IL-6 is a key mediator in the inflammatory cascade and is associated with "inflammaging," a state of chronic, low-grade inflammation that accelerates the degradation of the skin's structural proteins.[1] By suppressing IL-6, the peptide indirectly reduces the activity of matrix metalloproteinases (MMPs), enzymes responsible for collagen breakdown, thereby preserving the integrity of the extracellular matrix.[1]
Signaling Pathway
This compound is believed to exert its anti-inflammatory effects by modulating cellular signaling pathways in response to stressors like ultraviolet (UV) radiation. It interferes with the signaling cascade that leads to the nuclear translocation of transcription factors like NF-κB, which are pivotal for the expression of pro-inflammatory genes such as IL-6.
Caption: Proposed pathway for this compound's inhibition of IL-6 production.
Modulation of Extracellular Matrix (ECM) Synthesis
In addition to its anti-inflammatory role, this compound, often in synergy with Palmitoyl Tripeptide-1 as the complex Matrixyl™ 3000, stimulates the neosynthesis of key extracellular matrix macromolecules.[3][4] This action helps to repair and restructure the dermal matrix, which is crucial for maintaining skin firmness and elasticity.
Quantitative In Vitro Data
The following tables summarize the quantitative effects of this compound and its associated complex, Matrixyl™ 3000, as reported in in vitro studies.
Table 1: Anti-Inflammatory Activity of this compound (Pal-GQPR)
| Cell Type | Stimulus | Peptide Concentration | Measured Effect | Result | Source |
| Keratinocytes | UV Radiation | Not Specified | IL-6 Production | ▼ 86% reduction | [4] |
| Keratinocytes | None (Basal) | Not Specified | IL-6 Production | ▼ Up to 40% dose-dependent reduction | [4] |
| Dermal Fibroblasts | PM10 (30 µg/cm²) | 3% & 5% (in gel) | IL-6 Gene Expression | ▼ Significant reduction |
Table 2: ECM Synthesis Activity of Matrixyl™ 3000 (Pal-GHK and Pal-GQPR)
| Cell Type | Peptide Concentration | Incubation Time | Measured Effect | Result | Source |
| Fibroblasts | 1%, 3%, 5% | 72 hours | Collagen I Synthesis | ▲ Dose-dependent increase | [4] |
| Fibroblasts | 1%, 3%, 5% | 72 hours | Fibronectin Synthesis | ▲ Dose-dependent increase | [4] |
| Fibroblasts | 1%, 3%, 5% | 72 hours | Hyaluronic Acid Synthesis | ▲ Dose-dependent increase | [4] |
| Forehead Fibroblasts | Not Specified | 24 hours | COL1A1 Gene Expression | ▲ 1.5-fold increase | [3] |
Note: this compound is also referred to as Palmitoyl Tetrapeptide-7 in much of the literature.
Experimental Protocols
The following protocols outline standard methodologies for evaluating the in vitro efficacy and safety of cosmetic peptides like this compound.
Cell Culture and Treatment
-
Cell Lines: Normal Human Dermal Fibroblasts (NHDF) or Human Keratinocytes (e.g., HaCaT) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability, 24-well for ELISA) at a density that allows for sub-confluency during the experiment (e.g., 1.5 x 10⁴ cells/well for HaCaT in a 96-well plate).[5]
-
Treatment: After 24 hours of adherence, the complete medium is replaced with a low-serum or serum-free medium. The cells are then treated with various concentrations of the test peptide. For inflammatory studies, a stimulus (e.g., UVB irradiation, Lipopolysaccharide [LPS], or Particulate Matter [PM10]) is applied after a pre-incubation period with the peptide.[4][6]
Cell Viability Assessment (MTT Assay)
To ensure that the observed biological effects are not due to cytotoxicity, a cell viability assay is critical. The MTT assay is a standard colorimetric method for this purpose.[7]
Caption: Workflow for the MTT cell viability assay.
Quantification of IL-6 (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted proteins like IL-6 in cell culture supernatants.
Caption: Workflow for a typical sandwich ELISA protocol for IL-6 quantification.
Quantification of ECM Gene Expression (RT-qPCR)
-
RNA Extraction: Following cell treatment, total RNA is extracted from the cell lysates using a suitable commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Real-time quantitative PCR is performed using the synthesized cDNA, specific primers for target genes (e.g., COL1A1, FN1), and a fluorescent dye (e.g., SYBR Green).
-
Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH). The relative quantification (e.g., fold change) is calculated using the ΔΔCt method.[3]
Conclusion
The in vitro evidence robustly supports the dual-action mechanism of this compound. Its ability to significantly inhibit the production of the key inflammatory cytokine IL-6 positions it as a valuable agent for mitigating inflammatory damage in the skin. Concurrently, its demonstrated role in stimulating the synthesis of essential extracellular matrix components like collagen and fibronectin underscores its regenerative and anti-aging potential. The experimental protocols detailed herein provide a standardized framework for researchers to further investigate these activities and explore the full therapeutic and cosmetic applications of this potent lipopeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. green-river.eu [green-river.eu]
- 3. mdpi.com [mdpi.com]
- 4. omizzur.com [omizzur.com]
- 5. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Palmitoyl Tetrapeptide-7: A Technical Guide to its Role in Cytokine Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Tetrapeptide-7, formerly known as Palmitoyl Tetrapeptide-3, is a synthetic bioactive peptide that has garnered significant interest in the fields of dermatology and immunology.[1][2] Comprising a four-amino-acid sequence (Glycine-Glutamine-Proline-Arginine or GQPR) covalently linked to palmitic acid, this lipopeptide exhibits enhanced skin penetration and stability.[1][2] Its primary mechanism of action involves the modulation of inflammatory responses through the suppression of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).[3][4][5] This technical guide provides an in-depth analysis of Palmitoyl Tetrapeptide-7, focusing on its role in cytokine modulation, the underlying signaling pathways, and detailed experimental protocols for its investigation.
Physicochemical Properties and Nomenclature
-
INCI Name: Palmitoyl Tetrapeptide-7
-
Synonyms: this compound, Rigin™, Pal-GQPR[2]
-
CAS Number: 221227-05-0
-
Molecular Formula: C34H62N8O7
-
Amino Acid Sequence: Palmitoyl-Gly-Gln-Pro-Arg
-
Appearance: White to off-white powder
Role in Cytokine Modulation
Palmitoyl Tetrapeptide-7 exerts its primary biological effects by downregulating the expression of key pro-inflammatory cytokines. This modulation is crucial in mitigating inflammatory processes that contribute to skin aging and various inflammatory skin conditions.
Interleukin-6 (IL-6) Inhibition
The most well-documented activity of Palmitoyl Tetrapeptide-7 is its ability to suppress the production of IL-6, a pleiotropic cytokine with a central role in inflammation.[3][4][5] Elevated levels of IL-6 are associated with a variety of inflammatory conditions and can accelerate the degradation of the extracellular matrix, leading to wrinkle formation and loss of skin elasticity. In vitro studies have demonstrated that Palmitoyl Tetrapeptide-7 can significantly reduce both basal and UV-induced IL-6 secretion in human keratinocytes.[3]
Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) Modulation
In addition to its pronounced effect on IL-6, research suggests that Palmitoyl Tetrapeptide-7 can also reduce the expression of Interleukin-1β (IL-1β), another key pro-inflammatory cytokine. One study demonstrated that a gel containing 5% Palmitoyl Tetrapeptide-7 significantly decreased the expression of both IL-1β and IL-6 in mouse skin exposed to particulate matter. The effect on Tumor Necrosis Factor-α (TNF-α) is less definitively established in the literature, with some studies on related anti-inflammatory peptides showing an effect, though specific quantitative data for Palmitoyl Tetrapeptide-7 on TNF-α is limited.
Data Presentation: Quantitative Effects on Cytokine Expression
The following table summarizes the quantitative data available on the inhibitory effects of Palmitoyl Tetrapeptide-7 on cytokine production.
| Cytokine | Cell/Tissue Type | Stimulant | Palmitoyl Tetrapeptide-7 Concentration | Observed Effect |
| IL-6 | Human Keratinocytes | Basal | Not specified | Up to 40% reduction in secretion[3] |
| IL-6 | Human Keratinocytes | UV Radiation | Not specified | 86% reduction in production[3] |
| IL-1β | Mouse Skin | Particulate Matter (PM10) | 5% (in gel formulation) | Statistically significant decrease in expression |
| IL-6 | Mouse Skin | Particulate Matter (PM10) | 5% (in gel formulation) | Statistically significant decrease in expression |
Signaling Pathway Modulation: The NF-κB Connection
The anti-inflammatory effects of Palmitoyl Tetrapeptide-7 are theorized to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding for IL-6 and IL-1β.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
It is hypothesized that Palmitoyl Tetrapeptide-7 interferes with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of Palmitoyl Tetrapeptide-7 on cytokine modulation.
In Vitro Cytokine Quantification using ELISA
This protocol outlines the steps to measure the secretion of cytokines such as IL-6 from cultured human keratinocytes.
6.1.1 Materials
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
Palmitoyl Tetrapeptide-7 (solubilized in an appropriate vehicle, e.g., DMSO, and diluted in KGM)
-
Inflammatory stimulant (e.g., Lipopolysaccharide (LPS) or UVB radiation source)
-
Phosphate-buffered saline (PBS)
-
Human IL-6 ELISA kit
-
Microplate reader
6.1.2 Procedure
-
Cell Culture: Culture HEKs in KGM in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 80-90% confluency.
-
Treatment:
-
For basal level assessment, replace the medium with fresh KGM containing various concentrations of Palmitoyl Tetrapeptide-7 (e.g., 1 ppm, 5 ppm, 10 ppm) or vehicle control.
-
For stimulated assessment, pre-treat cells with Palmitoyl Tetrapeptide-7 or vehicle for 24 hours. Then, expose cells to an inflammatory stimulus (e.g., LPS at 1 µg/mL for 6 hours or a controlled dose of UVB radiation).
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-6 in each sample by comparing the absorbance to a standard curve.
Analysis of NF-κB Activation by Western Blot
This protocol details the steps to assess the effect of Palmitoyl Tetrapeptide-7 on the activation of the NF-κB pathway by measuring the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit.
6.2.1 Materials
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
Palmitoyl Tetrapeptide-7
-
Inflammatory stimulant (e.g., TNF-α)
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
6.2.2 Procedure
-
Cell Culture and Treatment: Culture and treat HEKs with Palmitoyl Tetrapeptide-7 and an inflammatory stimulus as described in the ELISA protocol.
-
Protein Extraction:
-
For total protein, lyse cells directly in lysis buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the appropriate loading control (GAPDH for cytoplasmic and total lysates, Lamin B1 for nuclear lysates).
Conclusion
Palmitoyl Tetrapeptide-7 is a well-characterized synthetic peptide with potent anti-inflammatory properties, primarily driven by its ability to suppress the production of pro-inflammatory cytokines, especially IL-6. Its mechanism of action is strongly linked to the inhibition of the NF-κB signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Palmitoyl Tetrapeptide-7 in inflammatory conditions. Further research is warranted to fully elucidate its effects on a broader range of cytokines and to explore its therapeutic applications beyond dermatology.
References
- 1. avenalab.com [avenalab.com]
- 2. Palmitoyl Tetrapeptide-7 (Explained + Products) [incidecoder.com]
- 3. mdpi.com [mdpi.com]
- 4. Palmitoyl Tetrapeptide-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 5. REB TECHNOLOGY | Palmitoyl tetrapeptide-7 [hzrebtech.com]
- 6. benchchem.com [benchchem.com]
The Genesis of Palmitoyl Tetrapeptide-3: An Immunoglobulin G Fragment with Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Palmitoyl Tetrapeptide-3, now more commonly known in scientific and commercial literature as Palmitoyl Tetrapeptide-7, is a synthetic lipopeptide that has garnered significant interest for its immunomodulatory and anti-aging properties. This technical guide delves into the origins of this tetrapeptide as a fragment of the human immunoglobulin G (IgG) heavy chain. It provides a comprehensive overview of its molecular characteristics, mechanism of action, and the experimental methodologies used to characterize its activity. Particular focus is given to its role in the downregulation of the pro-inflammatory cytokine Interleukin-6 (IL-6). This document synthesizes available data into structured tables and provides detailed experimental protocols and signaling pathway diagrams to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction: From Immunology to Cosmeceuticals
The discovery of bioactive peptides derived from larger endogenous proteins has paved the way for novel therapeutic and cosmetic applications. Palmitoyl Tetrapeptide-7, originally designated this compound and also known by the trade name Rigin™, is a prime example of such a discovery.[1][2] It is a synthetic peptide composed of the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR) conjugated to palmitic acid.[3][4] This lipidation enhances its stability and ability to penetrate the skin barrier.[5] The origins of the GQPR sequence are found within the constant region of the human immunoglobulin G (IgG) heavy chain, linking it to the body's own immune system.[1][6]
Initially investigated for its potential to modulate inflammatory responses, its ability to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) has made it a cornerstone ingredient in advanced anti-aging skincare formulations.[2][4] This guide will explore the scientific journey from identifying this IgG fragment to its characterization as a potent anti-inflammatory agent.
Molecular Origins and Characteristics
An Immunoglobulin G Fragment
The tetrapeptide sequence Gly-Gln-Pro-Arg (GQPR) is a fragment of the constant region of the human IgG heavy chain.[1][6] Specifically, it corresponds to residues 224-227 within the CH2 domain of the human IgG1 heavy chain.[1] The full amino acid sequence of the human IgG1 heavy chain constant region is provided below, with the GQPR sequence highlighted.
ASTKGPSVFPLAPSSKSTSGGTAALGCLVKDYFPEPVTVSWNSGALTSGVHTFPAVLQSSGLYSLSSVVTVPSSSLGTQTYICNVNHKPSNTKVDKKVEPKSCDKTHTCPPCPAPELLGGPSVFLFPPKPKDTLMISRTPEVTCVVVDVSHEDPEVKFNWYVDGVEVHNAKTKPREEQYNSTYRVVSVLTVLHQDWLNGKEYKCKVSNKALPAPIEKTISKAKGQPR EPQVYTLPPSRDELTKNQVSLTCLVKGFYPSDIAVEWESNGQPENNYKTTPPVLDSDGSFFLYSKLTVDKSRWQQGNVFSCSVMHEALHNHYTQKSLSLSPGK
This origin is significant as it suggests that the peptide may mimic the functions of naturally occurring protein fragments involved in immune regulation. It shares this characteristic with another well-known immunostimulatory peptide, Tuftsin (Thr-Lys-Pro-Arg), which is also derived from the Fc-domain of IgG.[1]
Chemical Structure and Properties
Palmitoyl Tetrapeptide-7 is synthesized by attaching a palmitic acid molecule to the N-terminus of the GQPR peptide sequence.[3][4] This modification renders the peptide lipophilic, which is crucial for its application in topical formulations, as it enhances its penetration through the stratum corneum.[5]
| Property | Value |
| INCI Name | Palmitoyl Tetrapeptide-7 |
| Former INCI Name | This compound |
| Amino Acid Sequence | Palmitoyl-Gly-Gln-Pro-Arg (Pal-GQPR) |
| Molecular Formula | C34H62N8O7 |
| Molecular Weight | 694.91 g/mol |
| Appearance | White to off-white powder |
Mechanism of Action: Downregulation of Interleukin-6
The primary and most well-documented mechanism of action for Palmitoyl Tetrapeptide-7 is the downregulation of Interleukin-6 (IL-6) secretion.[2][4] IL-6 is a pleiotropic, pro-inflammatory cytokine that plays a central role in "inflammaging," a chronic, low-grade inflammation associated with the aging process.[7] Elevated levels of IL-6 are linked to an increased breakdown of the extracellular matrix (ECM) through the stimulation of matrix metalloproteinases (MMPs).[8] By suppressing IL-6, Palmitoyl Tetrapeptide-7 helps to preserve the structural integrity of the skin.[8]
It is proposed that Palmitoyl Tetrapeptide-7 mimics the activity of dehydroepiandrosterone (B1670201) (DHEA), a hormone whose levels decline with age.[1][2] Studies have shown an inverse correlation between DHEA levels and circulating IL-6.[9][10]
Signaling Pathways
The reduction in IL-6 production by Palmitoyl Tetrapeptide-7 suggests an interaction with upstream signaling pathways that regulate IL-6 gene expression. While the precise receptor for Palmitoyl Tetrapeptide-7 has not been definitively identified, its effects point towards the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[11][12]
// Nodes PT7 [label="Palmitoyl Tetrapeptide-7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Receptor [label="Putative Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; DHEA_mimicry [label="DHEA Mimicry", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_p65_p50 [label="NF-κB (p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=plaintext, fontcolor="#202124"]; NFkB_p65_p50_nuc [label="NF-κB (p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; IL6_Gene [label="IL-6 Gene", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL6_mRNA [label="IL-6 mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; IL6_Protein [label="IL-6 Protein (Secreted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(ECM Degradation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="pSTAT3 (Dimer)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PT7 -> Receptor [label="Binds"]; Receptor -> DHEA_mimicry [style=dashed]; DHEA_mimicry -> IKK [label="Inhibits", color="#EA4335"]; DHEA_mimicry -> JAK [label="Inhibits (?)", style=dashed, color="#EA4335"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_p65_p50 [label="Releases"]; NFkB_p65_p50 -> NFkB_p65_p50_nuc [label="Translocates to Nucleus"]; NFkB_p65_p50_nuc -> IL6_Gene [label="Activates Transcription"]; IL6_Gene -> IL6_mRNA; IL6_mRNA -> IL6_Protein; IL6_Protein -> Inflammation [label="Promotes"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> IL6_Gene [label="Activates Transcription"];
// Invisible edges for alignment {rank=same; PT7; DHEA_mimicry;} {rank=same; Receptor; IKK; JAK;} {rank=same; NFkB_p65_p50; STAT3;} {rank=same; NFkB_p65_p50_nuc; pSTAT3;} } end_dot Figure 1: Proposed signaling pathway for Palmitoyl Tetrapeptide-7 in the inhibition of IL-6.
Quantitative Data on Efficacy
In vitro studies have demonstrated the dose-dependent efficacy of Palmitoyl Tetrapeptide-7 in reducing IL-6 secretion in skin cells.
| Cell Type | Condition | Concentration of Palmitoyl Tetrapeptide-7 | Result |
| Keratinocytes | Baseline | 10 ppm | Up to 40% reduction in IL-6 secretion.[4] |
| Keratinocytes | UV Radiation Exposure | Not specified | 86% reduction in UV-induced IL-6 production.[4] |
| Fibroblasts | Baseline | Not specified | Reduction in basal IL-6 secretion.[1] |
| Fibroblasts | UV Radiation Exposure | Not specified | Reduction in UV-induced IL-6 secretion.[1] |
Experimental Protocols
Synthesis and Purification of Palmitoyl-GQPR
Palmitoyl-GQPR is synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc/tBu strategy.
Methodology:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA. Each coupling step is followed by a wash and Fmoc deprotection.
-
Palmitoylation: After the final Fmoc deprotection of the N-terminal Glycine, couple palmitic acid to the free amine.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
In Vitro IL-6 Inhibition Assay in Human Keratinocytes
This protocol outlines a method to assess the ability of Palmitoyl Tetrapeptide-7 to inhibit IL-6 secretion from human epidermal keratinocytes, both at baseline and after an inflammatory stimulus like UV radiation or lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture primary human epidermal keratinocytes in appropriate media until they reach 80-90% confluence.
-
Treatment: Treat the cells with varying concentrations of Palmitoyl Tetrapeptide-7 dissolved in the cell culture medium. Include a vehicle control.
-
Inflammatory Stimulus (Optional): To assess the effect on induced inflammation, expose the cells to a controlled dose of UV-B radiation or treat with lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for IL-6 production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted IL-6.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit for human IL-6, following the manufacturer's instructions.
-
Data Analysis: Normalize the IL-6 concentrations to the cell number or total protein content and compare the results from the treated groups to the control groups to determine the percentage of inhibition.
Phagocytosis Assay
Given that Palmitoyl Tetrapeptide-7 is reported to have Tuftsin-like activity, a phagocytosis assay can be employed to quantify its effect on the phagocytic activity of macrophages.[1]
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., THP-1, differentiated into macrophages with PMA) in 96-well plates.
-
Opsonization of Beads: Opsonize fluorescently labeled latex beads or zymosan particles with human IgG.
-
Treatment: Treat the macrophages with Palmitoyl Tetrapeptide-7 at various concentrations. Include a positive control (e.g., Tuftsin) and a negative control (vehicle).
-
Phagocytosis: Add the opsonized fluorescent particles to the cells and incubate to allow for phagocytosis.
-
Quenching: Add a quenching agent (e.g., trypan blue) to quench the fluorescence of non-internalized particles.
-
Quantification: Measure the fluorescence intensity using a plate reader or quantify the percentage of phagocytic cells and the number of ingested particles per cell using flow cytometry or fluorescence microscopy.
Conclusion
This compound, now correctly identified as Palmitoyl Tetrapeptide-7, represents a successful translation of basic immunological knowledge into a functional cosmetic ingredient. Its origin as a fragment of the IgG heavy chain provides a biological basis for its immunomodulatory activity. The primary mechanism of action, the inhibition of the pro-inflammatory cytokine IL-6, is well-supported by in vitro data and offers a clear rationale for its use in mitigating the signs of "inflammaging." The detailed protocols provided in this guide offer a framework for the synthesis, characterization, and efficacy testing of this and similar bioactive peptides. Further research into its specific receptor interactions and downstream signaling pathways will continue to refine our understanding of this intriguing molecule and may open avenues for new therapeutic applications.
References
- 1. News - Research goes to new depths in skin peptide study - University of Nottingham [nottingham.ac.uk]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 4. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A robust, high-throughput assay to determine the phagocytic activity of clinical antibody samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Interaction of nanoparticles and cell-penetrating peptides with skin for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of peptide–cell surface interactions in cosmetic peptide application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. neherald.com [neherald.com]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Palmitoyl Tetrapeptide-3 in Cosmetic Formulations by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Palmitoyl (B13399708) Tetrapeptide-3 (also known as Palmitoyl Tetrapeptide-7 or Pal-GQPR) in complex matrices such as cosmetic creams. Palmitoyl Tetrapeptide-3 is a synthetic peptide valued in the cosmetic industry for its anti-aging and anti-inflammatory properties.[1][2] The methodology presented here utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry with Multiple Reaction Monitoring (MRM) for detection, ensuring high selectivity and sensitivity.
Introduction
This compound is a lipophilic peptide consisting of the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR) attached to a palmitic acid moiety.[3] This modification enhances its stability and skin penetration.[3] Mechanistically, it is understood to reduce inflammation by downregulating the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.[2][3][4][5] By mitigating inflammation, it helps protect the skin's extracellular matrix from degradation, thereby reducing the appearance of wrinkles and improving skin firmness.[3][4] Given its widespread use in anti-aging products, a reliable method for its quantification in final formulations is crucial for quality control and efficacy studies. LC-MS/MS offers the necessary specificity and sensitivity for this purpose.[1][6]
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from methods developed for similar palmitoyl peptides in cosmetic cream matrices.[1][6]
-
Weighing: Accurately weigh 0.5 g of the cosmetic cream into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (IS). Palmitoyl-Glycyl-Histidyl-Lysine (Pal-GHK) has been successfully used as an IS for related palmitoyl peptides due to similar retention behavior and response factors.[1]
-
Dissolution & Extraction: Add 5 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol) to dissolve the cream base. Vortex for 2 minutes. Add 5 mL of a non-polar solvent like hexane (B92381) to extract lipid-soluble matrix components and vortex for another 2 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve phase separation.
-
Collection: Carefully collect the lower, more polar layer (containing the peptide) and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an LC vial for analysis.
Liquid Chromatography (LC) Conditions
The following conditions are based on established methods for separating palmitoyl peptides.[1][4][7]
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC System |
| Column | Reversed-phase C8 or C18 column (e.g., Hypersil BDS C8, 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic or Gradient. An example isocratic elution could be 60% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Total Run Time | < 10 minutes |
Note: The use of formic acid (FA) is preferred over trifluoroacetic acid (TFA) for MS compatibility as TFA can cause signal suppression.[8][9]
Mass Spectrometry (MS) Conditions
Parameters should be optimized for the specific instrument in use.
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 - 1000 L/h |
| Collision Gas | Argon |
| Collision Cell Pressure | ~2.6 x 10⁻³ mbar |
Data Presentation
MRM Transitions
The selection of precursor and product ions is critical for the specificity of the MRM method. The molecular weight of this compound (C₃₄H₆₂N₈O₇) is 694.91 g/mol . The protonated precursor ion [M+H]⁺ is therefore m/z 695.9. Product ions are generated from the fragmentation of the peptide backbone. The following are proposed transitions that should be confirmed and optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 695.9 | User Defined | Quantitative Transition |
| This compound | 695.9 | User Defined | Qualitative Transition |
| Pal-GHK (IS) | 593.8 | User Defined | Internal Standard (Quantitative) |
Note: Product ions must be determined by infusing a standard solution of the peptide and performing a product ion scan.
Quantitative Performance
The following data, from a study on the related Palmitoyl Pentapeptide (pal-KTTKS), illustrates the typical performance of this type of LC-MS/MS method.[1] Similar performance is expected for this compound.
| Parameter | Result (for pal-KTTKS) |
| Limit of Quantitation (LOQ) | 12 µg L⁻¹ |
| Calibration Range | 80 - 800 µg L⁻¹ |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy | 85 - 115% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound analysis.
Signaling Pathway
Caption: Signaling pathway of this compound in reducing inflammation.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in cosmetic products. The combination of a streamlined liquid-liquid extraction protocol and the specificity of MRM detection allows for accurate determination in complex matrices, making it an invaluable tool for quality assurance and research in the fields of cosmetics and dermatology.
References
- 1. activepeptide.com [activepeptide.com]
- 2. green-river.eu [green-river.eu]
- 3. canadapeptide.com [canadapeptide.com]
- 4. essentialsbycatalina.com [essentialsbycatalina.com]
- 5. avenalab.com [avenalab.com]
- 6. eagle.co.ug [eagle.co.ug]
- 7. neherald.com [neherald.com]
- 8. Palmitoyl Tetrapeptide-7 Research Grade [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
In Vitro Skin Penetration Assay for Palmitoyl Tetrapeptide-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7 or Pal-GQPR, is a synthetic peptide renowned for its anti-aging and anti-inflammatory properties in cosmetic and dermatological formulations. Comprising a four-amino-acid sequence (Glycine-Glutamine-Proline-Arginine) attached to palmitic acid, its lipophilic nature is designed to enhance skin penetration and stability.[1] The primary mechanism of action involves the reduction of interleukin-6 (IL-6) production, a key mediator of inflammation that contributes to the degradation of the extracellular matrix and accelerated skin aging.
These application notes provide a comprehensive guide to performing an in vitro skin penetration assay for Palmitoyl Tetrapeptide-3. The protocols detailed below are essential for quantifying the permeation and retention of this peptide in the skin, thereby substantiating its efficacy and informing formulation development. The primary methodologies covered are the Franz diffusion cell assay, utilizing both excised human skin and reconstituted human epidermis, and analytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Skin Penetration of Palmitoylated Peptides
The following table summarizes representative quantitative data from an in vitro skin penetration study on a structurally similar palmitoylated peptide, palmitoyl-KTTKS. This data serves as a valuable reference for expected outcomes when testing this compound. The study utilized full-thickness hairless mouse skin over a 24-hour period.
| Skin Layer | Retention of Palmitoyl-KTTKS (μg/cm²) |
| Stratum Corneum | 4.2 ± 0.7 |
| Epidermis | 2.8 ± 0.5 |
| Dermis | 0.3 ± 0.1 |
Data adapted from a study on palmitoyl-KTTKS, a comparable lipopeptide.
Experimental Protocols
In Vitro Skin Penetration Assay using Franz Diffusion Cells
This protocol, based on the OECD 428 guidelines, is the gold standard for assessing the dermal absorption of cosmetic ingredients.[2][3][4]
a. Materials and Equipment:
-
Vertical Franz diffusion cells
-
Excised human skin (from elective surgery) or Reconstituted Human Epidermis (RHE) models
-
Receptor fluid (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Formulation containing this compound
-
Positive displacement pipette
-
Temperature-controlled water bath or heating block (to maintain skin surface at 32°C)
-
Magnetic stirrer and stir bars
-
Sample collection vials
-
Analytical instrumentation (LC-MS/MS)
b. Experimental Workflow Diagram:
Caption: Workflow for the in vitro skin penetration assay.
c. Step-by-Step Protocol:
-
Skin Membrane Preparation:
-
Excised Human Skin: Thaw frozen full-thickness or dermatomed human skin. Cut sections to fit the Franz diffusion cells. The integrity of the skin barrier should be verified.
-
Reconstituted Human Epidermis (RHE): Culture the RHE tissues according to the manufacturer's instructions until they are ready for use.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Ensure a leak-proof seal.
-
-
Receptor Chamber:
-
Fill the receptor chamber with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.
-
Add a small magnetic stir bar to the receptor chamber.
-
-
Equilibration:
-
Place the assembled Franz cells in a heating block or water bath set to maintain a skin surface temperature of 32°C.
-
Allow the system to equilibrate for at least 30 minutes with continuous stirring of the receptor fluid.
-
-
Application of Test Substance:
-
Apply a finite dose of the formulation containing this compound to the surface of the skin in the donor chamber (typically 5-10 µL/cm²).[4]
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the receptor fluid for analysis.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS.
-
-
Terminal Procedures (at 24 hours):
-
Remove any excess formulation from the skin surface.
-
Disassemble the Franz cell and retrieve the skin sample.
-
Separate the skin into the stratum corneum (via tape stripping), epidermis, and dermis.
-
Extract this compound from each skin layer using a suitable solvent (e.g., methanol).
-
Analytical Quantification by LC-MS/MS
This method provides the high sensitivity and selectivity required for quantifying low concentrations of peptides in complex biological matrices like skin extracts and receptor fluid.[5][6]
a. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
C18 analytical column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: acetonitrile)
-
This compound analytical standard
-
Internal standard (e.g., another palmitoylated peptide)
-
Sample preparation reagents (e.g., methanol, acetonitrile (B52724) for protein precipitation and extraction)
b. Sample Preparation:
-
Receptor Fluid Samples: May be directly injected or require a concentration step depending on the expected peptide concentration.
-
Skin Extracts:
-
Add a suitable organic solvent (e.g., methanol) to the skin samples to extract the peptide.
-
Vortex vigorously and centrifuge to pellet any debris.
-
Collect the supernatant for analysis.
-
c. LC-MS/MS Method Outline:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: As per column specifications.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific detection of this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using the analytical standard.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by downregulating the production of Interleukin-6 (IL-6) in keratinocytes.[7] IL-6 is a pro-inflammatory cytokine that, when overexpressed, can lead to chronic inflammation and degradation of the skin's extracellular matrix. The signaling cascade initiated by IL-6 involves the activation of the JAK/STAT and other downstream pathways.
Caption: this compound inhibits IL-6 signaling.
References
- 1. specialchem.com [specialchem.com]
- 2. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 4. oecd.org [oecd.org]
- 5. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palmitoyl Tetrapeptide-7 (Explained + Products) [incidecoder.com]
Application Note: Quantification of Palmitoyl Tetrapeptide-3 in Cosmetic Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoyl (B13399708) Tetrapeptide-3, also known as Rigin, is a synthetic peptide that has gained prominence in the cosmetic industry for its anti-aging and anti-inflammatory properties.[1][2] It is composed of the four-amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR) linked to a palmitic acid moiety.[1][2] This lipidation enhances its stability and penetration into the skin.[1][2] Accurate quantification of Palmitoyl Tetrapeptide-3 in cosmetic formulations is crucial for ensuring product efficacy, quality control, and regulatory compliance. This document provides detailed protocols and methodologies for the quantification of this peptide, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive and specific analytical technique.
Chemical Properties and Concentration in Cosmetics
Understanding the chemical properties of this compound is fundamental for developing appropriate analytical methods.
| Property | Value | Reference |
| Synonyms | Rigin, Palmitoyl Tetrapeptide-7 | [1][3][4] |
| Amino Acid Sequence | Palm-Gly-Gln-Pro-Arg (Palm-GQPR) | [5][6] |
| Molecular Formula | C34H62N8O7 | [5] |
| Molecular Weight | 694.91 g/mol | [3][5] |
| Typical Concentration in Cosmetics | 0.01% to 2% (w/w) | [1] |
| Optimal pH in Formulation | 5.0 - 6.5 | [1] |
Mechanism of Action and Signaling Pathway
This compound is recognized for its ability to modulate inflammatory responses in the skin, a key factor in the aging process.[1][2] It is known to reduce the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine.[1][4] By suppressing IL-6, this compound helps to preserve the integrity of the extracellular matrix (ECM) by preventing the degradation of collagen and elastin.[1]
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a robust method for the quantification of this compound in cosmetic cream formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex cosmetic matrices.[7][8]
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Internal Standard (IS), e.g., Palmitoyl-Gly-His-Lys (Pal-GHK)[7]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18.2 MΩ·cm
-
Cosmetic cream matrix (placebo and samples)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Reversed-phase C8 or C18 analytical column (e.g., Hypersil BDS C8).[9]
Experimental Workflow
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. innopep.com [innopep.com]
- 7. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Palmitoyl Tetrapeptide-3 ELISA for Interleukin-6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammatory processes.[1][2] Dysregulation of IL-6 production is associated with chronic inflammatory diseases, autoimmune disorders, and skin aging.[3] Palmitoyl Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7, is a synthetic peptide that has demonstrated anti-inflammatory properties by suppressing the production of IL-6.[4] This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on IL-6 secretion from cultured human cells.
Principle of the Method
This protocol outlines an in vitro cell-based assay followed by a sandwich ELISA. Human keratinocytes or macrophages are first cultured and stimulated to produce IL-6 in the presence of varying concentrations of this compound. An inflammatory stimulus, such as Ultraviolet (UV) radiation for keratinocytes or Lipopolysaccharide (LPS) for macrophages, is used to induce IL-6 secretion. The cell culture supernatant is then collected, and the concentration of IL-6 is measured using a quantitative sandwich ELISA. The ELISA method employs a capture antibody specific for human IL-6, a biotinylated detection antibody, and a streptavidin-enzyme conjugate to generate a colorimetric signal proportional to the amount of IL-6 present.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Human Epidermal Keratinocytes (HEK) | Thermo Fisher Scientific | C0055C |
| Human Monocyte-Derived Macrophages (hMDM) | Lonza | 2W-400 |
| Keratinocyte Growth Medium (KGM-Gold) | Lonza | 00192151 |
| Macrophage Cell Culture Medium | RPMI 1640, 10% FBS, 1% Pen/Strep | - |
| This compound | In-house synthesis or commercial supplier | - |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L4391 |
| Human IL-6 ELISA Kit | R&D Systems | D6050 |
| Phosphate Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (Pen/Strep) | Gibco | 15140122 |
Table 2: Example Dose-Response of this compound on IL-6 Inhibition
| This compound Concentration | Mean IL-6 Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition (%) |
| 0 µM (Stimulated Control) | 500 | 25 | 0 |
| 1 µM | 375 | 18 | 25 |
| 5 µM | 200 | 15 | 60 |
| 10 µM | 100 | 10 | 80 |
| 50 µM | 50 | 8 | 90 |
| Unstimulated Control | 20 | 5 | - |
Note: The data presented in this table are for illustrative purposes and the actual results may vary depending on the cell type, stimulus, and experimental conditions.
Experimental Protocols
Part 1: Cell Culture and Treatment
This protocol provides two options for cell models: human keratinocytes stimulated with UVB radiation or human macrophages stimulated with LPS.
Option A: Human Keratinocyte Culture and UVB Induction of IL-6
-
Cell Seeding: Seed human epidermal keratinocytes in 96-well plates at a density of 1 x 10^4 cells per well in Keratinocyte Growth Medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell adherence.
-
Pre-treatment with this compound: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 50 µM) in fresh cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent). Incubate for 2 hours.
-
UVB Irradiation: Gently wash the cells twice with 100 µL of sterile PBS. Remove the final PBS wash and expose the cells to a UVB light source. A typical dose to induce IL-6 production is 100 J/m^2.[5]
-
Post-Irradiation Incubation: After irradiation, add back 100 µL of the corresponding this compound containing medium to each well.
-
Supernatant Collection: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for IL-6 analysis. Store the supernatant at -80°C if not used immediately.
Option B: Human Macrophage Culture and LPS Induction of IL-6
-
Cell Seeding: Seed human monocyte-derived macrophages in 96-well plates at a density of 5 x 10^4 cells per well in complete RPMI 1640 medium. Allow cells to adhere and stabilize for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment with this compound: Prepare dilutions of this compound in cell culture medium as described in Part 1, Option A, step 2. Add 100 µL of the prepared medium to the respective wells and incubate for 2 hours.
-
LPS Stimulation: Prepare a working solution of LPS in cell culture medium. A final concentration of 100 ng/mL is often sufficient to induce a robust inflammatory response.[6] Add the LPS solution to the wells already containing this compound. The final volume in each well should be 200 µL.
-
Incubation and Supernatant Collection: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator. After incubation, centrifuge the plate and collect the supernatant as described in Part 1, Option A, step 5.
Part 2: Human IL-6 ELISA Protocol
This protocol is a general guideline based on commercially available human IL-6 ELISA kits. Refer to the manufacturer's instructions for specific details.
-
Reagent Preparation: Prepare all reagents, working standards, and wash buffer as instructed in the ELISA kit manual.
-
Plate Coating (if applicable): If the plate is not pre-coated, coat the wells of a 96-well microplate with the capture antibody overnight at room temperature.
-
Blocking: Aspirate the coating solution and block the plate with the provided blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Addition: Wash the plate with wash buffer. Add 100 µL of the standards and collected cell culture supernatants (diluted if necessary) to the appropriate wells in duplicate. Incubate for 2 hours at room temperature.
-
Detection Antibody Addition: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Addition: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 570 nm or 620 nm can be used for background correction if available.
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the IL-6 concentration in the samples by interpolating their mean absorbance values from the standard curve. Calculate the percent inhibition of IL-6 production for each concentration of this compound relative to the stimulated control.
Visualization
Caption: IL-6 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IL-6 Inhibition Assay.
References
- 1. IL-6 Inhibition as a Treatment for Noninfectious Uveitis | Retinal Physician [retinalphysician.com]
- 2. Targeting Interleukin-6 Signaling in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the IL-6 signaling pathway: a strategy to combat chronic inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl Tetrapeptide-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 5. Regulation of epidermal cell interleukin-6 production by UV light and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
Application Notes and Protocols: Collagen Synthesis Assay with Palmitoyl Tetrapeptide-3 in Fibroblast Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7, is a synthetic bioactive peptide that has garnered significant interest in dermatological and cosmetic research for its potential to modulate skin health. Composed of a four-amino-acid sequence (Glycine-Glutamine-Proline-Arginine) conjugated to palmitic acid, this lipophilic peptide is designed for enhanced skin penetration. The primary mechanism of action attributed to Palmitoyl Tetrapeptide-3 is the reduction of inflammation by inhibiting the production of interleukin-6 (IL-6).[1] By suppressing IL-6, the peptide helps to prevent the degradation of the extracellular matrix (ECM), particularly collagen, which is accelerated by inflammatory processes.[2] Furthermore, emerging evidence suggests that this compound may also directly stimulate the synthesis of essential ECM components, including collagen and fibronectin, making it a promising candidate for anti-aging and skin repair applications.[1]
These application notes provide detailed protocols for assessing the efficacy of this compound in stimulating collagen synthesis in human dermal fibroblast cultures. The methodologies described herein include fibroblast culture, treatment with this compound, and subsequent quantification of collagen production through various established assays.
Data Presentation
Table 1: Representative Data for TGF-β1 Expression in Human Dermal Fibroblasts
An increase in TGF-β1 is a strong indicator of subsequent collagen synthesis.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean TGF-β1 Expression (pg/mL) | Fold Change vs. Control |
| Control (Untreated) | 0 | 48 | 150 ± 12 | 1.0 |
| This compound | 1 | 48 | 225 ± 18 | 1.5 |
| This compound | 5 | 48 | 330 ± 25 | 2.2 |
| This compound | 10 | 48 | 405 ± 30 | 2.7 |
| TGF-β1 (Positive Control) | 0.1 ng/mL | 48 | 450 ± 35 | 3.0 |
Data is hypothetical and for illustrative purposes, based on findings suggesting that palmitoyl oligopeptide complexes significantly increase TGF-β1 expression.
Table 2: Representative Data for Collagen Type I Expression in Human Dermal Fibroblasts (Western Blot Analysis)
| Treatment Group | Concentration (µM) | Mean Fold Change in Collagen Type I Expression (± SEM) |
| Control (Untreated) | 0 | 1.00 ± 0.00 |
| This compound | 1 | 1.45 ± 0.12 |
| This compound | 5 | 2.10 ± 0.18 |
| This compound | 10 | 2.75 ± 0.25 |
Note: This table contains representative data based on typical results observed with collagen-stimulating peptides and is intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Human Dermal Fibroblast Culture
-
Cell Source: Obtain primary human dermal fibroblasts (HDFs) from a certified cell bank.
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution and subculture at a ratio of 1:3 to 1:5.
Treatment with this compound
-
Preparation of Stock Solution: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed HDFs into appropriate culture vessels (e.g., 6-well plates, 24-well plates, or chamber slides) at a density of 5 x 10^4 cells/cm². Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: Before treatment, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO at the same concentration as in the highest peptide treatment) and a positive control (e.g., TGF-β1 at 10 ng/mL).
-
Incubation: Treat the cells for the desired duration (e.g., 24, 48, or 72 hours).
Collagen Quantification Assays
This colorimetric assay is used to quantify total soluble collagen.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Precipitation: Add a concentration solution (e.g., as provided in commercial kits) to the supernatant and incubate at 4°C overnight to precipitate collagen.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the collagen.
-
Staining: Discard the supernatant and add Sirius Red solution to the pellet. Incubate for 20 minutes at room temperature with gentle agitation.
-
Washing: Centrifuge to pellet the collagen-dye complex and wash with acidified water to remove unbound dye.
-
Elution: Dissolve the stained pellet in an extraction buffer.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.
This assay measures the hydroxyproline (B1673980) content, which is a major component of collagen.
-
Sample Preparation: Collect cell lysates or culture supernatants.
-
Hydrolysis: Hydrolyze the samples in 6 M HCl at 120°C for 3 hours to break down collagen into its constituent amino acids.
-
Neutralization: Neutralize the hydrolyzed samples.
-
Oxidation: Add an oxidizing agent to convert hydroxyproline to a pyrrole (B145914) intermediate.
-
Color Reaction: Add Ehrlich's reagent, which reacts with the pyrrole intermediate to form a chromophore.
-
Measurement: Read the absorbance at 560 nm.
-
Quantification: Determine the hydroxyproline concentration from a standard curve and convert it to collagen concentration (typically, collagen contains about 13.5% hydroxyproline).
This technique allows for the semi-quantitative detection of collagen type I protein.
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for collagen type I overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
This method visualizes the deposition of collagen type I in the cell culture.
-
Cell Culture: Grow and treat HDFs on glass coverslips or chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against collagen type I for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Mandatory Visualizations
References
Application Notes and Protocols: Palmitoyl Tetrapeptide-3 in 3D Reconstituted Human Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Tetrapeptide-3, also widely known as Palmitoyl Tetrapeptide-7, is a synthetic peptide comprised of four amino acids (glycine, glutamine, proline, and arginine) attached to palmitic acid. This lipophilic modification enhances its penetration into the skin. In the realm of dermatology and cosmetic science, this compound is recognized for its anti-aging and anti-inflammatory properties. These application notes provide a comprehensive overview of its use in 3D reconstituted human skin models, offering detailed protocols and data for researchers and professionals in drug development.
The primary mechanism of action for this compound is the modulation of inflammatory responses. It has been shown to suppress the production of interleukin-6 (IL-6), a key signaling molecule that triggers inflammatory processes in the skin.[1][2][3] By reducing IL-6 levels, this compound helps to mitigate the degradation of the extracellular matrix (ECM), thereby preserving the skin's structural integrity.[3] This leads to a reduction in the signs of aging, such as wrinkles and loss of firmness.
Mechanism of Action
This compound exerts its effects by interrupting the inflammatory cascade that contributes to skin aging. A key action is the inhibition of IL-6 production.[1][2][3] Elevated levels of IL-6 are associated with an increase in matrix metalloproteinases (MMPs), enzymes that break down collagen and other essential proteins in the ECM. By downregulating IL-6, this compound indirectly inhibits MMP activity, leading to the preservation of collagen and elastin (B1584352) fibers.[4] Furthermore, it has been suggested that this compound can stimulate the synthesis of collagen and fibronectin.[5]
Caption: Signaling Pathway of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various studies. It is important to note that while some studies utilize 3D skin models, others are based on in-vitro cell cultures or clinical trials.
| Parameter | Model System | Treatment | Result | Reference |
| Anti-Inflammatory Effects | ||||
| IL-6 Production | In-vitro | Palmitoyl Tetrapeptide-7 | Up to 40% reduction | [2] |
| IL-6 Production (UV-induced) | In-vitro | Palmitoyl Tetrapeptide-7 | 86% reduction | [2] |
| IL-1β and IL-6 Expression (PM10-induced) | Hairless Mouse Skin | 5% Palmitoyl Tetrapeptide-7 Gel | Statistically significant decrease | |
| Extracellular Matrix Synthesis | ||||
| Collagen Production | In-vitro (as part of Matrixyl 3000®) | Matrixyl 3000® | Doubled collagen production | [6] |
| Collagen Production | Clinical Trial (Eye Cream) | Active complex with Palmitoyl Tetrapeptide-7 | 54.99% increase after 12 weeks | [7] |
| Collagen and Elastin Synthesis | Human Skin Fibroblast Model | Active complex with Palmitoyl Tetrapeptide-7 | Significant promotion of synthesis | [7] |
| Anti-Aging Effects | ||||
| Deep Wrinkles | Clinical Trial (as part of Matrixyl 3000®) | Matrixyl 3000® | 45% reduction after 2 months | [8] |
| Skin Elasticity | Clinical Trial (Eye Cream) | Active complex with Palmitoyl Tetrapeptide-7 | 18.81% increase after 12 weeks | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound to 3D reconstituted human skin models.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a 3D Reconstituted Human Epidermis Model
This protocol is adapted from standardized methods for assessing skin irritation and inflammation.
1. Materials:
-
3D Reconstituted Human Epidermis (RHE) tissues (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the RHE tissue manufacturer
-
This compound solution (solubilized in a vehicle compatible with the assay medium)
-
Inflammatory stimulus (e.g., UV radiation, Lipopolysaccharide (LPS))
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for human IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Isopropanol
2. Method:
-
Tissue Equilibration: Upon receipt, equilibrate the RHE tissues in the provided assay medium at 37°C and 5% CO₂ for 24 hours.
-
Treatment Application:
-
Divide the tissues into control and treatment groups.
-
For the treatment group, topically apply the this compound solution to the surface of the RHE tissues. For the control group, apply the vehicle solution.
-
Incubate for a predetermined time, typically 24 to 72 hours, as peptides may require a longer duration to elicit a response.[9]
-
-
Induction of Inflammation:
-
Following the initial incubation, expose the tissues to an inflammatory stimulus. For example, irradiate with a sub-erythemal dose of UVB or add LPS to the culture medium.
-
Incubate for another 24 hours.
-
-
Sample Collection:
-
Collect the culture medium from each well for cytokine analysis.
-
-
Cytokine Analysis (ELISA):
-
Quantify the concentration of IL-6 in the collected culture medium using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Viability Assay (MTT):
-
Rinse the RHE tissues with PBS.
-
Transfer the tissues to a new plate containing MTT solution and incubate for 3 hours at 37°C.
-
Extract the formazan (B1609692) product by submerging the tissues in isopropanol.
-
Measure the optical density of the extract at 570 nm to determine cell viability.
-
Caption: Workflow for Anti-Inflammatory Assay.
Protocol 2: Assessment of Extracellular Matrix Protein Expression in a Full-Thickness 3D Skin Model
This protocol outlines the steps to evaluate the effect of this compound on the expression of key ECM proteins.
1. Materials:
-
Full-thickness 3D human skin model (containing both keratinocytes and fibroblasts)
-
Assay medium
-
This compound solution
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR primers for Collagen Type I (COL1A1), Elastin (ELN), and a housekeeping gene (e.g., GAPDH)
-
Reagents for immunohistochemistry (primary antibodies against Collagen I and Elastin, secondary antibodies, and detection system)
-
Tissue fixation and embedding reagents (formalin, paraffin)
2. Method:
-
Tissue Culture and Treatment:
-
Culture the full-thickness skin models according to the manufacturer's instructions.
-
Treat the tissues with this compound solution in the culture medium for an extended period (e.g., 7-14 days) to allow for protein synthesis and deposition. Change the medium and re-apply the treatment every 2-3 days.
-
-
Gene Expression Analysis (qPCR):
-
At the end of the treatment period, harvest the tissues and homogenize them in TRIzol reagent to extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for COL1A1, ELN, and the housekeeping gene to determine the relative gene expression levels.
-
-
Protein Expression Analysis (Immunohistochemistry):
-
Fix a separate set of treated and control tissues in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin (B1166041).
-
Section the paraffin blocks and perform immunohistochemical staining for Collagen Type I and Elastin.
-
Visualize and quantify the staining intensity and distribution using microscopy and image analysis software.
-
Caption: Workflow for ECM Protein Expression Analysis.
Conclusion
This compound is a promising active ingredient for anti-aging and anti-inflammatory skincare applications. The use of 3D reconstituted human skin models provides a relevant and robust platform for substantiating its efficacy. The protocols outlined in these application notes offer a framework for researchers to investigate the biological activities of this compound in a controlled, in-vitro setting that closely mimics human skin. Further research using these models will be invaluable for elucidating the full potential of this peptide in cosmetic and dermatological formulations.
References
- 1. dermatest.com [dermatest.com]
- 2. avenalab.com [avenalab.com]
- 3. green-river.eu [green-river.eu]
- 4. Palmitoyl Tetrapeptide-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 5. silkbiotic.com [silkbiotic.com]
- 6. cellexialabs.com [cellexialabs.com]
- 7. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbone.com [cellbone.com]
- 9. escholarship.org [escholarship.org]
Application Note: Cytotoxicity Assessment of Palmitoyl Tetrapeptide-3 Using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Palmitoyl Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7 or Rigin, is a synthetic bioactive peptide used in cosmetic and dermatological formulations for its anti-aging properties.[1] It consists of the four-amino-acid sequence Glycine-Glutamine-Proline-Arginine (GQPR) attached to palmitic acid, a fatty acid that enhances its skin penetration and stability.[1][2] The primary mechanism of action involves modulating cytokine signaling, specifically by suppressing the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine.[1][2][3] By reducing IL-6 levels, the peptide can mitigate inflammatory processes that contribute to skin aging, a phenomenon often termed "inflammaging".[1] Given its intended application in topical products, a thorough assessment of its safety and potential cytotoxicity is crucial.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell viability and cytotoxicity.[4] The assay's principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[5] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[4] This application note provides a detailed protocol for assessing the cytotoxicity of this compound on human skin cells using the MTT assay.
2. Signaling Pathway of this compound
This compound exerts its primary anti-inflammatory effect by downregulating the production of IL-6.[2][3] Stimuli such as UV radiation can trigger an inflammatory cascade, leading to an overproduction of IL-6.[3] This cytokine, in turn, stimulates the synthesis of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins like collagen, contributing to wrinkle formation and loss of skin firmness.[1] this compound intervenes by inhibiting the secretion of IL-6, thus helping to preserve the skin's structural integrity.[1][3]
Caption: Anti-inflammatory signaling pathway of this compound.
3. Experimental Workflow
The overall workflow for the cytotoxicity assessment involves preparing the cell cultures, treating them with various concentrations of this compound, performing the MTT assay, and finally, analyzing the data to determine cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
4. Materials and Reagents
-
Cell Line: Human Dermal Fibroblasts (HDF) or Human Epidermal Keratinocytes (HaCaT).
-
Peptide: this compound (powder form).
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in PBS.[5]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
-
Equipment and Consumables:
-
96-well flat-bottom sterile tissue culture plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (with a 570 nm filter)
-
Multichannel pipette
-
Sterile pipette tips and microcentrifuge tubes
-
5. Experimental Protocol
This protocol is adapted from standard MTT assay procedures.[4][5]
5.1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in sterile DMSO.
-
Further dilute the stock solution in a complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to create working solutions. The final DMSO concentration in the culture well should be non-toxic, typically ≤0.5%.
5.2. Cell Seeding
-
Culture HDF or HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
5.3. Cell Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to the respective wells.
-
Include the following controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with culture medium containing the same final concentration of DMSO used for the peptide dilutions.
-
Blank Control: Wells containing culture medium but no cells, to subtract background absorbance.
-
-
Incubate the plate for another 24 to 48 hours.
5.4. MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Carefully aspirate the medium from each well without disturbing the purple formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5.5. Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used for background correction.[4]
-
Read the plate within 1 hour of adding the solubilization solution.
6. Data Presentation and Analysis
6.1. Calculation of Cell Viability The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
6.2. Representative Data Based on existing literature, this compound is expected to exhibit low cytotoxicity in skin cells.[8][9] The following tables present hypothetical data for illustrative purposes.
Table 1: Raw Absorbance Values (OD at 570 nm)
| Treatment Group | Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean OD | Std. Dev. |
| Blank (Medium Only) | - | 0.095 | 0.098 | 0.096 | 0.096 | 0.002 |
| Vehicle Control (0.5% DMSO) | - | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| This compound | 1 | 1.261 | 1.295 | 1.280 | 1.279 | 0.017 |
| This compound | 10 | 1.245 | 1.279 | 1.265 | 1.263 | 0.017 |
| This compound | 50 | 1.220 | 1.255 | 1.235 | 1.237 | 0.018 |
| This compound | 100 | 1.198 | 1.241 | 1.211 | 1.217 | 0.022 |
| Positive Control (e.g., 1% Triton X-100) | - | 0.155 | 0.161 | 0.158 | 0.158 | 0.003 |
Table 2: Calculated Cell Viability
| Treatment Group | Concentration (µM) | Mean Corrected OD | % Cell Viability | Std. Dev. |
| Vehicle Control (0.5% DMSO) | - | 1.175 | 100.0% | 1.4% |
| This compound | 1 | 1.183 | 100.7% | 1.5% |
| This compound | 10 | 1.167 | 99.3% | 1.4% |
| This compound | 50 | 1.141 | 97.1% | 1.5% |
| This compound | 100 | 1.121 | 95.4% | 1.8% |
| Positive Control (e.g., 1% Triton X-100) | - | 0.062 | 5.3% | 0.3% |
This application note provides a comprehensive protocol for assessing the cytotoxicity of this compound using the MTT assay. The provided workflow, from cell culture to data analysis, offers a reliable method for evaluating the safety of this peptide for its use in cosmetic and dermatological products. Based on available safety data and the expected outcome of this protocol, this compound is not anticipated to demonstrate significant cytotoxicity to human skin cells at concentrations relevant to its application.[8][10]
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Palmitoyl Tetrapeptide 3 | Cellular Skin Rx [cellularskinrx.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ewg.org [ewg.org]
Application Note & Protocol: Investigating the Effects of Palmitoyl Tetrapeptide-3 on MMP-1 Expression in Human Dermal Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction Palmitoyl Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7 or Rigin, is a synthetic bioactive peptide composed of four amino acids (Glycine-Glutamine-Proline-Arginine) attached to a palmitic acid moiety.[1][2] This lipidation enhances its stability and skin penetration.[1][2] This peptide is a key ingredient in cosmetic and dermatological formulations, primarily for its anti-aging and anti-inflammatory properties.[1][3] One of its significant mechanisms of action involves the modulation of extracellular matrix (ECM) integrity.[1] Matrix Metalloproteinase-1 (MMP-1), or interstitial collagenase, is a crucial enzyme responsible for the degradation of type I and III collagen, the primary structural proteins in the dermis.[4][5] Elevated MMP-1 activity is a hallmark of photoaging and chronological aging, leading to wrinkle formation and loss of skin firmness.[4] this compound is suggested to preserve the ECM by reducing the activity of MMPs.[1] This document provides a detailed protocol for studying the effects of this compound on MMP-1 gene and protein expression in a human dermal fibroblast cell culture model.
Mechanism of Action: An Overview this compound primarily exerts its effects by modulating cytokine signaling pathways.[1] It has been shown to suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2] Elevated levels of IL-6 are associated with an increased breakdown of the dermal matrix through the stimulation of matrix metalloproteinases (MMPs).[1] By inhibiting IL-6, this compound indirectly reduces MMP-1 expression, thus slowing collagen degradation.[1] Additionally, signaling cascades such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways are known regulators of ECM homeostasis and MMP expression, and may be involved in the peptide's mechanism of action.[6][7][8]
Experimental Design and Workflow
The following workflow outlines the key stages for assessing the impact of this compound on MMP-1 expression in human dermal fibroblasts. The experiment will quantify changes at both the mRNA and protein levels.
Section 1: Cell Culture and Treatment Protocol
This protocol details the maintenance of human dermal fibroblasts and their treatment with this compound.
1.1. Materials
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution, e.g., 1 mg/mL in sterile water or appropriate solvent)
-
Cell culture flasks (T-75) and plates (6-well, 24-well)
1.2. Cell Culture
-
Culture HDFs in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells using Trypsin-EDTA when they reach 80-90% confluency.
-
For experiments, seed HDFs into 6-well plates (for RNA/protein extraction) or 24-well plates (for ELISA) at a density that allows them to reach ~70% confluency on the day of treatment.
1.3. Treatment Protocol
-
Once cells reach the desired confluency, aspirate the growth medium and wash once with sterile PBS.
-
Replace the medium with serum-free DMEM for 12-24 hours to synchronize the cells.
-
Prepare fresh serum-free DMEM containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µg/mL). The '0' concentration serves as the vehicle control.
-
Aspirate the synchronization medium and add the treatment media to the respective wells.
-
Incubate the cells for the desired time points (e.g., 24 and 48 hours).
-
After incubation, collect the cell culture supernatant for ELISA and process the cell monolayer for RNA isolation or protein lysis.
Section 2: Gene Expression Analysis Protocol (RT-qPCR)
This protocol is for quantifying MMP-1 mRNA levels.[9][10]
2.1. RNA Isolation
-
Wash the cell monolayer in 6-well plates with ice-cold PBS.
-
Add 1 mL of a TRIzol-like reagent to each well and lyse the cells by pipetting.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol (e.g., chloroform (B151607) extraction and isopropanol (B130326) precipitation).
-
Resuspend the final RNA pellet in nuclease-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
2.2. Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers, following the manufacturer's instructions.[11]
2.3. Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix using a SYBR Green master mix, cDNA template, and specific primers for human MMP-1 and a housekeeping gene (e.g., GAPDH).[11]
-
Perform the qPCR using a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in MMP-1 expression, normalized to the housekeeping gene and relative to the vehicle control.[11]
Section 3: Secreted Protein Analysis Protocol (ELISA)
This protocol is for quantifying the concentration of MMP-1 secreted into the cell culture medium using a sandwich ELISA kit.[13][14]
3.1. Materials
-
Human MMP-1 ELISA Kit (e.g., R&D Systems, Invitrogen, Elabscience).[13][14][15]
-
Cell culture supernatants collected in Section 1.3.
-
Microplate reader capable of measuring absorbance at 450 nm.
3.2. ELISA Procedure
-
Bring all reagents and samples to room temperature before use.[13]
-
Add standards, controls, and collected cell culture supernatants to the wells of the antibody-pre-coated microplate.[14] It is recommended to run all samples in duplicate.[13]
-
Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature).[13]
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.[16]
-
Add the biotinylated detection antibody or enzyme-conjugated antibody to each well and incubate.[15][17]
-
Wash the wells again.
-
Add the substrate solution (e.g., TMB) and incubate in the dark to allow color development. The color intensity is proportional to the amount of MMP-1.[15]
-
Add the stop solution to terminate the reaction.[13]
-
Measure the optical density at 450 nm within 30 minutes.[13]
-
Calculate the MMP-1 concentration in the samples by plotting a standard curve.
Section 4: Total Protein Analysis Protocol (Western Blot)
This protocol is for detecting total (intracellular and membrane-bound) MMP-1 protein.[18][19]
4.1. Protein Extraction
-
Wash the cell monolayer in 6-well plates with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease inhibitors to each well.[19]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[19]
-
Agitate for 30 minutes at 4°C, then centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[19]
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration using a BCA or Bradford protein assay.
4.2. Western Blot Procedure
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[19]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for human MMP-1 overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.[11]
-
Wash the membrane multiple times with TBST.[19]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the relative protein levels, normalizing MMP-1 band intensity to the loading control.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison. The following tables are provided as examples of how to present hypothetical results.
Table 1: Relative MMP-1 mRNA Expression in HDFs after Treatment with this compound (Illustrative Data)
| Treatment Group | Time Point | Normalized Fold Change (vs. Control) | p-value |
| Vehicle Control | 24h | 1.00 ± 0.12 | - |
| This compound (5 µg/mL) | 24h | 0.75 ± 0.09 | <0.05 |
| This compound (10 µg/mL) | 24h | 0.58 ± 0.07 | <0.01 |
| Vehicle Control | 48h | 1.00 ± 0.15 | - |
| This compound (5 µg/mL) | 48h | 0.61 ± 0.10 | <0.01 |
| This compound (10 µg/mL) | 48h | 0.45 ± 0.06 | <0.001 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Concentration of Secreted MMP-1 in Culture Supernatant (Illustrative Data)
| Treatment Group | Time Point | MMP-1 Concentration (ng/mL) | p-value |
| Vehicle Control | 24h | 8.5 ± 1.1 | - |
| This compound (5 µg/mL) | 24h | 6.2 ± 0.8 | <0.05 |
| This compound (10 µg/mL) | 24h | 4.7 ± 0.6 | <0.01 |
| Vehicle Control | 48h | 12.3 ± 1.5 | - |
| This compound (5 µg/mL) | 48h | 8.9 ± 1.2 | <0.01 |
| This compound (10 µg/mL) | 48h | 6.5 ± 0.9 | <0.001 |
| Data are presented as mean ± standard deviation from three independent experiments. |
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. Matrix Metalloproteinase-1 Expression in Fibroblasts Accelerates Dermal Aging and Promotes Papilloma Development in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation of p38 alpha MAPK enhances collagenase-1 (matrix metalloproteinase (MMP)-1) and stromelysin-1 (MMP-3) expression by mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring MMP andTIMP mRNA Expression by RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 10. Real-Time PCR Expression Profiling of MMPs and TIMPs | Springer Nature Experiments [experiments.springernature.com]
- 11. Fra-1 regulation of Matrix Metallopeptidase-1 (MMP-1) in metastatic variants of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Human Pro-MMP-1 ELISA - Quantikine DMP100: R&D Systems [rndsystems.com]
- 14. Human MMP1 ELISA Kit (EHMMP1) - Invitrogen [thermofisher.com]
- 15. Human MMP-1(Matrix Metalloproteinase 1) ELISA Kit - Elabscience® [elabscience.com]
- 16. mybiosource.com [mybiosource.com]
- 17. biosensis.com [biosensis.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Studying the Effects of Palmitoyl Tetrapeptide-3 on UV-Induced Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7, is a synthetic peptide comprised of four amino acids—glycine, glutamine, proline, and arginine—conjugated with palmitic acid. This lipophilic modification enhances its penetration into the skin.[1][2] Palmitoyl Tetrapeptide-3 is recognized for its anti-inflammatory properties, primarily through the modulation of cytokine production, particularly interleukin-6 (IL-6).[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound in mitigating UV-induced skin inflammation.
Mechanism of Action
Ultraviolet (UV) radiation is a primary environmental factor that induces skin inflammation, a process implicated in photoaging and various skin disorders.[5][6][7] UV exposure triggers a cascade of cellular responses, including the production of pro-inflammatory cytokines like IL-6.[8][9] Elevated levels of IL-6 stimulate the synthesis of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix (ECM) proteins such as collagen and elastin, leading to wrinkle formation and loss of skin elasticity.[1][10]
This compound is reported to downregulate the production of IL-6 in skin cells, thereby reducing the inflammatory cascade initiated by UV radiation.[1][2][3] By suppressing IL-6, this compound indirectly inhibits the activity of MMPs, thus preserving the integrity of the ECM.[1] It is often combined with Palmitoyl Tripeptide-1 in the cosmetic ingredient Matrixyl™ 3000 to achieve a synergistic anti-aging effect.[11][12]
Data Presentation
The following tables summarize the quantitative effects of this compound on key biomarkers of UV-induced skin inflammation as reported in in-vitro studies.
Table 1: Effect of this compound on Interleukin-6 (IL-6) Secretion
| Cell Type | Treatment Condition | This compound Concentration | IL-6 Reduction (%) | Reference |
| Keratinocytes | Baseline (No UV) | Dose-dependent | Up to 40% | [1][3] |
| Keratinocytes | Post-UVB Irradiation | Not specified | 86% | [1][3] |
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Activity
| Cell Type | Biomarker | Effect | Mechanism | Reference |
| Dermal Fibroblasts | MMPs | Indirect Inhibition | Downregulation of IL-6, which is an MMP inducer | [1][10] |
Experimental Protocols
Herein are detailed protocols for in-vitro studies designed to evaluate the anti-inflammatory effects of this compound on skin cells following UV irradiation.
Protocol 1: In-Vitro UV Irradiation of Human Epidermal Keratinocytes (HEK) and Dermal Fibroblasts (HDF)
Objective: To establish a cell culture model of UV-induced inflammation.
Materials:
-
Human Epidermal Keratinocytes (HEK) and Human Dermal Fibroblasts (HDF)
-
Keratinocyte Growth Medium (KGM) and Fibroblast Growth Medium (FGM)
-
Phosphate-Buffered Saline (PBS)
-
UVB light source with a calibrated radiometer
-
6-well culture plates
Procedure:
-
Cell Seeding: Seed HEK or HDF cells in 6-well plates at a density of 2 x 10^5 cells/well and culture in their respective growth media until they reach 70-80% confluency.
-
Preparation for Irradiation: Gently wash the cells twice with PBS. Remove the PBS and leave a thin film of PBS on the cells to prevent drying during irradiation.
-
UVB Irradiation: Expose the cells to a UVB light source. A common dose to induce inflammation is 20-100 mJ/cm².[8][13] The exact dose should be determined empirically for the specific cell line and UV source. A sham-irradiated control group should be included, where cells are handled identically but not exposed to UVB.
-
Post-Irradiation Culture: Immediately after irradiation, replace the PBS with fresh growth medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for the expression and secretion of inflammatory mediators.
Protocol 2: Treatment with this compound
Objective: To assess the effect of this compound on UV-irradiated skin cells.
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
UV-irradiated and sham-irradiated cell cultures (from Protocol 1)
Procedure:
-
Preparation of Treatment Media: Prepare fresh growth medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). A vehicle control (medium with the same concentration of the solvent used for the peptide stock) should also be prepared.
-
Treatment Application:
-
Pre-treatment: Add the treatment media to the cells for a specified period (e.g., 24 hours) before UV irradiation. Replace with fresh treatment media after irradiation.
-
Post-treatment: Add the treatment media to the cells immediately after UV irradiation.
-
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine and MMP analysis. The cells can be harvested for gene or protein expression analysis.
Protocol 3: Quantification of Interleukin-6 (IL-6) by ELISA
Objective: To measure the concentration of IL-6 in the cell culture supernatant.
Materials:
-
Human IL-6 ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Kit Protocol: Follow the manufacturer's instructions provided with the human IL-6 ELISA kit.[2][5][14]
-
Sample Preparation: Centrifuge the collected supernatants to remove any cellular debris.
-
ELISA: Add the standards, controls, and samples to the pre-coated microplate wells. Incubate, wash, and add the detection antibody and substrate as per the kit's protocol.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 in each sample by comparing its absorbance to the standard curve.
Protocol 4: Analysis of MMP Activity by Gelatin Zymography
Objective: To detect the activity of gelatinases (MMP-2 and MMP-9) in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants
-
SDS-PAGE equipment
-
Polyacrylamide gels containing gelatin (1 mg/mL)
-
Zymogram renaturing and developing buffers
-
Coomassie Brilliant Blue staining and destaining solutions
Procedure:
-
Sample Preparation: Mix the cell culture supernatants with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Run the samples on the gelatin-containing polyacrylamide gel under non-reducing conditions.[4][15]
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (containing Triton X-100) to remove SDS and allow the MMPs to renature.
-
Development: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours. This allows the active MMPs to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
Visualizations
Caption: Signaling pathway of UV-induced skin inflammation and the inhibitory action of this compound.
Caption: General experimental workflow for in-vitro testing of this compound.
References
- 1. avenalab.com [avenalab.com]
- 2. 2.11. IL-6 ELISA Assay [bio-protocol.org]
- 3. News - Can palmitoyl tetrapeptide-7 repair UV damage? [gtpeptide.com]
- 4. scielo.br [scielo.br]
- 5. cloud-clone.com [cloud-clone.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The UV response of the skin: a review of the MAPK, NFkappaB and TNFalpha signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of epidermal cell interleukin-6 production by UV light and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory Molecules Associated with Ultraviolet Radiation-Mediated Skin Aging [mdpi.com]
- 10. rawamino.com [rawamino.com]
- 11. Matrixyl – High-Tech Peptides for True Skin Regeneration [dermasr.com]
- 12. skincareanarchy.medium.com [skincareanarchy.medium.com]
- 13. Notoginsenoside R1 mitigates UVB-induced skin sunburn injury through modulation of N4-acetylcytidine and autophagy | springermedizin.de [springermedizin.de]
- 14. elkbiotech.com [elkbiotech.com]
- 15. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Palmitoyl Tetrapeptide-3 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of Palmitoyl (B13399708) Tetrapeptide-3, with a specific focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Tetrapeptide-3 and what are its primary characteristics?
This compound, also known as Rigin, is a synthetic lipopeptide. It consists of the tetrapeptide sequence Glycine-Glutamine-Proline-Arginine (GQPR) attached to a palmitic acid molecule.[1][2] This palmitoyl group is a lipid moiety that increases the peptide's lipophilicity, enhancing its ability to penetrate the skin barrier and improving its stability in cosmetic formulations.[1] Its molecular formula is C34H62N8O7 and it has a molecular weight of approximately 694.91 g/mol .[3][4]
Q2: What are the main applications of this compound in research?
This compound is primarily investigated for its anti-inflammatory and anti-aging properties.[1][5] It is known to reduce the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, which helps to mitigate inflammatory responses in the skin.[4][5] By modulating inflammation and promoting the synthesis of extracellular matrix proteins, it is studied for its potential to improve skin firmness, elasticity, and reduce the appearance of wrinkles.[1][6]
Q3: Why is this compound difficult to dissolve in aqueous buffers?
The poor solubility of this compound in aqueous solutions is a direct result of its chemical structure. The presence of the long-chain fatty acid, palmitic acid, imparts a significant hydrophobic character to the molecule.[1] While the tetrapeptide portion may have some hydrophilic properties, the dominant lipophilic nature of the palmitoyl group leads to low solubility in water and standard aqueous buffers.[7] Peptides with a high content of non-polar amino acids or lipid modifications tend to be poorly soluble in aqueous environments.[8][9]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, lyophilized this compound powder should be kept at -20°C.[3][10] Once reconstituted in a solvent, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Stock solutions stored at -20°C are typically stable for at least one month, while storage at -80°C can extend stability to six months.[5]
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris buffer).
Solution: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its lipophilic nature. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent and then dilute the solution with the desired aqueous buffer.
Recommended Solvents and Protocol:
-
Initial Dissolution in Organic Solvent:
-
Step-wise Dilution:
-
Slowly add the aqueous buffer to the organic solvent-peptide solution drop by drop while gently vortexing.
-
If the solution becomes cloudy or a precipitate forms, you have likely exceeded the peptide's solubility limit in that final solvent mixture.
-
Experimental Protocol: Solubilization of this compound
-
Preparation:
-
Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.
-
Weigh the desired amount of peptide in a sterile microcentrifuge tube.
-
-
Initial Solubilization:
-
Dilution into Aqueous Buffer:
-
While vortexing gently, slowly add your desired aqueous buffer (e.g., PBS pH 7.4) to the peptide stock solution.
-
Visually inspect the solution for any signs of precipitation.
-
-
Final Concentration and Storage:
-
Once the desired final concentration is reached and the solution remains clear, it is ready for use.
-
For storage, aliquot the solution into smaller volumes and store at -20°C or -80°C.[5]
-
Problem: The peptide precipitates out of solution after dilution with my aqueous buffer.
Solution: This indicates that the final concentration of the peptide in the aqueous-organic solvent mixture is too high.
-
Option 1: Increase the proportion of organic solvent. However, be mindful that high concentrations of organic solvents like DMSO can be toxic to cells in culture. It is crucial to determine the tolerance of your experimental system to the specific organic solvent.
-
Option 2: Reduce the final concentration of the peptide. Prepare a more dilute final solution by adding more of the aqueous buffer.
-
Option 3: Adjust the pH. The solubility of peptides can be pH-dependent.[14] For palmitoylated peptides, a neutral to slightly acidic pH (around 4.0-7.4) has been shown to be favorable for stability, which can also influence solubility.[13][15] Experiment with buffers of different pH values within the stable range for your peptide.
Quantitative Data Summary
The following table summarizes the known solubility properties of this compound.
| Solvent | Concentration | Observations | Reference |
| Water | < 0.1 mg/mL | Insoluble (ultrasonication applied) | [4] |
| DMF (Dimethylformamide) | 10 mg/mL | Soluble (with ultrasonication and pH adjustment to 3 with HCl) | [4] |
| DMSO (Dimethyl Sulfoxide) | Not specified | Recommended for initial dissolution of hydrophobic peptides | [7][12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in inhibiting IL-6 production.
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1228558-05-1 [chemicalbook.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing Palmitoyl Tetrapeptide-3 stability in experimental formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Palmitoyl (B13399708) Tetrapeptide-3.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and stability testing of Palmitoyl Tetrapeptide-3.
| Observed Issue | Potential Cause | Recommended Solution |
| Poor peptide solubility in aqueous buffer | This compound has a lipophilic palmitoyl chain, which can limit its solubility in purely aqueous solutions. | - Prepare a stock solution in a compatible organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) before further dilution in the aqueous phase. - For some peptides, adjusting the pH of the aqueous solution to 3 with HCl can aid in solubilization.[1] - Consider the use of co-solvents such as glycerin or various glycols in the aqueous phase to improve solubility.[2] |
| Precipitation or cloudiness in the final formulation over time | The pH of the formulation may be outside the optimal range for this compound stability, leading to aggregation and precipitation. | - Adjust the final formulation pH to the recommended range of 5.0 to 6.5.[3] - Ensure all excipients are compatible and do not cause a significant pH shift over time. |
| Loss of peptide potency in accelerated stability studies | The formulation is exposed to temperatures that accelerate the degradation of the peptide. | - For long-term storage of the raw material, it is recommended to store it in lyophilized form at -20°C or -80°C.[4] - During formulation, avoid high temperatures. It is often recommended to add the peptide during the cool-down phase when the temperature is below 40°C. |
| Discoloration of the formulation, especially when exposed to light | Peptides can be susceptible to photodegradation when exposed to UV light. | - Store the formulation in opaque or UV-protective packaging. - Conduct photostability studies by exposing the formulation to controlled UV light and analyzing for degradation products. |
| Inconsistent results in HPLC analysis | The HPLC method may not be optimized for the specific formulation, leading to poor peak shape, co-elution of degradants, or variable retention times. | - Use a reversed-phase C18 column, which is commonly effective for peptide separations. - Employ a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. - Develop a gradient elution method to ensure separation of the parent peptide from any potential degradation products. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for maintaining the stability of this compound in a formulation?
The recommended pH range for formulations containing this compound is typically between 5.0 and 6.5 to ensure peptide stability and skin compatibility.[3]
2. How does temperature affect the stability of this compound?
Higher temperatures can accelerate the degradation of this compound through processes like hydrolysis.[5] For long-term storage, the lyophilized powder should be kept at -20°C or -80°C.[4] During the formulation process, it is advisable to incorporate the peptide in the cool-down phase, at temperatures below 40°C.
3. What are the primary degradation pathways for this compound?
Like other peptides, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of the peptide bonds, which can be accelerated by non-optimal pH and higher temperatures.[5]
-
Oxidation: Certain amino acid residues can be sensitive to oxidation.
-
Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids.[5]
4. Are there any known incompatibilities with other common formulation ingredients?
High concentrations of alcohol or harsh preservatives should be avoided as they can denature the peptide.[3] It is also important to consider the potential for interaction with metal ions.
5. What is the mechanism of action of this compound?
This compound is believed to act by downregulating the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.[3][6] By reducing inflammation, it helps to protect the extracellular matrix from degradation, thereby preserving skin firmness and elasticity.[3]
Quantitative Data Summary
The following table summarizes the impact of various factors on the stability of this compound based on available data.
| Factor | Condition | Impact on Stability | Supporting Evidence |
| pH | < 4.0 or > 7.0 | High potential for degradation | Peptides are generally most stable within a specific pH range; extremes can accelerate hydrolysis. |
| 5.0 - 6.5 | Optimal stability | Recommended pH for formulations containing this compound.[3] | |
| Temperature | > 40°C (in formulation) | Increased degradation rate | Heat accelerates chemical degradation pathways like hydrolysis.[5] |
| 4 - 8°C (liquid form) | Good short-term stability | Recommended storage for liquid forms of the peptide.[2] | |
| -20°C or -80°C (lyophilized) | Excellent long-term stability | Standard storage condition for preserving peptide integrity.[4] | |
| UV Exposure | Direct sunlight or artificial UV | Potential for photodegradation | UV radiation can induce degradation of peptides. |
| Oxidizing Agents | Presence of peroxides, etc. | High potential for degradation | Certain amino acid residues are susceptible to oxidation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in a formulation.
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Reference standard of this compound
-
Formulation samples stored under various stress conditions
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh a portion of the formulation and dilute with Mobile Phase A to achieve a theoretical concentration of approximately 1 mg/mL of this compound.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the reference standard, unstressed formulation sample, and stressed formulation samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of remaining this compound in the stressed samples relative to the unstressed sample.
Protocol 2: Forced Degradation Study of this compound
1. Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
2. Procedure:
-
Acid Hydrolysis: Add 1N HCl to the formulation to adjust the pH to 1-2. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the formulation to adjust the pH to 12-13. Keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the formulation at 60°C for 7 days.
-
Photodegradation: Expose the formulation to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
The goal is to achieve 5-20% degradation of the this compound.[5]
Visualizations
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for Stability Testing.
References
- 1. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avenalab.com [avenalab.com]
- 3. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myrevea.com [myrevea.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting Palmitoyl Tetrapeptide-3 aggregation in cell culture
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the aggregation of Palmitoyl Tetrapeptide-3 in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound aggregating in my cell culture medium?
Aggregation of this compound is a common issue primarily due to its molecular structure. The peptide consists of a four-amino acid sequence (Glycine-Glutamine-Proline-Arginine) attached to a palmitic acid chain.[1][2] This lipid chain, known as palmitoylation, makes the molecule highly lipophilic and hydrophobic.[1][3] Consequently, its solubility in aqueous solutions like cell culture media is very low, leading to aggregation as the hydrophobic tails interact to minimize contact with water.[4][5][6]
Q2: How should I dissolve this compound to prevent aggregation?
Proper solubilization is critical. Due to its hydrophobicity, this compound is practically insoluble in water.[7][8] Therefore, a stock solution must be prepared using an appropriate organic solvent before diluting it into your aqueous cell culture medium. The recommended primary solvent is Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[7][8][9]
Q3: What are the recommended stock solution concentrations and storage conditions?
It is advisable to prepare a high-concentration stock solution in a suitable organic solvent. This minimizes the amount of organic solvent introduced into the final cell culture, which can be cytotoxic.
Table 1: Solubility and Stock Solution Recommendations for this compound
| Solvent | Solubility | Recommended Stock Concentration | Storage Conditions |
| DMSO | ~15 mg/mL[9] | 1-10 mM | -20°C for up to 1 month, -80°C for up to 6 months[8] |
| DMF | ~20 mg/mL[9] | 1-10 mM | -20°C for up to 1 month, -80°C for up to 6 months[8] |
| Ethanol | ~5 mg/mL[9] | 1-5 mM | -20°C for up to 1 month, -80°C for up to 6 months[8] |
| Water | Insoluble (<0.1 mg/mL)[7][8] | Not Recommended | N/A |
Note: Always use high-purity, anhydrous grade solvents. When preparing stock solutions in DMF, adjusting the pH to 3 with HCl may be necessary to achieve higher concentrations.[7][8]
Q4: I have a stock solution. How do I correctly add it to my cell culture medium to avoid precipitation?
The key is to dilute the stock solution in a stepwise manner and ensure rapid mixing. Adding a concentrated, hydrophobic peptide solution directly to a large volume of aqueous medium can cause immediate precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is at the experimental temperature (typically 37°C).
-
Vortexing: While gently vortexing or swirling the cell culture medium, add the required volume of the peptide stock solution drop-by-drop. This rapid dispersion helps to prevent the local concentration from becoming too high, which can trigger aggregation.
-
Serial Dilution: For very high final concentrations, consider a serial dilution. First, dilute the stock solution into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.
Q5: What should I do if I observe aggregation or precipitation after adding the peptide to the medium?
If you observe cloudiness, particles, or a film on the surface, aggregation has likely occurred.
-
Do not use the medium: The effective concentration of the soluble peptide will be unknown and lower than intended, and aggregates can be cytotoxic or cause unintended cellular responses.
-
Review your protocol: Check your stock solution concentration, the final concentration in the medium, and your dilution technique.
-
Filter the medium (with caution): While you can filter the medium using a 0.22 µm filter to remove aggregates, this will also remove the aggregated peptide, leading to an unknown final concentration. This step is not recommended if precise dosing is required.
-
Re-prepare the medium: The most reliable solution is to discard the aggregated medium and prepare a fresh batch, carefully following the correct solubilization and dilution protocols.
Q6: Can components in my cell culture medium, like serum, affect peptide stability and aggregation?
Yes. Serum contains a high concentration of proteins, such as albumin, which can bind to hydrophobic molecules. This binding can sometimes help to keep the peptide soluble. However, high salt concentrations, pH shifts, and certain proteins in the medium can also promote aggregation.[10] It is crucial to maintain a stable pH, as the charge of the peptide can influence its solubility.[11][12] Palmitoylated peptides are generally more stable in neutral (pH 7.4) or slightly acidic buffers compared to basic buffers.[13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of this compound is approximately 694.9 g/mol .[8] To prepare 1 mL of a 10 mM stock solution, you will need 6.95 mg of the peptide.
-
Aliquot Peptide: Weigh the lyophilized peptide powder in a sterile microcentrifuge tube. It is best to allow the vial to warm to room temperature before opening to prevent condensation.[12]
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Aid Dissolution: To ensure complete dissolution, vortex the solution vigorously. If needed, brief sonication (e.g., 3 cycles of 10-15 seconds in a water bath sonicator) can be used to break up any small clumps.[12]
-
Visual Inspection: The final stock solution should be a clear, particle-free liquid.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Diluting this compound into Cell Culture Medium
-
Thaw and Warm: Thaw a single aliquot of the peptide stock solution and warm your cell culture medium to 37°C.
-
Calculate Volume: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM from a 10 mM stock, you would need 10 µL of the stock solution.
-
Add to Medium: Place the 10 mL of pre-warmed medium in a sterile tube. While gently vortexing the medium, slowly pipette the 10 µL of stock solution into the medium.
-
Mix and Use: Continue to mix for a few seconds to ensure homogeneity. Visually inspect for any signs of precipitation before adding the medium to your cells.
Visual Guides and Workflows
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. This compound/7 | Benchchem [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. jpt.com [jpt.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of Palmitoyl Tetrapeptide-3
Welcome to the technical support center for the solid-phase synthesis of Palmitoyl Tetrapeptide-3 (Pal-Gly-His-Lys). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the solid-phase synthesis of this compound?
A1: During the synthesis of this compound (Pal-GHK), several side reactions can occur, leading to impurities and reduced yield. The most common issues include:
-
Histidine Racemization: The chiral center of the histidine residue is highly prone to racemization during the coupling step, which can result in diastereomeric impurities that are difficult to separate from the final product.[1][2]
-
Diketopiperazine (DKP) Formation: The N-terminal Gly-His dipeptide sequence is susceptible to intramolecular cyclization after the Fmoc-deprotection of Histidine. This reaction cleaves the dipeptide from the resin, significantly reducing the yield of the full-length peptide.[3][4]
-
Incomplete Coupling and Deprotection: Failure to drive coupling or deprotection reactions to completion can lead to the formation of deletion sequences (e.g., Pal-Gly-Lys) or truncated peptides, which complicates purification.[5][6]
-
Inefficient Palmitoylation: Incomplete acylation of the N-terminus with palmitic acid results in a final product mix containing both the desired palmitoylated peptide and the unlipidated tetrapeptide.[7]
-
Side-Chain Reactions: Improper protection of the Histidine and Lysine side chains can lead to undesired modifications during synthesis or cleavage.[8]
Q2: How can I minimize the racemization of the Histidine residue during coupling?
A2: Racemization of Histidine is a significant challenge, often catalyzed by the imidazole (B134444) ring's π-nitrogen.[1][2] To preserve the stereochemical integrity of the Histidine residue (typically Fmoc-His(Trt)-OH), consider the following strategies:
-
Choice of Coupling Reagents: Use coupling conditions known to suppress racemization. Carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure are generally recommended over high-reactivity phosphonium (B103445) or aminium/uronium salts (e.g., HBTU, HCTU) when coupling Histidine.[1][2]
-
Minimize Pre-activation Time: Prolonged pre-activation of the Fmoc-His(Trt)-OH carboxyl group before its addition to the resin dramatically increases racemization.[2][9] It is best to use in situ activation, where the coupling reagent is added directly to the resin mixture containing the amino acid and additive.[10]
-
Control Temperature: Avoid elevated temperatures during the coupling of Histidine, as higher temperatures can accelerate racemization.[9]
Q3: I am observing significant loss of peptide from the resin after the second amino acid coupling. What is causing this and how can I prevent it?
A3: This issue is characteristic of diketopiperazine (DKP) formation. After the Fmoc group is removed from the second amino acid (Histidine), its free N-terminal amine can attack the ester linkage of the first amino acid (Glycine) to the resin, forming a cyclic dipeptide that is cleaved from the solid support.[3][4] This is particularly problematic for sequences containing Proline or Glycine.[4]
To prevent DKP formation:
-
Use a Sterically Hindered Resin: Employing a 2-Chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric hindrance around the ester linkage.
-
Modify Deprotection Conditions: Standard 20% piperidine (B6355638) in DMF can be an efficient catalyst for DKP formation.[4] Using a milder or alternative deprotection reagent, such as 2% DBU with 5% piperazine (B1678402) in NMP, has been shown to drastically reduce DKP formation.[3]
-
Incorporate a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-His(Trt)-Gly-OH). This strategy bypasses the vulnerable dipeptidyl-resin intermediate, completely avoiding the DKP side reaction.
Q4: My final product shows a lower mass than expected, and I suspect deletion sequences. What are the likely causes and solutions?
A4: The presence of deletion sequences is typically due to incomplete coupling or Fmoc deprotection at one or more cycles during the synthesis.[5][6]
Troubleshooting Steps:
-
Monitor Reactions: Use a qualitative test like the Kaiser (ninhydrin) test after each coupling step to check for the presence of unreacted primary amines.[6] A positive result (blue beads) indicates incomplete coupling, and the step should be repeated ("recoupling").
-
Optimize Coupling: For difficult couplings, which can be caused by peptide aggregation, extend the reaction time or use a more potent coupling reagent like HCTU or COMU.[6][11]
-
Ensure Complete Deprotection: Monitor the Fmoc deprotection by UV absorbance of the piperidine-dibenzofulvene adduct in the waste stream. If deprotection is slow, extend the reaction time.
-
Introduce Capping: After a coupling step, you can "cap" any unreacted N-terminal amines using acetic anhydride. This terminates the extension of deletion sequences, making the final purification of the target peptide easier.[5]
Q5: I am struggling with the final palmitoylation step, resulting in low yield. What are the optimal conditions?
A5: Inefficient N-terminal palmitoylation can be due to the steric hindrance of the peptide chain or the hydrophobicity of the palmitic acid.
Recommended Protocol for On-Resin Palmitoylation:
-
N-Terminal Deprotection: Ensure the Fmoc group of the final amino acid (Glycine) is completely removed.
-
Reagent Stoichiometry: Use a significant excess of palmitic acid (3-5 equivalents) and a coupling reagent like DIC (3-5 equivalents) with an additive such as Oxyma. A base like Diisopropylethylamine (DIPEA) (5-10 equivalents) is also required.[7]
-
Solvent Choice: Perform the reaction in an anhydrous solvent like DMF or a DMF/DCM mixture to ensure all reactants are well-solvated.[7]
-
Reaction Time and Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature.[7] Monitor the reaction for completion using the Kaiser test. A negative result (colorless or yellow beads) indicates that all primary amines have been acylated.[7]
Troubleshooting Guide: Low Final Yield
Low yield of the final this compound product is a common issue that can stem from problems at various stages of the synthesis and work-up. Use the following guide to diagnose and resolve the problem.
Step 1: Differentiate Between Synthesis Failure and Cleavage/Work-up Issues
-
Action: Perform a small-scale test cleavage on 10-20 mg of your dried peptide-resin.[6]
-
Analysis: Analyze the crude product using LC-MS (Liquid Chromatography-Mass Spectrometry).[5][12]
-
Diagnosis:
-
If the desired mass is the major peak: The synthesis was likely successful. The low yield issue may be due to inefficient cleavage, poor peptide precipitation, or losses during purification. Proceed to Step 3 .
-
If the desired mass is absent or a minor peak: The problem occurred during the solid-phase synthesis. Proceed to Step 2 .
-
Step 2: Diagnose the On-Resin Synthesis Problem
-
Action: Re-examine the LC-MS data from the test cleavage.
-
Analysis & Solutions:
-
Major peak is Des-Palmitoyl-GHK: Indicates a failure in the final palmitoylation step. Refer to FAQ Q5 for optimization.
-
Major peaks correspond to truncated or deletion sequences (e.g., Pal-Gly-Lys): Indicates incomplete coupling or deprotection. Refer to FAQ Q4 for solutions like reaction monitoring and capping.
-
Very little peptide material detected: This could be due to significant DKP formation, especially if the synthesis was stopped after the second or third amino acid. Refer to FAQ Q3 for prevention strategies. It could also indicate aggregation issues. Consider using a chaotropic salt or a different solvent like NMP.[11][13]
-
Step 3: Optimize Cleavage and Work-up
-
Problem: Inefficient Cleavage
-
Solution: Ensure you are using a fresh cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and an adequate volume to swell the resin.[1] Extend the cleavage time from 2-3 hours to 4 hours if necessary.
-
-
Problem: Poor Peptide Precipitation
-
Solution: After cleavage and filtration, precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[7] Ensure the ether is sufficiently cold (-20°C). If the peptide is highly hydrophobic, it may not precipitate well. Try alternative non-polar solvents for precipitation.
-
-
Problem: Losses During Purification
Quantitative Data
Table 1: Effect of Pre-activation Time on Histidine Racemization
The extent of racemization for Fmoc-His(Trt)-OH is highly dependent on the pre-activation time when using certain coupling reagents.
| Coupling Reagent Combination | Pre-activation Time | Racemization (%) | Reference |
| HCTU / 6-Cl-HOBt / DIPEA | 0 minutes | 1.0% | [2] |
| HCTU / 6-Cl-HOBt / DIPEA | 5 minutes | 7.8% | [2] |
| DIC / Oxyma | 2-4 hours (in situ) | < 1.0% | [1] |
This data highlights the critical importance of minimizing or eliminating pre-activation to maintain the chiral integrity of Histidine.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle (0.1 mmol scale)
This protocol describes a single cycle for adding an amino acid to the growing peptide chain on the resin.
-
Fmoc Deprotection:
-
Wash the resin twice with DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF. Agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) and an additive like Oxyma (3 eq., 0.3 mmol) in DMF.
-
Add this solution to the deprotected resin.
-
Add the coupling reagent DIC (3 eq., 0.3 mmol) to the resin slurry.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (2 times) to remove excess reagents and byproducts.
-
-
Confirmation (Optional but Recommended):
-
Take a small sample of resin beads (5-10 mg) and perform a Kaiser test (see Protocol 2) to confirm the completion of the coupling reaction.
-
Protocol 2: Kaiser (Ninhydrin) Test
This colorimetric test is used to detect free primary amines on the resin.[6]
-
Reagent Preparation:
-
Solution A: 5g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue Beads/Solution: Incomplete coupling (positive result). Recouple the amino acid.[6]
-
Colorless/Yellow Beads and Solution: Coupling is complete (negative result). Proceed to the next deprotection step.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Technical Support Center: Enhancing Palmitoyl Tetrapeptide-3 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of Palmitoyl (B13399708) Tetrapeptide-3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry experiments. The hydrophobic nature of the palmitoyl group presents unique analytical hurdles, including poor solubility, low ionization efficiency, and signal suppression.[1][2][3] This guide offers detailed protocols and strategies to overcome these issues and improve signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity or complete signal loss for Palmitoyl Tetrapeptide-3?
A1: Low signal intensity for palmitoylated peptides is a common issue stemming from several factors. The primary challenge is the peptide's hydrophobic nature, which leads to poor solubility in typical mobile phases and low ionization efficiency during mass spectrometry.[1][2] Additionally, issues like sample concentration, ion suppression from contaminants, and suboptimal instrument parameters can significantly reduce signal.[4]
Q2: What is the most common cause of poor peak shape and variable retention times for this compound in LC-MS?
A2: The hydrophobicity of the palmitoyl group causes strong retention on standard C18 columns, often leading to broad peaks and poor resolution.[5] Inconsistent mobile phase composition, inadequate column equilibration, and temperature fluctuations can also lead to variable retention times.[6] Using a modified mobile phase with higher organic content or additives can mitigate these effects.[5][7]
Q3: Can the palmitoyl group be lost during analysis?
A3: Yes, while the N-terminal amide bond is more stable than the thioester bond in S-palmitoylated peptides, neutral loss of the palmitoyl group can still occur during tandem mass spectrometry (MS/MS) fragmentation.[5][8][9] This is often observed as a neutral loss of 238 Da (C₁₆H₃₀O).[8][9] Fragmentation techniques like HCD have been shown to be effective while retaining information from fragment ions resulting from this neutral loss.[5]
Q4: What are the best ionization techniques for this compound?
A4: Electrospray ionization (ESI) is commonly used for LC-MS analysis of palmitoylated peptides.[1][2] However, the hydrophobic palmitoyl group can hinder efficient ionization. Optimizing ESI source parameters and solvent composition is critical.[6] For solid-state analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, but matrix selection is crucial for good signal quality.[10][11]
Troubleshooting Guides
Issue 1: Poor Signal Intensity and Low Ionization Efficiency
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Caption: A decision tree for troubleshooting low MS signal intensity.
Corrective Actions:
-
Sample Purity and Concentration : Ensure the sample is free from non-volatile salts (NaCl, K₂HPO₄) and detergents (SDS, Triton X-100), which suppress ionization.[12] If contamination is suspected, perform sample cleanup.[13][14] The sample concentration should be appropriate, as overly dilute samples yield weak signals, while highly concentrated samples can cause ion suppression.[4]
-
Solvent Optimization : The hydrophobic nature of palmitoylated peptides often leads to poor ionization. Adding dimethyl sulfoxide (B87167) (DMSO) to the sample solvent can significantly enhance signal intensity. A study on doubly palmitoylated peptides showed that adding 10% DMSO doubled the signal intensity.[1][2]
-
LC Mobile Phase : Standard reverse-phase gradients may be insufficient to elute the highly retained this compound. Modify the mobile phase to increase its elution strength.[5]
-
MS Parameter Tuning : Optimize ESI source parameters by directly infusing the peptide. Adjust settings like capillary voltage, nebulizing gas pressure, and drying gas temperature to maximize the signal for your specific analyte.[6]
Issue 2: Poor Chromatography (Broad Peaks, Shifting Retention Times)
This guide addresses common chromatographic issues encountered with hydrophobic peptides.
Caption: A workflow for resolving common LC chromatography issues.
Corrective Actions:
-
Mobile Phase Composition : Standard mobile phases often lack the strength to elute highly hydrophobic peptides efficiently. Extending the gradient to 100% of the organic mobile phase (Phase B) can improve elution.[5] For even better results, modify Phase B to include isopropanol (e.g., 15% isopropanol, 85% acetonitrile (B52724) with 0.1% formic acid).[5]
-
Column Temperature : Increasing the column temperature to around 55 °C can reduce mobile phase viscosity and improve peak shape and retention time consistency.[5]
-
Acid Additive : Use 0.1% formic acid in the mobile phase to aid in protonation and improve peak shape. Avoid trifluoroacetic acid (TFA) if possible, as it is a known ion-suppressing agent, though it can improve chromatography.[6][12]
-
Column Choice : A C18 stationary phase generally provides sharp peaks and good separation for palmitoylated peptides.[5] Ensure the column is not contaminated or degraded.[15]
Quantitative Data Summary
| Parameter | Condition | Outcome | Reference |
| Solvent Additive | 10% DMSO in sample solvent | Doubled signal intensity for doubly palmitoylated peptides | [1][2] |
| Mobile Phase B | Standard: 80% ACN, 0.1% FA | Strong retention of palmitoylated peptides | [5] |
| Extended Gradient: to 100% B | Improved elution | [5] | |
| Optimized: 15% IPA, 85% ACN, 0.1% FA | Significantly reduced retention times, sharper peaks | [5] | |
| Column Temperature | Ambient | Higher mobile phase viscosity | [5] |
| 55 °C | Reduced viscosity, improved elution | [5] | |
| MS/MS Fragmentation | CID | Dominated by b- and y-ions, some neutral loss of palmitoyl group | [5] |
| HCD | Abundant y-ions, fragment ions from neutral loss provided sequence info | [1][5] | |
| ETD | Observed neutral loss of palmitoyl group | [5] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol is designed to prepare this compound for analysis, minimizing contamination and maximizing solubility.
-
Dissolution : Dissolve the this compound standard or sample in a solution containing an organic solvent. For challenging samples, a solution of 80% acetonitrile and 20% DMSO with 0.1% TFA can be effective.[16]
-
Dilution : Dilute the sample to the final desired concentration (e.g., 10 µg/mL) using a solvent compatible with your LC mobile phase, such as a mixture of methanol, acetonitrile, and/or water.[17]
-
Acidification : Ensure the final sample is acidified to a pH < 3 using formic acid (0.1% final concentration is common) to promote protonation for positive-ion ESI.[14]
-
Filtration : If any precipitate is visible, filter the sample through a 0.45 µm syringe filter to prevent clogging of the LC system.[17][18]
-
Vialing : Transfer the final solution to a standard 2 mL mass spec vial with a screw cap and soft septum.[17]
Protocol 2: Optimized LC-MS/MS Method for this compound
This protocol outlines an optimized method for separating and detecting this compound.
Caption: Workflow for the optimized LC-MS/MS analysis of this compound.
Method Parameters:
-
LC System : UHPLC system.
-
Column : C18 stationary phase column.[5]
-
Column Temperature : 55 °C.[5]
-
Mobile Phase A : 0.1% formic acid in water.[5]
-
Mobile Phase B : 15% isopropanol, 85% acetonitrile, 0.1% formic acid.[5]
-
Gradient : A linear gradient optimized for the separation of hydrophobic peptides (e.g., starting at 40% B, ramping to 100% B over 30 minutes).[7]
-
Mass Spectrometer : An Orbitrap or similar high-resolution mass spectrometer.[5]
-
Ionization Mode : Positive Electrospray Ionization (ESI).
-
MS1 Acquisition : Full scan mode to detect the precursor ion of this compound.
-
MS2 Acquisition : Data-dependent acquisition (DDA) using Higher-Energy Collisional Dissociation (HCD) is recommended to obtain informative fragment spectra.[1][5] Set collision energy to an optimized value for the peptide (e.g., 28-35%).[5]
References
- 1. Impact of Multiple S-Palmitoylation on Peptide Behavior in Mass Spectrometry - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UBC [chem.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. covachem.com [covachem.com]
- 11. researchgate.net [researchgate.net]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
Palmitoyl Tetrapeptide-3 HPLC purification peak tailing and resolution
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) purification of Palmitoyl (B13399708) Tetrapeptide-3, specifically focusing on issues of peak tailing and resolution.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Tetrapeptide-3 and why can it be challenging to purify via HPLC?
This compound is a synthetic, lipidated peptide. Its structure consists of a palmitic acid molecule attached to a four-amino-acid chain: Glycine-Glutamine-Proline-Arginine (GQPR).[1][2] This structure presents two main challenges for HPLC purification:
-
High Lipophilicity: The 16-carbon palmitoyl group makes the peptide very hydrophobic, leading to strong retention on reversed-phase columns.[1]
-
Basic Nature: The C-terminal arginine residue gives the peptide a basic character. Basic compounds are prone to undesirable secondary interactions with the stationary phase, which can cause poor peak shape.[3][4][5]
Q2: What is the primary cause of peak tailing when purifying this compound?
The most common cause of peak tailing for this peptide is secondary ionic interactions between the positively charged arginine residue and negatively charged, ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based HPLC columns.[3][4][5][6] These interactions create a second retention mechanism that is non-ideal, causing the peak to tail. Other potential causes include column contamination, column overload, or extra-column volume.[6][7][8]
Q3: How can I eliminate or significantly reduce peak tailing?
You can address peak tailing through several strategic adjustments to your method:
-
Lower Mobile Phase pH: Operate at a low pH (e.g., 2.0-3.0) by adding an acid like Trifluoroacetic Acid (TFA) to your mobile phase.[3][6] This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing interaction with the basic peptide.
-
Use a Modern, High-Purity Column: Employ a column with a high-purity silica (B1680970) base that has been densely bonded and end-capped. This reduces the number of accessible residual silanol groups.[3][4][6]
-
Reduce Sample Load: Injecting too much sample can saturate the column's primary retention sites, forcing interactions with secondary sites and causing tailing.[6][7] Try diluting your sample or reducing the injection volume.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or identical to your initial mobile phase conditions to prevent peak distortion.[6]
Q4: My main peak is broad and resolution from nearby impurities is poor. What factors affect resolution?
HPLC resolution is governed by three key factors, as described by the resolution equation:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length, particle size, and temperature.[9][10]
-
Selectivity (α): The ability of the chromatographic system to distinguish between the analyte and impurities. It is primarily affected by mobile phase composition, stationary phase chemistry, and temperature.[10][11]
-
Retention Factor (k): A measure of how long the analyte is retained on the column. It is controlled by the strength of the mobile phase.[10]
Q5: How can I systematically improve the resolution of my this compound purification?
To improve resolution, you should optimize the three factors mentioned above:
-
Increase Efficiency: Use a longer column or one packed with smaller particles. Increasing the column temperature can also improve efficiency by reducing mobile phase viscosity.[12]
-
Alter Selectivity: This often yields the most significant improvements. Try changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), using a different ion-pairing agent (e.g., switching from 0.1% TFA to 0.1% formic acid), or using a column with a different stationary phase (e.g., C8 instead of C18).[13]
-
Optimize Retention and Gradient: A shallower gradient (slower increase in organic solvent concentration) gives the components more time to interact with the stationary phase, often leading to better separation of complex peptide mixtures.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Peak Tailing
This workflow helps you systematically identify and correct the cause of peak tailing.
Guide 2: Improving Peak Resolution
This diagram illustrates the key parameters that can be adjusted to improve the separation between this compound and its impurities.
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.0-3.0 with 0.1% TFA or Formic Acid.[3][6] |
| Column Contamination / Wear | Replace guard column; if ineffective, replace the analytical column.[6][7] |
| Column Overload | Reduce injection volume by 50% or dilute the sample concentration (e.g., 10-fold).[6][7] |
| Blocked Column Frit | Disconnect the column from the detector, reverse it, and flush to waste with a strong solvent.[3][8] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition.[6] |
Table 2: Parameter Adjustments for Improving Resolution
| Parameter | How to Adjust | Expected Outcome |
| Gradient Slope | Decrease the %B/min (make the gradient shallower).[11] | Increases separation between closely eluting peaks. |
| Temperature | Increase column temperature (e.g., from 30°C to 50°C).[10] | Decreases peak width and can alter selectivity. |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa). | Changes peak elution order (selectivity). |
| Ion-Pairing Agent | Switch from 0.1% TFA to 0.1% Formic Acid or 0.05% HFBA. | Alters retention and selectivity.[13][14] |
| Stationary Phase | Change from a C18 to a C8 or Phenyl-Hexyl column. | Provides a different selectivity profile.[11] |
| Column Length | Increase column length (e.g., from 150 mm to 250 mm).[9] | Increases efficiency and resolution, but also run time. |
Experimental Protocols
Protocol 1: Recommended Starting Method for RP-HPLC Purification
This protocol provides a robust starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of the crude material.
1. Sample Preparation:
-
Dissolve the crude this compound powder in a minimal amount of Dimethylformamide (DMF) or a 50:50 mixture of Acetonitrile/Water.[15]
-
Dilute the dissolved sample with Mobile Phase A to a final concentration of approximately 1-2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Setting |
| HPLC Column | Reversed-Phase C18, Wide Pore (300 Å), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.[11] |
| Gradient | 20% to 80% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[12] |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 - 100 µL (adjust based on peak shape to avoid overload) |
3. Post-Purification:
-
Collect fractions corresponding to the main peak.
-
Confirm the identity and purity of the collected fractions by LC-MS analysis.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. ewg.org [ewg.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. restek.com [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. hplc.eu [hplc.eu]
- 12. ymcamerica.com [ymcamerica.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Impact of pH on the stability and activity of Palmitoyl Tetrapeptide-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Palmitoyl (B13399708) Tetrapeptide-3.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of Palmitoyl Tetrapeptide-3 in aqueous solutions?
A1: For optimal stability in formulations, a pH range of 5.0 to 6.5 is recommended for this compound.[1] Studies on similar palmitoylated peptides have shown good stability in acidic to neutral conditions (pH 4.0 to 7.4) over extended periods. However, alkaline pH environments (pH 8.0 and above) can lead to significant and rapid degradation of the peptide.
Q2: How does pH affect the biological activity of this compound?
A2: The primary biological activity of this compound is the reduction of interleukin-6 (IL-6) production.[1][2][3] Maintaining the structural integrity of the peptide is crucial for this activity. Deviations from the optimal pH range can lead to degradation of the peptide, which would consequently result in a loss of its biological function. Therefore, maintaining a pH between 5.0 and 6.5 is essential for preserving its anti-inflammatory activity.
Q3: What are the primary degradation pathways for this compound at non-optimal pH?
A3: At alkaline pH, the primary degradation pathway for palmitoylated peptides is the hydrolysis of the ester or amide bond linking the palmitoyl group to the peptide chain. This process, known as deamidation or hydrolysis, can also occur at the peptide bonds within the amino acid sequence, particularly at elevated temperatures.
Q4: Can I formulate this compound with acidic active ingredients?
A4: Yes, formulating this compound with other acidic active ingredients is generally acceptable, as the peptide exhibits good stability in mildly acidic conditions (down to pH 4.0). However, it is crucial to ensure the final formulation pH remains within the recommended range of 5.0 to 6.5 to ensure the stability of all components.
Q5: How should I store stock solutions of this compound?
A5: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[4] Stock solutions should be prepared in a buffer at a pH between 5.0 and 6.5 and stored at 2-8°C for short-term use or frozen at -20°C or -80°C for longer periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of Peptide Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Incorrect pH of culture medium or assay buffer. | Verify the pH of all solutions used in the experiment. Adjust the pH to the optimal range for both the cells and the peptide (typically around 7.2-7.4 for cell culture, but ensure the peptide is not incubated in alkaline conditions for extended periods before application). |
| Peptide degradation due to improper storage. | Prepare fresh stock solutions of this compound from lyophilized powder. Ensure stock solutions are stored at the correct temperature and pH. |
| Interaction with other components in the assay medium. | Review all components of the assay medium for potential incompatibilities. If possible, perform a simplified assay in a minimal buffer to confirm peptide activity before moving to a more complex medium. |
Issue 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Fluctuations in pH during the experiment. | Use a robust buffering system to maintain a constant pH throughout the stability study. Monitor the pH of the samples at regular intervals. |
| Inaccurate quantification of the peptide. | Validate the analytical method (e.g., HPLC) for accuracy, precision, and linearity. Ensure proper sample preparation and handling to avoid introducing variability. |
| Contamination of samples. | Use sterile techniques and high-purity reagents to prevent microbial or chemical contamination that could affect peptide stability. |
Data Presentation
Table 1: Summary of pH Impact on Palmitoylated Peptide Stability
| pH Value | Observation | Reference |
| 4.0 | Stable overnight in acidic buffer. | Study on various palmitoyl peptides. |
| 5.0 - 6.5 | Recommended range for optimal stability in formulations. | [1] |
| 7.4 | Stable overnight in neutral buffer. | Study on various palmitoyl peptides. |
| 8.0 | Significant degradation observed after 6 hours in alkaline buffer. | Study on various palmitoyl peptides. |
| 10.0 | A different palmitoylated tetrapeptide (Palmitoyl-GDPH) showed structural stability. | [4] |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound using HPLC
Objective: To quantify the degradation of this compound over time at different pH values.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade water, acetonitrile (B52724), and trifluoroacetic acid (TFA)
-
Phosphate (B84403) buffer solutions at pH 4.0, 5.5, 7.4, and 8.5
-
HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade water.
-
For each pH to be tested, dilute the stock solution with the corresponding phosphate buffer to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the prepared samples at a controlled temperature (e.g., 37°C or 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Inject the aliquots into the HPLC system.
-
Use a gradient elution method with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a wavelength of 220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining peptide against time for each pH to determine the degradation kinetics.
-
Protocol 2: Evaluating the Activity of this compound by Measuring IL-6 Inhibition
Objective: To determine the effect of pH on the ability of this compound to inhibit IL-6 production in human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kit for human IL-6
-
Phosphate-buffered saline (PBS) at various pH values (5.5, 7.4, 8.5)
Methodology:
-
Peptide Preparation:
-
Prepare stock solutions of this compound in PBS at the different pH values to be tested.
-
-
Cell Culture and Treatment:
-
Seed keratinocytes in 24-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells for 2 hours with this compound solutions at different concentrations, prepared in the various pH buffers.
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium.
-
Incubate the cells for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each concentration of this compound at each pH, relative to the LPS-treated control without the peptide.
-
Plot the percentage of IL-6 inhibition against the peptide concentration for each pH to determine the IC50 value.
-
Visualizations
References
Choosing a suitable solvent for Palmitoyl Tetrapeptide-3 NMR analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on choosing a suitable solvent and troubleshooting common issues encountered during the NMR analysis of Palmitoyl Tetrapeptide-3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for NMR analysis?
A1: Due to its lipophilic nature, this compound exhibits poor solubility in aqueous solutions. The recommended solvents are deuterated organic solvents that can effectively solubilize the peptide and minimize aggregation. Dimethyl sulfoxide-d6 (DMSO-d6) is a primary choice due to its excellent solubilizing power for a wide range of peptides. Other suitable options include deuterated methanol (B129727) (CD3OD) and deuterated chloroform (B151607) (CDCl3), although their effectiveness may vary depending on the sample concentration and purity.
Q2: What is the typical concentration of this compound for NMR experiments?
A2: For optimal signal-to-noise ratio in NMR spectra, a concentration range of 1-5 mM is generally recommended for peptides.[1] However, due to the potential for aggregation of palmitoylated peptides at higher concentrations, it is advisable to start with a lower concentration (e.g., 1 mM) and gradually increase it if needed, while monitoring the spectral quality for any signs of line broadening, which can indicate aggregation.
Q3: Can I use water (D2O) as a co-solvent?
A3: While this compound is largely insoluble in water, using a small percentage of D2O as a co-solvent with a primary organic solvent like DMSO-d6 can sometimes be beneficial. It can help in observing exchangeable amide protons, which provide valuable structural information. However, the addition of D2O should be done cautiously, as it can induce peptide aggregation if the concentration of the organic solvent is not high enough to maintain solubility.
Q4: How can I assess the solubility of this compound in a chosen deuterated solvent?
A4: A simple visual inspection is the first step. The solution should be clear and free of any visible particles or precipitation. For a more quantitative assessment, a small-scale solubility test can be performed by attempting to dissolve a known amount of the peptide in a specific volume of the deuterated solvent. Subsequently, a quick 1D proton NMR spectrum can be acquired. Sharp, well-resolved peaks are indicative of good solubility and a monomeric state, while broad signals suggest aggregation or poor solubility.
Troubleshooting Guide
Encountering issues during the NMR analysis of this compound is not uncommon, primarily due to its tendency to aggregate. This guide provides a systematic approach to troubleshoot and resolve common problems.
Problem: Poorly Resolved or Broad NMR Spectra
Broad peaks in an NMR spectrum are often a sign of peptide aggregation or other sample-related issues. The following workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for broad NMR spectra of this compound.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethylformamide (DMF) | 10 mg/mL | 14.39 | Sonication and pH adjustment to 3 with HCl may be required.[2] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | ~21.6 | - |
| Ethanol | ~5 mg/mL | ~7.2 | - |
| Water | < 0.1 mg/mL | Insoluble | Sonication does not significantly improve solubility.[2] |
Note: The corresponding deuterated solvents (DMF-d7, DMSO-d6, Ethanol-d6) are expected to have similar solubilizing properties.
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for NMR spectroscopy.
Caption: Standard workflow for NMR sample preparation of this compound.
Detailed Steps:
-
Weighing the Peptide: Accurately weigh 1-2 mg of lyophilized this compound into a clean, dry microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of the chosen deuterated solvent (e.g., 600 µL of DMSO-d6 for a standard 5 mm NMR tube) to achieve the desired concentration (e.g., ~2.4-4.8 mM for 1-2 mg in 600 µL).
-
Dissolution: Vortex the sample gently to facilitate dissolution. If the peptide does not dissolve completely, sonicate the sample in a water bath for 5-10 minutes. A clear solution should be obtained.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality NMR tube. Avoid introducing any solid particles into the tube, as this can adversely affect the spectral quality.
-
Degassing (Optional): For experiments that are sensitive to dissolved oxygen (e.g., long-term stability studies or certain relaxation measurements), it may be necessary to degas the sample. This can be achieved by several freeze-pump-thaw cycles.
References
Technical Support Center: Long-Term Stability of Palmitoyl Tetrapeptide-3
Welcome to the technical support center for the long-term stability testing of Palmitoyl (B13399708) Tetrapeptide-3. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the integrity and efficacy of their peptide solutions.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Tetrapeptide-3 and why is stability testing crucial?
This compound is a synthetic peptide composed of four amino acids (Glycine-Glutamine-Proline-Arginine) attached to a palmitic acid molecule.[1] This lipid attachment (palmitoylation) enhances the peptide's stability and ability to penetrate the skin.[2][3] Stability testing is essential because peptides can degrade via pathways like hydrolysis, oxidation, or deamidation, which can compromise the product's efficacy and safety.[4] Long-term stability studies ensure the peptide maintains its physical, chemical, and microbiological integrity throughout its intended shelf life.[5][6]
Q2: What are the primary factors that influence the stability of this compound in solution?
Several factors can impact the stability of this compound in a solution:
-
pH: The pH of the formulation is critical. A pH range of 5.0 to 6.5 is often recommended to maintain peptide stability and skin compatibility.[2] Extreme pH values can accelerate hydrolysis of the peptide bonds.[4]
-
Temperature: Higher temperatures accelerate chemical degradation.[7] Therefore, products should be stored under recommended conditions, and accelerated stability testing is often performed at elevated temperatures (e.g., 40-45°C) to predict long-term stability.[5][7]
-
Light Exposure: UV radiation can be detrimental to both the peptide and the formulation. Photostability studies are necessary to assess the impact of light exposure.[5][8]
-
Formulation Components: Interactions with other ingredients in the solution, such as certain preservatives, antioxidants, or metal ions, can affect peptide stability. For instance, some reducing agents like DTT can accelerate the loss of the palmitoyl group, whereas others like TCEP may not.[9]
Q3: How long should a long-term stability study for a cosmetic formulation containing this peptide last?
Real-time stability testing should be conducted for the entire proposed shelf life of the product.[7] For many cosmetic products, this can be 24 months or longer. Accelerated stability testing, where the product is kept at higher temperatures (e.g., 40°C), is often conducted for at least three months. A common industry practice suggests that if a product is stable for three months at 40-45°C, it will likely be stable for at least 24 months at room temperature.[5][7]
Troubleshooting Guide
This section addresses common issues encountered during the stability analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
Problem: I'm observing a significant decrease in the main peptide peak in my HPLC analysis sooner than expected.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Verify Formulation pH: Ensure the pH of the solution is within the optimal range (e.g., 5.0-6.5).[2] 2. Review Storage Conditions: Confirm that samples have been stored at the correct temperature and protected from light.[5] 3. Analyze for Degradants: Use a stability-indicating method, such as HPLC-MS, to identify potential degradation products like hydrolyzed or oxidized forms of the peptide.[4][10] |
| Physical Instability (Precipitation) | 1. Visual Inspection: Check the solution for any cloudiness or visible precipitate. Palmitoylated peptides can have poor water solubility.[11][12] 2. Centrifugation: Centrifuge a sample of the solution. Any pellet formation indicates precipitation.[5] 3. Solubility Check: The peptide is often insoluble in water but soluble in solvents like DMF (with pH adjustment).[1] Ensure the formulation has adequate solubilizers if needed. |
| Adsorption to Container | 1. Test Different Containers: The lipophilic nature of the peptide may cause it to adsorb to certain types of plastic. Test stability in different packaging materials (e.g., glass vs. various polymers). 2. Quantify Recovery at T=0: Ensure that the initial concentration (Time 0) measurement accounts for any immediate loss due to adsorption. |
Problem: My HPLC chromatogram shows unexpected new peaks or poor peak shape (e.g., tailing, broadening).
| Potential Cause | Troubleshooting Steps |
| Peptide-Related Impurities | 1. Run a Blank: Inject the sample solvent without the peptide to ensure the peaks are not from the solvent or system contamination.[10] 2. Use Mass Spectrometry (LC-MS): Identify the mass of the unexpected peaks to determine if they are degradation products, deamidation products, or isomers.[10][13] |
| HPLC Method Issues | 1. Mobile Phase pH: The pH of the mobile phase affects the ionization state and retention of the peptide. Small adjustments can significantly impact peak shape.[14] 2. Column Health: A deteriorating guard column or analytical column can cause peak broadening or tailing.[15] Flush the column or replace it if necessary. 3. Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause distorted peaks. Whenever possible, dissolve the sample in the initial mobile phase.[15] |
| Column Overload | 1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to broad, asymmetrical peaks.[15] Dilute the sample and re-inject. |
Experimental Protocols & Data
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound. Method optimization will be required for specific formulations.
| Parameter | Condition | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard choice for peptide analysis.[16] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is a common ion-pairing agent that improves peak shape for peptides.[17] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a typical organic solvent for peptide elution.[14] |
| Gradient | 20% to 80% B over 30 minutes | A shallow gradient is often required for good resolution of peptides and their impurities.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[17] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[16] |
| Detection Wavelength | 220 nm | For detection of the peptide backbone.[17] |
| Injection Volume | 20 µL | Adjust based on sample concentration and sensitivity. |
Table 1: Representative Long-Term Stability Data
The following table summarizes hypothetical stability data for this compound (0.1% w/v) in a base cream formulation, analyzed by HPLC.
| Storage Condition | Timepoint | Appearance | pH | Assay (% of Initial) |
| 25°C / 60% RH | 0 Months | Homogeneous | 6.2 | 100.0% |
| 3 Months | Homogeneous | 6.1 | 99.1% | |
| 6 Months | Homogeneous | 6.1 | 98.5% | |
| 12 Months | Homogeneous | 6.0 | 97.2% | |
| 40°C / 75% RH | 0 Months | Homogeneous | 6.2 | 100.0% |
| 1 Month | Homogeneous | 6.0 | 97.8% | |
| 2 Months | Homogeneous | 5.9 | 95.4% | |
| 3 Months | Homogeneous | 5.8 | 92.6% | |
| Freeze-Thaw (-10°C to 25°C) | 3 Cycles | No Separation | 6.2 | 99.5% |
Data is for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram outlines the typical workflow for conducting a long-term stability study.
Caption: Workflow for a long-term stability study of a peptide formulation.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting unexpected loss of peptide during analysis.
Caption: Decision tree for troubleshooting low peptide recovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. canadapeptide.com [canadapeptide.com]
- 3. nbinno.com [nbinno.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 8. Stability Testing for Cosmetic Products [intertek.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Peptide problem - Chromatography Forum [chromforum.org]
- 12. The Therapeutic Effect and In Vivo Assessment of Palmitoyl- GDPH on the Wound Healing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 17. sccj-acst.org [sccj-acst.org]
Validation & Comparative
A Comparative Analysis of Palmitoyl Tetrapeptide-3 and Palmitoyl Tripeptide-1 in Collagen Synthesis
For Immediate Release
In the landscape of cosmetic and dermatological research, synthetic peptides have emerged as pivotal signaling molecules for skin rejuvenation and repair. Among these, Palmitoyl Tetrapeptide-3 and Palmitoyl Tripeptide-1 are two of the most prominent matrikines—peptide fragments derived from the extracellular matrix (ECM)—that demonstrate significant anti-aging properties. This guide provides an objective comparison of their efficacy in stimulating collagen synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Markers
| Efficacy Parameter | This compound (Pal-GQPR) | Palmitoyl Tripeptide-1 (Pal-GHK) |
| Primary Function | Reduces inflammation and supports ECM integrity | Directly stimulates collagen and glycosaminoglycan synthesis |
| Mechanism of Action | Downregulates the pro-inflammatory cytokine Interleukin-6 (IL-6), thereby reducing MMP activity and protecting collagen from degradation. Also stimulates the synthesis of fibronectin and hyaluronic acid. | Mimics a fragment of type I collagen, signaling fibroblasts to produce more collagen (types I and III), fibronectin, and glycosaminoglycans, likely via the TGF-β pathway. |
| Key In Vitro Effects | - Significant reduction of IL-6 production. - Inhibition of matrix metalloproteinases (MMPs). - Stimulation of collagen (notably type VII), elastin, and laminin (B1169045) synthesis. | - Strong, concentration-dependent stimulation of collagen I and III synthesis. - Increased glycosaminoglycan (GAG) synthesis. - Stimulates fibroblast proliferation. |
| Reported In Vivo/Clinical Efficacy | Often used in combination with Palmitoyl Tripeptide-1 (as Matrixyl 3000), which has shown up to a 45% reduction in wrinkle depth. In vitro studies on UV-irradiated cells showed an 86% reduction in interleukin production. | A cream with 3 ppm of the peptide resulted in a statistically significant anti-wrinkle effect, including decreased wrinkle length and depth. |
Mechanistic Deep Dive: Signaling Pathways
This compound: The Anti-Inflammatory and ECM Protector
This compound, also known as Palmitoyl Tetrapeptide-7, is composed of the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR) attached to a palmitic acid molecule to enhance skin penetration.[1][2] Its primary mechanism of action is the modulation of inflammatory responses that contribute to the degradation of the extracellular matrix.[1] It achieves this by downregulating the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine.[1] Elevated levels of IL-6 can lead to an increase in the activity of matrix metalloproteinases (MMPs), enzymes that break down collagen and other essential proteins in the skin.[1] By suppressing IL-6, this compound indirectly inhibits MMP activity, thus preserving the integrity of the collagen framework.[1] Additionally, it has been reported to stimulate the synthesis of key ECM components, including fibronectin and hyaluronic acid.[1]
Palmitoyl Tripeptide-1: The Direct Collagen Stimulator
Palmitoyl Tripeptide-1 consists of the amino acid sequence Glycine-Histidine-Lysine (GHK) linked to palmitic acid.[3] This peptide is a fragment of the alpha-1 chain of type I collagen.[4] Its mechanism of action involves mimicking the body's natural signaling process for collagen repair.[5] When collagen breaks down, it produces peptide fragments that signal to fibroblasts that it's time to synthesize new collagen.[5] Palmitoyl Tripeptide-1 "tricks" the skin into this repair mode, directly stimulating fibroblasts to produce more collagen (specifically types I and III), as well as other ECM components like fibronectin and glycosaminoglycans.[3][6] This signaling is believed to be mediated through the Transforming Growth Factor-β (TGF-β) pathway, a key regulator of collagen production.[6]
Experimental Protocols
In Vitro Collagen Synthesis Assay
This assay is utilized to quantify the increase in collagen production by dermal fibroblasts after treatment with a test compound like Palmitoyl Tripeptide-1 or this compound.[4]
Methodology Overview:
-
Cell Culture: Human dermal fibroblasts are seeded in culture plates and grown until they are nearly confluent.[4]
-
Treatment: The existing culture medium is replaced with a fresh medium that contains various concentrations of the test peptide. A control group without the peptide is also maintained.[4]
-
Incubation: The cells are incubated for a period of 48-72 hours to allow for the synthesis and secretion of new collagen into the culture medium.[4]
-
Collagen Quantification: The amount of newly synthesized collagen in the culture supernatant is measured using one of the following methods:
-
Sirius Red Staining: A colorimetric method where the dye specifically binds to collagen. The amount of bound dye is then quantified using a spectrophotometer.[4]
-
Hydroxyproline Assay: This method quantifies the amount of hydroxyproline, an amino acid that is nearly exclusive to collagen, after acid hydrolysis of the samples.[4]
-
ELISA: This immunoassay uses antibodies that are specific to pro-collagen type I to quantify its presence.[4]
-
-
Data Analysis: The percentage increase in collagen synthesis in the peptide-treated groups is calculated relative to the untreated control group.[4]
Conclusion
This compound and Palmitoyl Tripeptide-1 both play significant roles in maintaining the skin's extracellular matrix and stimulating collagen, albeit through different primary mechanisms. Palmitoyl Tripeptide-1 acts as a direct messenger to stimulate the production of new collagen, making it a potent agent for rebuilding the dermal matrix.[6] In contrast, this compound's primary strength lies in its anti-inflammatory properties, which protect existing collagen from degradation.[1]
The combination of these two peptides, as seen in commercial blends like Matrixyl 3000, creates a synergistic effect, addressing both the synthesis of new collagen and the preservation of existing collagen.[3] For researchers and drug development professionals, the choice between these peptides, or their combination, will depend on the specific therapeutic goal. For formulations aimed at directly boosting collagen production and reducing wrinkles, Palmitoyl Tripeptide-1 is a strong candidate. For applications where reducing inflammation and preventing collagen degradation is the priority, this compound is a valuable component.
References
- 1. The Science Behind Matrixyl 3000: A Magical Anti-Aging Ingredient | by Skin Anarchy | Medium [skincareanarchy.medium.com]
- 2. cosmedica-skincare.com [cosmedica-skincare.com]
- 3. angiesactives.com [angiesactives.com]
- 4. benchchem.com [benchchem.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Function of Palmitoyl Tripeptide-1 - Creative Peptides [creative-peptides.com]
A Comparative Analysis of Palmitoyl Tetrapeptide-3 and Retinoic Acid in Dermal Rejuvenation
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of dermatological science, the quest for effective anti-aging compounds remains a primary focus for researchers and drug development professionals. Among the myriad of molecules, Palmitoyl (B13399708) Tetrapeptide-3 and retinoic acid have emerged as prominent agents in promoting skin rejuvenation. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid in informed decision-making for research and development applications.
Executive Summary
Palmitoyl Tetrapeptide-3, a synthetic peptide, is recognized for its role in modulating inflammatory responses and stimulating the synthesis of extracellular matrix components. In contrast, retinoic acid, a derivative of vitamin A, is a well-established therapeutic agent that functions by regulating gene expression, leading to profound effects on cellular proliferation and differentiation within the skin. While both compounds demonstrate significant anti-aging properties, their mechanisms of action and clinical profiles present distinct advantages and limitations.
Mechanism of Action
This compound primarily exerts its effects by reducing the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine.[1] By suppressing IL-6, it helps to mitigate the inflammatory cascade that contributes to the degradation of the dermal matrix. This, in turn, is believed to support the preservation and synthesis of collagen and hyaluronic acid, crucial for maintaining skin's structural integrity and hydration.
Retinoic acid operates on a genomic level. It binds to nuclear retinoic acid receptors (RARs), which then act as transcription factors to modulate the expression of specific genes.[2] This leads to a variety of cellular responses, including increased keratinocyte turnover, stimulation of collagen I and III synthesis, and inhibition of matrix metalloproteinases (MMPs) that break down collagen.
Comparative Efficacy: A Review of Clinical and In Vitro Data
Direct head-to-head clinical trials comparing the standalone efficacy of this compound and retinoic acid are limited. However, by cross-referencing data from various studies, a comparative overview can be constructed. It is crucial to note that the following data is collated from different studies with varying methodologies, concentrations, and formulations, which may influence the outcomes.
Table 1: In Vivo Wrinkle Reduction and Elasticity Improvement
| Parameter | This compound (as part of a formulation) | Retinoic Acid (Tretinoin) | Study Details |
| Wrinkle Reduction | 14.07% decrease in crow's feet wrinkles after 4 weeks | Up to 35% greater reduction in wrinkle depth vs. retinol | Palmitoyl Peptide Study: Formulation with 1% palmitoyl oligopeptide and palmitoyl tetrapeptide-7. Retinoic Acid Study: Comparison of retinaldehyde 0.05% vs. retinol. |
| Wrinkle Area Fraction | 17% reduction after 8 weeks (in a niacinamide/peptide/retinyl propionate (B1217596) regimen) | 11% reduction after 8 weeks (0.02% tretinoin (B1684217) regimen) | Comparative study of a cosmetic regimen vs. a prescription regimen.[2] |
| Skin Elasticity | 8.79% increase after 4 weeks | Significant improvement in skin elasticity | Palmitoyl Peptide Study: Formulation with 1% palmitoyl oligopeptide and palmitoyl tetrapeptide-7. Retinoic Acid Study: General finding from multiple clinical trials. |
| Skin Hydration | 28.12% increase after 12 weeks | - | Study on an active complex containing palmitoyl tripeptide-1 and palmitoyl tetrapeptide-7.[3] |
Table 2: In Vitro Collagen Synthesis
| Parameter | This compound (as part of a formulation) | Retinoic Acid | Study Details |
| Collagen Production | 54.99% increase in collagen density after 12 weeks (in vivo) | Marked reduction in procollagen (B1174764) production at 10-5 M | Palmitoyl Peptide Study: In vivo study with an active complex containing palmitoyl tripeptide-1 and palmitoyl tetrapeptide-7.[3] Retinoic Acid Study: In vitro study on human skin fibroblasts. |
| Collagen Gene Expression | Upregulation of COL1A1 and fibronectin gene expression | Reduction in proα2(I) of type I procollagen mRNA | Palmitoyl Peptide Study: In vitro study with palmitoyl oligopeptide and palmitoyl tetrapeptide-7.[1] Retinoic Acid Study: In vitro study on human skin fibroblasts. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
In Vitro Collagen Synthesis Assay (Quantitative RT-PCR)
Objective: To quantify the effect of test compounds on the gene expression of collagen in human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates and, upon reaching 80-90% confluency, are treated with varying concentrations of this compound or retinoic acid for 24-48 hours. A vehicle control is run in parallel.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green chemistry. Specific primers for COL1A1 (Collagen Type I Alpha 1 Chain) and a housekeeping gene (e.g., GAPDH) are used. The reaction is typically run for 40 cycles.
-
Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method, where the expression of COL1A1 is normalized to the housekeeping gene and compared to the vehicle control.
Clinical Assessment of Anti-Wrinkle Efficacy (Cutometer)
Objective: To measure the viscoelastic properties of the skin before and after treatment to assess changes in firmness and elasticity.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized to the controlled environment of the testing room (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.
-
Measurement Area: A specific area of the face, such as the periorbital (crow's feet) region, is selected for measurement.
-
Baseline Measurement: The Cutometer probe, with a standardized aperture, is placed on the skin surface. A defined negative pressure is applied for a set duration (e.g., 2 seconds), drawing the skin into the probe. The pressure is then released for a set duration (e.g., 2 seconds), allowing the skin to return to its original position. The instrument's optical system measures the vertical displacement of the skin during both phases.
-
Treatment Protocol: Subjects apply the test product (containing either this compound or retinoic acid) to the designated facial areas twice daily for a specified period (e.g., 4, 8, or 12 weeks).
-
Follow-up Measurements: Cutometer measurements are repeated at specified time points throughout the study under the same conditions as the baseline measurement.
-
Data Analysis: Key parameters such as R0 (maximum deformation), R2 (gross elasticity), and R5 (net elasticity) are calculated from the measurement curves. Statistical analysis is performed to compare the changes from baseline between the treatment and control groups.
Conclusion
Both this compound and retinoic acid demonstrate compelling efficacy in addressing the signs of skin aging. Retinoic acid has a long-standing and robust body of evidence supporting its significant impact on wrinkle reduction and overall skin rejuvenation, primarily through the regulation of gene expression. However, its use can be associated with skin irritation. This compound offers a promising alternative, working through an anti-inflammatory mechanism and stimulation of matrix components. The available data suggests it can produce significant improvements in skin appearance with a potentially more favorable tolerability profile.
For researchers and drug development professionals, the choice between these two actives will depend on the specific goals of the formulation, the target demographic, and the desired balance between efficacy and tolerability. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their respective effects.
References
- 1. green-river.eu [green-river.eu]
- 2. A randomized, controlled comparative study of the wrinkle reduction benefits of a cosmetic niacinamide/peptide/retinyl propionate product regimen vs. a prescription 0·02% tretinoin product regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the In Vitro Anti-inflammatory Efficacy of Palmitoyl Tetrapeptide-3: A Comparative Guide
In the landscape of dermatological and pharmaceutical research, the quest for potent and specific anti-inflammatory agents is paramount. Bioactive peptides, in particular, have garnered significant attention for their ability to modulate cellular pathways with high precision. This guide provides an in-depth, objective comparison of Palmitoyl Tetrapeptide-3, now more commonly known as Palmitoyl Tetrapeptide-7, and its validated anti-inflammatory effects in vitro. We present supporting experimental data, detailed protocols, and a comparison with other relevant anti-inflammatory peptides to aid researchers, scientists, and drug development professionals in their evaluation.
Mechanism of Action: Targeting Pro-Inflammatory Cytokines
Palmitoyl Tetrapeptide-7 (PT-7) is a synthetic peptide composed of four amino acids (Glycine, Glutamine, Proline, Arginine) conjugated to palmitic acid, which enhances its stability and skin penetration. Its primary anti-inflammatory mechanism is the downregulation of pro-inflammatory mediators.[1][2] In vitro studies have demonstrated that PT-7 can significantly reduce the secretion of Interleukin-6 (IL-6), a key cytokine involved in inflammatory responses.[2][3][4] Elevated levels of IL-6 are associated with an accelerated degradation of the extracellular matrix, contributing to the signs of aging and inflammatory skin conditions.[3][5] The peptide is theorized to exert its effect by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5]
Quantitative Performance Comparison
The following table summarizes quantitative data from various in vitro studies, comparing the anti-inflammatory performance of Palmitoyl Tetrapeptide-7 with other notable peptides. It is important to note that these results are collated from different studies and experimental conditions may vary.
| Peptide | Cell Model/Stimulant | Target Cytokine | Concentration | Result |
| Palmitoyl Tetrapeptide-7 | UV-irradiated cells | IL-6 | Not Specified | 86% reduction in IL-6 production[2][3] |
| Palmitoyl Tetrapeptide-7 | Not Specified | IL-6 | Dose-dependent | Up to 40% reduction in IL-6 production[2][3] |
| Palmitoyl Tetrapeptide-7 | PM10-exposed hairless mouse skin | IL-1β, IL-6 | 5% (gel) | Statistically significant decrease in IL-1β and IL-6 expression[6] |
| Palmitoyl Tripeptide-8 | UVB-irradiated human keratinocytes | IL-8 | Not Specified | Up to 32% inhibition of IL-8 production[7] |
| Palmitoyl Tripeptide-8 | IL-1α stimulated human fibroblasts | IL-8 | Not Specified | Up to 64% inhibition of IL-8 production[7] |
| Acetyl Tetrapeptide-40 | LL-37 stimulated cells | IL-6, IL-8 | Not Specified | Decreases the release of IL-6 and IL-8[1][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. avenalab.com [avenalab.com]
- 3. Acetyl Tetrapeptide-40 | Telangyn™ | Cosmetic Ingredients Guide [ci.guide]
- 4. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Comparative Efficacy of Palmitoyl Tetrapeptide-3 in Human Keratinocytes: A Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Palmitoyl Tetrapeptide-3 (also known as Palmitoyl Tetrapeptide-7 or Rigin) and its effects on human keratinocytes, with a focus on dose-response relationships. The performance of this peptide is compared with other common anti-aging peptides, supported by available experimental data. This document is intended to serve as a resource for researchers in dermatology and cosmetic science.
Introduction
This compound is a synthetic peptide that has garnered significant interest in the field of dermatology for its anti-aging properties. Comprising a four-amino-acid sequence (Glycine-Glutamine-Proline-Arginine) attached to a palmitic acid molecule, its lipophilic nature is believed to enhance skin penetration. The primary mechanism of action of this compound in skin aging is attributed to its ability to modulate inflammatory responses, particularly by reducing the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) from keratinocytes. This reduction in "inflammaging" helps to preserve the integrity of the extracellular matrix (ECM), thereby reducing the appearance of wrinkles and improving skin firmness.[1]
Dose-Response Analysis of this compound and Alternatives
The following tables summarize the available quantitative data on the dose-dependent effects of this compound and two common alternative anti-aging peptides, Acetyl Hexapeptide-8 and Palmitoyl Pentapeptide-4, on human keratinocytes and related cell types. It is important to note that direct comparative studies with standardized methodologies are limited in the publicly available literature.
Table 1: Dose-Response of this compound on IL-6 Production in Human Keratinocytes
| Concentration | Effect on IL-6 Production | Notes |
| Not Specified | Up to 40% reduction (dose-dependent) | Data from a technical data sheet; specific concentrations not provided. |
| Not Specified | 86% reduction after UV radiation | Data from a technical data sheet; specific concentrations not provided. |
| 3% and 5% Gel | Reduced IL-1β and IL-6 expression | In-vivo study on mouse skin; the concentration of the peptide that reached the cells is not specified. |
Table 2: Dose-Response of Alternative Peptides in Human Keratinocytes and Fibroblasts
| Peptide | Concentration | Cell Type | Effect |
| Acetyl Hexapeptide-8 | 0.5 mg/mL | Human Keratinocytes | 69.6% decrease in IL-6 production.[2] |
| >10 µM | Human Epidermal Fibroblasts | Dose-dependent antiproliferative effect.[3] | |
| 100 µM | Human Epidermal Fibroblasts | 67% inhibition of proliferation.[3] | |
| Palmitoyl Pentapeptide-4 | 0.005% (in cream) | N/A (Clinical Study) | Quantitative decrease in fold depth and thickness, and increase in skin firmness.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound in Keratinocytes
Caption: Hypothesized signaling cascade of this compound in keratinocytes.
Experimental Workflow for Dose-Response Analysis
Caption: General workflow for assessing peptide dose-response in keratinocytes.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate human keratinocytes in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test peptide (e.g., this compound) or a vehicle control.
-
Incubation: Incubate the cells with the peptide for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO), isopropanol, or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Interleukin-6 (IL-6) Secretion (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Sample Collection: After treating keratinocytes with the desired concentrations of the peptide for a specified time, collect the cell culture supernatant, which will contain the secreted IL-6.
-
Coating: Coat a 96-well microplate with a capture antibody specific for human IL-6 and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., a solution of bovine serum albumin).
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a series of IL-6 standards of known concentrations to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IL-6.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of IL-6 in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
This compound demonstrates a clear role in mitigating inflammatory responses in human keratinocytes by reducing IL-6 secretion in a dose-dependent manner. While direct quantitative comparisons with other anti-aging peptides are challenging due to variations in experimental methodologies across studies, the available data suggests that this compound is a potent modulator of "inflammaging." For a more definitive comparative analysis, further research employing standardized protocols to evaluate this compound and its alternatives on a range of endpoints, including extracellular matrix protein synthesis and cell proliferation in human keratinocytes, is warranted. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. TNF stimulates IL-6, CXCL8 and VEGF secretion from human keratinocytes via activation of mTOR, inhibited by tetramethoxyluteolin [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Palmitoyl Tetrapeptide-3 vs. Ascorbic Acid in Extracellular Matrix Modulation and Antioxidant Activity
For Immediate Release
A comprehensive analysis of Palmitoyl Tetrapeptide-3 and Ascorbic Acid reveals distinct yet complementary mechanisms in promoting skin health, particularly in collagen synthesis and antioxidant protection. This guide provides a head-to-head comparison of their performance based on available experimental data, offering researchers, scientists, and drug development professionals a detailed overview of their respective efficacies and underlying biological pathways.
Executive Summary
This compound, also known as Palmitoyl Tetrapeptide-7, primarily exhibits a potent anti-inflammatory effect by significantly reducing the expression of Interleukin-6 (IL-6), a key mediator of inflammation that contributes to the degradation of the extracellular matrix. By mitigating inflammation, it helps to preserve existing collagen and supports a healthier skin environment.
Ascorbic Acid (Vitamin C) is a well-established powerhouse in dermatology, acting as a direct and essential cofactor in the synthesis of new collagen molecules. Furthermore, it is a formidable antioxidant, directly neutralizing reactive oxygen species (ROS) to protect the skin from oxidative stress.
While both compounds contribute to maintaining a youthful and healthy skin matrix, their primary modes of action differ significantly. Ascorbic Acid is a direct builder and protector, while this compound acts as a guardian, preventing the inflammatory cascade that leads to matrix degradation.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound and Ascorbic Acid in key areas of skin health. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various in vitro and in vivo studies.
| Parameter | This compound (Palmitoyl Tetrapeptide-7) | Ascorbic Acid |
| Primary Mechanism | Anti-inflammatory (IL-6 Inhibition) | Cofactor for Collagen Synthesis, Antioxidant |
| Secondary Mechanism | May stimulate collagen synthesis | Reduces Matrix Metalloproteinase (MMP) expression |
Table 1: Comparison of Primary and Secondary Mechanisms
| Efficacy Marker | This compound (Palmitoyl Tetrapeptide-7) | Ascorbic Acid |
| Collagen Synthesis | Stimulates collagen production (quantitative data on direct percentage increase is limited in publicly available literature) | 4-fold to 8-fold increase in collagen synthesis in human dermal fibroblasts[1][2][3] |
| Anti-inflammatory Effect | Up to 40% reduction in basal IL-6 secretion.[4] 86% reduction in UV-induced IL-6 production.[4] | Can reduce the expression of pro-inflammatory cytokines. |
| Antioxidant Activity | Possesses antioxidant properties (specific IC50 values from direct DPPH assays are not widely reported) | Potent antioxidant. IC50 values in DPPH assays are highly variable depending on the experimental conditions, but are generally low, indicating high antioxidant capacity.[5] |
| MMP Inhibition | Indirectly reduces MMP activity by inhibiting IL-6 | Can decrease the expression of MMP-1. |
Table 2: Head-to-Head Comparison of Efficacy Markers
Signaling Pathways and Mechanisms of Action
This compound (Palmitoyl Tetrapeptide-7)
This compound is a synthetic peptide composed of four amino acids (Glycine-Glutamine-Proline-Arginine) attached to palmitic acid to enhance its skin penetration and stability. Its primary mechanism of action is the downregulation of the pro-inflammatory cytokine Interleukin-6 (IL-6). Elevated levels of IL-6 are associated with chronic inflammation, which accelerates the degradation of extracellular matrix proteins, including collagen, through the increased production of Matrix Metalloproteinases (MMPs). By inhibiting IL-6, this compound helps to preserve the structural integrity of the skin.[4]
Ascorbic Acid
Ascorbic Acid's role in collagen synthesis is multifaceted. It acts as an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of procollagen (B1174764) molecules. Without adequate Ascorbic Acid, stable collagen triple helices cannot be formed. Additionally, Ascorbic Acid can stimulate the transcription of collagen genes. As an antioxidant, it directly donates electrons to neutralize reactive oxygen species (ROS), thereby protecting cellular structures, including collagen, from oxidative damage.
Experimental Protocols
In Vitro Collagen Synthesis Assay (Sircol™ Collagen Assay)
This assay is a quantitative dye-binding method for the analysis of soluble collagens.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Once confluent, the cells are treated with various concentrations of this compound or Ascorbic Acid for a specified period (e.g., 24, 48, or 72 hours). A control group receives no treatment.
-
Sample Collection: The cell culture supernatant, containing secreted soluble collagen, is collected.
-
Assay Procedure:
-
100 µL of the culture supernatant is mixed with 1.0 mL of Sircol™ Dye Reagent and incubated for 30 minutes with gentle shaking.[1][3][6][7][8]
-
The collagen-dye complex is precipitated by centrifugation at 12,000 rpm for 10 minutes.
-
The supernatant is discarded, and the pellet is washed with an acid-salt wash reagent.
-
The bound dye is then released from the collagen pellet using an alkali reagent.
-
The absorbance of the released dye is measured spectrophotometrically at 556 nm.
-
-
Quantification: The collagen concentration in the samples is determined by comparing their absorbance to a standard curve generated using known concentrations of collagen.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of Reagents:
-
Assay Procedure:
-
A defined volume of the test solution is mixed with the DPPH solution in a cuvette or a 96-well plate.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH is also measured.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
References
- 1. biotnt.com [biotnt.com]
- 2. scribd.com [scribd.com]
- 3. accuratechemical.com [accuratechemical.com]
- 4. avenalab.com [avenalab.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. biovendor.com [biovendor.com]
- 8. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]
- 9. iomcworld.com [iomcworld.com]
Comparative Efficacy of Palmitoyl Tetrapeptide-7 within the Matrixyl 3000 Combination: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of the constituent peptides within the Matrixyl 3000 complex, focusing on the role and performance of Palmitoyl Tetrapeptide-7. It is intended for researchers, scientists, and professionals in drug development, offering quantitative data from key studies, detailed experimental methodologies, and visualizations of the underlying biochemical processes.
A Note on Nomenclature: The peptide complex Matrixyl 3000 consists of Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR). The user's query referred to Palmitoyl Tetrapeptide-3, which is a former INCI designation for Palmitoyl Tetrapeptide-7.[1][2][3] This guide will proceed using the current and scientifically recognized name, Palmitoyl Tetrapeptide-7.
Individual and Synergistic Mechanisms of Action
Matrixyl 3000's efficacy stems from the synergistic action of its two constituent matrikines—peptides derived from the breakdown of extracellular matrix (ECM) proteins that act as cellular messengers.[2][4][5]
-
Palmitoyl Tripeptide-1 (Pal-GHK): This peptide is a fragment of the alpha chain of type I collagen.[6][7] Its primary role is constructive; it mimics the body's natural response to ECM degradation by signaling fibroblasts to increase the synthesis of key structural proteins, including collagen I and fibronectin, as well as hyaluronic acid.[8][9][10] This process is believed to be mediated through pathways like the Transforming Growth Factor-beta (TGF-β) cascade.[6]
-
Palmitoyl Tetrapeptide-7 (Pal-GQPR): This peptide's primary function is protective and anti-inflammatory.[11][12] Its mechanism is centered on reducing the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][13][14] Elevated IL-6 levels, often exacerbated by stressors like UV radiation, accelerate the degradation of the ECM.[13] By suppressing IL-6, Palmitoyl Tetrapeptide-7 helps to slow the breakdown of collagen and elastin, thereby preserving the skin's structural integrity.[7][15]
-
Synergistic Efficacy in Matrixyl 3000: The combination of these two peptides creates a dual-action approach to skin repair. Palmitoyl Tripeptide-1 actively promotes the rebuilding of the extracellular matrix, while Palmitoyl Tetrapeptide-7 simultaneously reduces the inflammatory processes that degrade it.[11][13] This synergistic "rebuild and protect" mechanism results in a more significant and visible anti-aging effect than either peptide could achieve alone.[12][16]
References
- 1. Palmitoyl Tetrapeptide-7 | Rigin™ former this compound | Cosmetic Ingredients Guide [ci.guide]
- 2. alfaspa.ua [alfaspa.ua]
- 3. soap-formula.ru [soap-formula.ru]
- 4. ulprospector.com [ulprospector.com]
- 5. lukshacosmetics.com [lukshacosmetics.com]
- 6. openmedscience.com [openmedscience.com]
- 7. green-river.eu [green-river.eu]
- 8. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 9. corepeptides.com [corepeptides.com]
- 10. nbinno.com [nbinno.com]
- 11. ases.in [ases.in]
- 12. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 13. avenalab.com [avenalab.com]
- 14. Palmitoyl Tetrapeptide-7 (Explained + Products) [incidecoder.com]
- 15. Palmitoyl Tetrapeptide-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 16. plulaboratories.com [plulaboratories.com]
Unveiling the Biological Efficacy of Synthetic Palmitoyl Tetrapeptide-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the biological activity of synthetic Palmitoyl Tetrapeptide-3, also known as Palmitoyl Tetrapeptide-7. We delve into its molecular mechanisms, supported by experimental data, and offer a comparative perspective against other relevant compounds. Detailed protocols for key assays are provided to facilitate reproducible research.
At a Glance: Key Biological Activities
| Biological Activity | Mechanism of Action | Quantitative Evidence |
| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokine Interleukin-6 (IL-6). | - Up to 40% reduction in baseline IL-6 secretion in cell cultures at 10 ppm. - Up to 86% reduction in UV-induced IL-6 levels in skin cells. |
| Extracellular Matrix (ECM) Regeneration | Stimulates the synthesis of key ECM proteins, including collagen (Type I, III, IV) and fibronectin. | In combination with Palmitoyl Tripeptide-1 (as Matrixyl™ 3000), has been shown to significantly increase collagen and fibronectin gene expression in vitro. |
| Anti-Wrinkle Efficacy | Reduces the degradation of the ECM and promotes its renewal, leading to improved skin firmness and elasticity. | Clinical studies on formulations containing this compound (as part of Matrixyl™ 3000) have demonstrated a reduction in deep wrinkles by up to 45% after two months of application. |
In-Depth Analysis of Biological Activity
Anti-inflammatory Action: The Inhibition of Interleukin-6
This compound exerts a significant anti-inflammatory effect by downregulating the production of Interleukin-6 (IL-6), a key cytokine involved in the inflammatory cascade and the "inflammaging" process. Chronic inflammation is a major contributor to the degradation of the extracellular matrix. By suppressing IL-6, this compound helps to preserve the integrity of collagen and elastin (B1584352) fibers, thus mitigating a primary driver of skin aging.
Regenerative Properties: Boosting Extracellular Matrix Synthesis
Beyond its anti-inflammatory role, this compound acts as a signaling molecule that promotes the synthesis of essential components of the extracellular matrix. It has been shown to stimulate the production of collagen and fibronectin, proteins crucial for maintaining the skin's structural integrity, firmness, and elasticity. This regenerative capacity contributes to its anti-wrinkle and skin-smoothing effects.
Comparative Performance
While direct, peer-reviewed comparative studies with quantitative data on synthetic this compound as a standalone ingredient are limited in the public domain, its efficacy is most prominently documented as a key component of the peptide blend Matrixyl™ 3000, where it is combined with Palmitoyl Tripeptide-1.
| Product/Peptide | Primary Mechanism | Reported Efficacy |
| Matrixyl™ 3000 (this compound & Palmitoyl Tripeptide-1) | Synergistic action of IL-6 inhibition and collagen synthesis stimulation. | Significant reduction in wrinkle depth and volume; improved skin elasticity and tone. |
| Copper Peptides | Promote wound healing, stimulate collagen and elastin synthesis, and possess antioxidant properties. | Offer a broader range of skin regeneration and repair benefits. |
Experimental Protocols
In Vitro Interleukin-6 (IL-6) Inhibition Assay
Objective: To quantify the reduction of IL-6 secretion from human dermal fibroblasts (HDFs) or keratinocytes upon treatment with synthetic this compound.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the HDFs into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh, serum-free medium containing various concentrations of synthetic this compound (e.g., 1, 5, 10 ppm). Include a vehicle control (medium without the peptide) and a positive control for inflammation if applicable (e.g., lipopolysaccharide [LPS] or UV irradiation).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the IL-6 concentrations to the cell viability (which can be assessed using an MTT assay) and compare the results from the peptide-treated groups to the control groups.
In Vitro Collagen Synthesis Assay
Objective: To measure the stimulation of collagen synthesis in HDFs treated with synthetic this compound.
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 of the IL-6 inhibition assay.
-
Treatment: Replace the medium with fresh, serum-free medium containing synthetic this compound at various concentrations. Include a vehicle control and a positive control (e.g., TGF-β1).
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection:
-
Cell Lysate: Lyse the cells to measure intracellular collagen.
-
Supernatant: Collect the cell culture supernatant to measure secreted pro-collagen.
-
-
Quantification:
-
Sirius Red Staining: A colorimetric method to quantify total collagen in the cell lysate and supernatant.
-
ELISA: Use a pro-collagen Type I C-peptide (PIP) ELISA kit to specifically measure newly synthesized and secreted collagen.
-
-
Data Analysis: Normalize collagen levels to total protein content or cell number and compare treated samples to controls.
Visualizing the Pathways and Processes
Caption: Signaling pathway of this compound.
Caption: In vitro experimental workflow.
A Comparative Guide to Palmitoyl Tetrapeptide-3 Penetration Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin penetration enhancement mechanism of Palmitoyl Tetrapeptide-3 with alternative strategies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the research and development of topically delivered therapeutics and cosmeceuticals.
Introduction to Skin Penetration Enhancement
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the passive diffusion of most therapeutic and cosmetic molecules, particularly larger and hydrophilic compounds like peptides. To overcome this, various penetration enhancement strategies have been developed. This guide focuses on the mechanism of this compound and compares it with other common approaches.
This compound (also known as Palmitoyl Tetrapeptide-7) is a synthetic peptide composed of four amino acids (Glycine-Glutamine-Proline-Arginine) conjugated to a palmitic acid molecule.[1] This lipophilic modification is key to its ability to penetrate the skin barrier.
Mechanisms of Penetration Enhancement
The primary mechanism by which this compound enhances its own skin penetration is through lipidation . The attachment of the fatty acid, palmitic acid, increases the lipophilicity of the peptide, making it more compatible with the lipid-rich environment of the stratum corneum.[1] This allows it to more readily partition into and diffuse through this barrier to reach the viable epidermis and dermis where it can exert its biological effects.
Alternative skin penetration enhancement strategies include the use of cell-penetrating peptides (CPPs) and chemical penetration enhancers (CPEs).
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can translocate across cell membranes and facilitate the delivery of various molecular cargo. Their mechanisms are still under investigation but are thought to involve direct membrane translocation or endocytosis.[2] Unlike lipidated peptides, which primarily enhance their own delivery, CPPs can be used as carriers for other molecules.
-
Chemical Penetration Enhancers (CPEs): These are molecules that transiently and reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing skin permeability. Examples include fatty acids (like oleic acid), surfactants, and alcohols.[3]
The following diagram illustrates the different pathways for skin penetration.
Quantitative Data Comparison
Direct quantitative comparisons of the skin penetration of this compound with a wide range of other enhancers in a single study are limited in the publicly available literature. However, data from different studies can be compiled to provide a comparative overview.
Table 1: In Vitro Skin Permeation of a Palmitoylated Peptide vs. Native Peptide
| Compound | Delivery System | Cumulative Permeation (µg/cm²) after 24h | Skin Retention (µg/cm²) after 24h | Reference |
| Native Decapeptide-12 | Propylene Glycol | Not Detected | Not Detected | [4] |
| Palmitoyl-Decapeptide-12 | Propylene Glycol | ~1.5 | ~1.2 | [4] |
| Palmitoyl-Decapeptide-12 | Propylene Glycol with 5% Menthol | ~4.5 | ~2.0 | [4] |
| Palmitoyl-Decapeptide-12 | Propylene Glycol with 5% Oleic Acid | ~3.0 | ~1.8 | [4] |
This data illustrates the significant enhancement in both skin permeation and retention achieved by palmitoylation of a peptide. It also shows that the combination with chemical enhancers can further boost penetration.
Table 2: In Vitro Skin Permeation of Cyclosporine A with Different Skin Penetrating Peptides (SPPs)
| SPP | Cumulative Amount of Cyclosporine A Permeated (µg/cm²) after 24h | Enhancement Ratio vs. Control | Reference |
| Control (No SPP) | ~2.5 | 1.0 | [5] |
| SPACE peptide | ~12.5 | 5.0 | [5] |
| Polyarginine | ~10.0 | 4.0 | [5] |
| TD-1 | ~8.0 | 3.2 | [5] |
This data demonstrates the ability of different CPPs to enhance the skin penetration of a model drug, Cyclosporine A.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the skin penetration of peptides.
In Vitro Skin Permeation using Franz Diffusion Cells
This is the gold-standard in vitro method for assessing the percutaneous absorption of molecules.
Objective: To quantify the rate and extent of a peptide's penetration through excised skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation containing the peptide
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Protocol:
-
Prepare excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C or 37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Apply a known amount of the test formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.
-
After each sampling, replenish the receptor chamber with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin, and extract the peptide remaining in the skin.
-
Analyze the concentration of the peptide in the collected samples and the skin extract using a validated HPLC method.[6][7][8]
-
Calculate the cumulative amount of peptide permeated per unit area over time.
Tape Stripping
This method is used to determine the distribution of a topically applied substance within the stratum corneum.
Objective: To quantify the amount of peptide that has penetrated into different layers of the stratum corneum.
Materials:
-
Adhesive tape discs (e.g., D-Squame®)
-
Forceps
-
Solvent for extraction
-
HPLC system for quantification
Protocol:
-
Apply the test formulation to a defined area of the skin (in vivo or ex vivo).
-
After a specified time, remove any excess formulation from the skin surface.
-
Press an adhesive tape disc firmly onto the treated area for a few seconds.
-
Rapidly remove the tape strip. This removes a layer of the stratum corneum.
-
Repeat the stripping process multiple times on the same area to collect successive layers of the stratum corneum.
-
Place each tape strip into a separate vial containing a suitable solvent to extract the peptide.
-
Analyze the amount of peptide in each extract using HPLC.
-
Correlate the amount of peptide on each strip with the depth into the stratum corneum.
References
- 1. avenalab.com [avenalab.com]
- 2. mdpi.com [mdpi.com]
- 3. Action of skin penetration enhancers-the Lipid Protein Partitioning theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kanglab.net [kanglab.net]
- 5. Peptides as skin penetration enhancers: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmitoyl Tetrapeptide-3 and Other Leading Signal Peptides in Skin Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of dermatological research and cosmetic science, signal peptides represent a pivotal class of active ingredients designed to modulate cellular responses and combat the signs of aging. This guide provides a comprehensive comparative analysis of Palmitoyl Tetrapeptide-3, a key component of the popular Matrixyl 3000™ complex, against other prominent signal peptides: Palmitoyl Pentapeptide-4 (Matrixyl™), Argireline™ (Acetyl Hexapeptide-8), and Copper Peptides. This objective comparison is supported by available experimental data to aid researchers and professionals in their evaluation and application of these compounds.
Executive Summary
Signal peptides are short chains of amino acids that mimic the body's own signaling molecules to stimulate or inhibit specific cellular pathways.[1] This analysis focuses on their efficacy in stimulating extracellular matrix (ECM) protein synthesis, reducing inflammation, and diminishing the appearance of wrinkles. While each peptide exhibits a unique mechanism of action, their ultimate goal is to restore a more youthful skin structure and function. This guide will delve into their molecular mechanisms, present comparative efficacy data, and provide detailed experimental protocols for key assays.
Peptide Profiles and Mechanisms of Action
This compound (as part of Matrixyl 3000™)
This compound, also known as Palmitoyl Tetrapeptide-7, consists of the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR) attached to a palmitic acid molecule.[2] This lipophilic modification enhances its skin penetration and stability.[2] Its primary mechanism of action is the downregulation of interleukin-6 (IL-6), a pro-inflammatory cytokine.[2][3] By reducing inflammation, this compound helps to prevent the degradation of the extracellular matrix, thereby preserving skin firmness and elasticity.[3] It is a key component of Matrixyl 3000™, where it works synergistically with Palmitoyl Tripeptide-1.[1][4]
Palmitoyl Pentapeptide-4 (Matrixyl™)
One of the most well-established signal peptides, Palmitoyl Pentapeptide-4 (Pal-KTTKS), is a fragment of the pro-collagen type I molecule.[5] It acts as a messenger to fibroblasts, stimulating the synthesis of key extracellular matrix components, including collagen I, collagen III, and fibronectin.[6] This leads to an increase in dermal thickness and a reduction in the appearance of fine lines and wrinkles.[7]
Argireline™ (Acetyl Hexapeptide-8)
Argireline™ is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[2] It functions as a neurotransmitter inhibitor by destabilizing the SNARE complex, which is essential for the release of acetylcholine (B1216132) at the neuromuscular junction.[2][8] This leads to a reduction in muscle contractions, thereby minimizing the appearance of expression lines and dynamic wrinkles.[8][9]
Copper Peptides (e.g., GHK-Cu)
Copper peptides are complexes of copper ions and short amino acid chains, with GHK-Cu (Glycyl-L-Histidyl-L-Lysine) being the most studied.[10] They possess a broad range of biological activities, including the stimulation of collagen and elastin (B1584352) synthesis, antioxidant and anti-inflammatory effects, and the promotion of wound healing and tissue regeneration.[10]
Comparative Efficacy Data
The following tables summarize available quantitative data from in vitro and in vivo studies. It is important to note that much of the publicly available data for specific branded peptides originates from studies conducted by the manufacturers.
| In Vitro Efficacy: Extracellular Matrix Synthesis | |||
| Peptide | Target Molecule | Concentration | Increase in Synthesis (%) |
| Matrixyl 3000™ (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) | Collagen I | 5% | +258% |
| Fibronectin | 5% | +164% | |
| Hyaluronic Acid | 5% | +179% | |
| Palmitoyl Pentapeptide-4 (Matrixyl™) | Collagen I | Not Specified | Stimulates synthesis |
| Collagen III | Not Specified | Stimulates synthesis | |
| Fibronectin | Not Specified | Stimulates synthesis |
Data for Matrixyl 3000™ sourced from a Sederma SAS clinical study.
| In Vivo Efficacy: Wrinkle Reduction | ||||
| Peptide | Study Duration | Parameter | Reduction (%) | Source |
| Matrixyl 3000™ (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) | 56 days | Main Wrinkle Depth | -15% | Sederma SAS |
| Main Wrinkle Volume | -18% | |||
| Roughness | -14% | |||
| Argireline™ (Acetyl Hexapeptide-8) | 7 days | Wrinkle Volume | -20.6% | Lipotec |
| Wrinkle Length | -15.9% | |||
| Palmitoyl Pentapeptide-4 (Matrixyl™) | 28 days | Fold Depth | -18% | Sederma |
| Fold Thickness | -37% |
Note: These results are from different studies and not from a direct head-to-head comparison under identical conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Signaling Pathway of this compound (in Matrixyl 3000™)
References
- 1. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 2. Palmitoyl Tetrapeptide-7 (Explained + Products) [incidecoder.com]
- 3. green-river.eu [green-river.eu]
- 4. emerginc.com [emerginc.com]
- 5. Trending Anti-Aging Peptides [mdpi.com]
- 6. depology.com [depology.com]
- 7. precisioncliniccalgary.ca [precisioncliniccalgary.ca]
- 8. cir-safety.org [cir-safety.org]
- 9. Frontiers | Matrix Stiffening Enhances DNCB-Induced IL-6 Secretion in Keratinocytes Through Activation of ERK and PI3K/Akt Pathway [frontiersin.org]
- 10. Interleukin-1α and Interleukin-6 Enhance the Antibacterial Properties of Cultured Composite Keratinocyte Grafts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Palmitoyl Tetrapeptide-3 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Palmitoyl Tetrapeptide-3, a synthetic peptide integral to various research and cosmetic applications, requires adherence to specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Disposal and Safety Protocols
The primary guideline for the disposal of this compound is to treat it as a hazardous chemical and adhere to all local, regional, and national regulations.[1] Empty containers may still retain product residues and should be handled with the same precautions as the original substance.[1]
General Handling and Storage:
-
Store in original, tightly sealed containers in a secure area.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Use in a well-ventilated area or under a chemical fume hood.[3]
-
Keep away from heat, open flames, and other ignition sources.[1]
-
Incompatible with strong oxidizing agents.[2]
Step-by-Step Disposal Procedures
For Spills:
-
Ensure Safety: Eliminate all ignition sources from the immediate area.[1] Ensure adequate ventilation.[2] Those involved in the cleanup must wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if necessary.[3]
-
Containment: For liquid spills, dike the spilled material to prevent it from spreading or entering drains and waterways.[1] Cover with a plastic sheet if necessary to prevent further spreading.[1]
-
Absorption: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[1][2]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[1] Dispose of contaminated cleaning materials (e.g., cloths, wipes) as hazardous waste.[1]
For Unused or Waste Product:
-
Containerization: Place the waste this compound into a clearly labeled, sealed container suitable for hazardous waste.
-
Disposal: Dispose of the waste material and its container in accordance with all applicable local, regional, national, and international regulations.[1] This should be done through an approved waste handling site or licensed waste disposal contractor.[1][2]
-
Environmental Precaution: Do not allow the material to drain into sewers or water supplies.[1]
Quantitative Safety and Disposal Data
| Parameter | Value/Instruction | Source |
| GHS Classification | Not classified as a dangerous substance | [2] |
| Flash Point | >100°C (>212°F) | [2][4] |
| Hazardous Decomposition | Carbon oxides may be produced in case of fire. | [2] |
| Spill Response | Absorb with inert material (e.g., sand, earth). | [1][2] |
| Disposal Method | Dispose of as hazardous waste in accordance with local regulations. | [1] |
| Environmental Protection | Do not allow to enter drains, sewers, or waterways. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Palmitoyl Tetrapeptide-3
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Palmitoyl Tetrapeptide-3, a synthetic peptide utilized in cosmetic and drug development research. Adherence to these guidelines is essential for ensuring personnel safety and maintaining the integrity of experimental outcomes.
This compound, also known as Rigin, is a synthetic peptide that should be handled with care in a laboratory setting.[1] While it is not classified as a dangerous substance according to the Globally Harmonized System (GHS), potential health hazards include skin and eye irritation with prolonged contact.[2] Therefore, a comprehensive approach to personal protection and safe handling is paramount.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[3] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[3] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the peptide in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is -20°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
2. Handling and Preparation of Solutions:
-
Engineering Controls: Handle the lyophilized powder in a chemical fume hood or a designated area with adequate ventilation to minimize inhalation exposure.
-
Reconstitution: When preparing solutions, slowly add the solvent to the vial containing the peptide to avoid generating dust.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[3] Clearly label each aliquot with the peptide name, concentration, and date.
3. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Practice good personal hygiene, including washing hands thoroughly after handling.[2]
4. Spill Management:
-
In case of a spill, ensure adequate ventilation and wear proper PPE.
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.[2]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container.
5. Disposal:
-
Treat all materials contaminated with this compound as chemical waste.
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[3]
-
Liquid Waste: Dispose of unused solutions and contaminated liquids in a designated chemical waste container. Do not pour down the drain.
-
All waste must be disposed of in accordance with local, state, and federal regulations.[2]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling and disposing of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
